5-Chloro-2,4-dihydroxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSHVWRFQTHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131088-02-3 | |
| Record name | 5-Chloro-2,4-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Chloro-2,4-dihydroxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a pivotal chemical intermediate. It details the compound's core physical and chemical properties, outlines a standard laboratory synthesis protocol, and discusses its significant applications in various research and development sectors.
Core Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The presence of an aldehyde group, two hydroxyl groups, and a chlorine atom on the benzene ring imparts specific reactivity and physical characteristics. These properties are fundamental for its use as a building block in organic synthesis.
Table 1: Physicochemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 131088-02-3 | [1][2] |
| Molecular Formula | C₇H₅ClO₃ | [1][2][3] |
| Molecular Weight | 172.56 g/mol | [1][2] |
| Appearance | Off-white to yellow or brown solid/crystal powder | [2][4][5] |
| Melting Point | 163-164 °C | [2][4][6] |
| Boiling Point | 332.8 ± 22.0 °C (Predicted) | [2][4][6] |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.11 ± 0.23 (Predicted) | [3] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)O)O)C=O | [1][7] |
| InChIKey | IPOSHVWRFQTHGK-UHFFFAOYSA-N | [1][8] |
Spectral Information
Spectroscopic data is crucial for the structural confirmation of this compound.
Table 2: Key Spectral Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (DMSO-d6, 400 MHz): δ 11.39 (1H, s), 10.87 (1H, s), 9.98 (1H, s), 7.0 (1H, s), 6.58 (1H, s) | [4][9] |
| Mass Spectrometry | ESI-MS: m/z 170.9 [M-H]⁻ | [4][9] |
| Infrared (IR) | Spectrum conforms to the structure. | [2][10] |
Solubility and Storage
-
Storage Conditions : Store in a dry, sealed container, under an inert atmosphere.[8] Recommended storage temperatures range from room temperature to 2-8°C.[2][5][8]
Synthesis Protocol: Chlorination of 2,4-Dihydroxybenzaldehyde
A general and widely cited method for synthesizing this compound involves the electrophilic chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride.[4][9]
Experimental Protocol:
-
Reaction Setup : A solution of 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in diethyl ether (500 mL) is prepared in a suitable reaction vessel under an argon atmosphere and cooled to 0°C using an ice bath.[4][9]
-
Reagent Addition : Sulfuryl chloride (14 mL, 171.2 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.[4][9]
-
Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 30 minutes.[4][9]
-
Quenching and Extraction : The mixture is then poured into ice water. The organic layer is separated, washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate.[4][9]
-
Purification : The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography, using a petroleum ether/ethyl acetate (90:10) mixture as the eluent.[4][9]
-
Product : The process yields this compound as an off-white solid.[4][9]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
The functional groups of this compound—aldehyde, hydroxyl, and chloro groups—make it a versatile intermediate for synthesizing more complex molecules.[5]
-
Pharmaceutical Development : It serves as a crucial building block for novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial compounds.[5]
-
Agrochemical Industry : The compound is used in the synthesis of herbicides and fungicides, where its structure can be modified to enhance the efficacy of agricultural products.[5]
-
Material Science : It is utilized in the synthesis of dyes and pigments.[2]
-
Biochemical Research : It is employed in studies involving enzyme inhibition and the exploration of metabolic pathways.[5]
Caption: Key functional groups and their related applications.
Safety Information
This compound is associated with several hazards and requires careful handling in a laboratory setting.
-
GHS Hazard Statements :
References
- 1. This compound | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 131088-02-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 131088-02-3 [sigmaaldrich.com]
- 9. This compound | 131088-02-3 [chemicalbook.com]
- 10. This compound(131088-02-3) 1H NMR spectrum [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
5-Chloro-2,4-dihydroxybenzaldehyde molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile intermediate compound with significant applications in pharmaceutical development, agrochemical synthesis, and various research fields.
Molecular Structure and Formula
This compound is an organic compound characterized by a benzaldehyde core structure substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a chlorine (-Cl) atom at position 5.[1] Its chemical structure gives rise to its reactivity and utility as a building block in organic synthesis.[1]
The molecular formula of the compound is C₇H₅ClO₃ .[1][2][3][4][5]
Below is a diagram illustrating the logical relationship of the functional groups that constitute the this compound molecule.
Caption: Logical structure of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 131088-02-3 | [1][2][3] |
| Molecular Formula | C₇H₅ClO₃ | [1][2][3][4][5] |
| Molecular Weight | 172.57 g/mol | [2][3] |
| Appearance | Off-white crystal powder | [2] |
| Melting Point | 163-164 °C | [3] |
| Boiling Point (Predicted) | 332.8±22.0 °C | [3] |
| Purity | ≥ 95-99% (HPLC) | [2] |
| IUPAC Name | This compound | [1][4] |
| InChI | 1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | [1][4] |
| InChIKey | IPOSHVWRFQTHGK-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)O)O)C=O | [1][4][6] |
Experimental Protocols
Synthesis of this compound from 2,4-dihydroxybenzaldehyde
This section details a general procedure for the synthesis of this compound.
Materials:
-
2,4-dihydroxybenzaldehyde (starting material)
-
Sulfonyl chloride
-
Ether (solvent)
-
Ice water
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether (eluent)
-
Ethyl acetate (eluent)
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in ether (500 mL) in a reaction vessel under argon protection.[3][7]
-
Slowly add sulfonyl chloride (14 mL, 171.2 mmol) dropwise to the cooled solution.[3][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.[3][7]
-
Pour the reaction mixture into ice water to separate the organic layer.[3][7]
-
Wash the organic layer sequentially with water and saturated saline solution.[3][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3][7]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (90:10) as the eluent.[3][7]
-
The final product is obtained as an off-white solid. The reported yield is 6.7 g (26%), with a purity of 97% as determined by LC/MS.[3][7]
Characterization Data:
-
¹H NMR (DMSO-d6, 400 MHz): δ 11.39 (1H, s), 10.87 (1H, s), 9.98 (1H, s), 7.0 (1H, s), 6.58 (1H, s).[3][7]
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Applications and Research Interest
This compound is a valuable intermediate in several industrial and research applications due to its unique chemical structure.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and antimicrobial agents.[2] Its structure allows for modifications that can lead to the creation of more complex and potent bioactive molecules.[2]
-
Agrochemical Industry: The compound is utilized in the synthesis of herbicides and fungicides.[2] Its properties enable the modification of existing chemical frameworks to enhance the efficacy and specificity of agricultural products.[2]
-
Organic Synthesis: In a broader context, it is a versatile reagent and building block for creating more complex organic molecules, which can improve the efficiency of chemical reactions.[2]
-
Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways, which can provide insights into biological processes and identify potential therapeutic targets.[2]
-
Analytical Chemistry: The compound can be used as a reagent in analytical methods to help researchers detect and quantify specific substances within complex mixtures.[2]
References
- 1. Buy this compound | 131088-02-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 131088-02-3 [m.chemicalbook.com]
- 4. This compound | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - this compound (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 131088-02-3 [chemicalbook.com]
A Technical Guide to Chloro-dihydroxybenzaldehydes (C7H5ClO3): Isomers, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C7H5ClO3, when specified as an aromatic aldehyde, refers to a class of compounds known as chloro-dihydroxybenzaldehydes . This formula does not correspond to a single unique structure but rather to several constitutional isomers, each distinguished by the arrangement of the chloro and two hydroxy substituents on the benzaldehyde framework. A definitive IUPAC name can only be assigned once this substitution pattern is specified.
These compounds are derivatives of naturally occurring phenolic aldehydes like protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and are of interest in medicinal chemistry and materials science due to the combined functionalities of the aldehyde, phenol, and organochlorine groups.[1][2][3]
IUPAC Nomenclature and Key Isomers
The systematic IUPAC names for these compounds are based on "benzaldehyde" as the parent structure. The carbon atom of the aldehyde group is designated as position 1. The chloro and dihydroxy substituents are named and numbered to give the lowest possible locants.
Several plausible isomers exist. Among the most common are chlorinated derivatives of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and β-resorcylaldehyde (2,4-dihydroxybenzaldehyde).[1][4][5]
Common Isomers of C7H5ClO3 (Aromatic Aldehyde):
-
2-Chloro-3,4-dihydroxybenzaldehyde [5]
-
3-Chloro-4,5-dihydroxybenzaldehyde [6]
-
5-Chloro-2,4-dihydroxybenzaldehyde [4]
-
5-Chloro-3,4-dihydroxybenzaldehyde
-
6-Chloro-3,4-dihydroxybenzaldehyde
This guide will focus on This compound as a representative example for in-depth analysis due to the availability of synthetic and characterization data.
Physicochemical and Spectroscopic Data
Quantitative data for representative isomers are crucial for experimental design, characterization, and computational modeling. The properties of these compounds are influenced by intramolecular hydrogen bonding and the electronic effects of the substituents.
Table 1: Comparative Physicochemical Data for C7H5ClO3 Isomers
| Property | This compound | 2-Chloro-3,4-dihydroxybenzaldehyde | 3-Chloro-4,5-dihydroxybenzaldehyde |
| Molecular Formula | C7H5ClO3 | C7H5ClO3 | C7H5ClO3 |
| Molecular Weight | 172.57 g/mol [7] | 172.56 g/mol [5] | 172.56 g/mol [6] |
| CAS Number | 131088-02-3[8] | 32864-11-2[5] | --- |
| Melting Point (°C) | 163 - 164[7] | Not Available | Not Available |
| Boiling Point (°C) | 332.8 (Predicted)[7] | Not Available | Not Available |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), 6.58 (s, 1H)[7] | Not Available | Not Available |
| MS (ESI-) | m/z 170.9 [M-H]⁻[7] | Not Available | Not Available |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of chlorinated phenolic aldehydes is the direct electrophilic chlorination of the parent aldehyde. The following protocol is adapted from established procedures for the chlorination of activated aromatic rings.[7]
Reaction: 2,4-Dihydroxybenzaldehyde → this compound
Materials:
-
2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)
-
Sulfuryl chloride (SO₂Cl₂)
-
Diethyl ether (anhydrous)
-
Ice water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add sulfuryl chloride (1.1 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and separate the organic layer.
-
Wash the organic layer sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 90:10 v/v), to afford pure this compound.[7]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, particularly the substitution pattern on the aromatic ring by analyzing chemical shifts, coupling constants, and integration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition (C7H5ClO3) by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the broad O-H stretch of the phenols, the C=O stretch of the aldehyde, and C-Cl vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be used for purification on a preparative scale.
Visualizations: Workflow and Biological Context
Synthetic Workflow Diagram
The synthesis of this compound from its non-chlorinated precursor involves a straightforward electrophilic aromatic substitution reaction.
Caption: Synthetic workflow for this compound.
Potential Biological Activity: Tyrosinase Inhibition
Phenolic compounds, particularly those with a catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene) moiety, are known inhibitors of tyrosinase.[9][10] Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[11] Its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation.[12] Chlorinated catechols and related structures can exhibit significant biological activity, including toxicity and enzyme modulation.[13][14] The chloro-dihydroxybenzaldehyde structure suggests it could act as a competitive inhibitor by chelating the copper ions in the tyrosinase active site.[15]
Caption: Postulated inhibition of the tyrosinase enzyme by C7H5ClO3.
Conclusion
The chemical formula C7H5ClO3 represents a family of chloro-dihydroxybenzaldehyde isomers. These compounds serve as valuable building blocks in organic synthesis and are scaffolds of interest for drug discovery, particularly in the modulation of metalloenzymes like tyrosinase.[16] The synthetic routes are generally accessible via electrophilic chlorination of dihydroxybenzaldehyde precursors. Further research into the specific biological activities of each isomer is warranted to fully elucidate their potential in pharmaceutical and cosmeceutical applications.
References
- 1. 3,4-dihydroxybenzaldehyde, 139-85-5 [thegoodscentscompany.com]
- 2. Aromatic aldehyde [m.chemicalbook.com]
- 3. eurochlor.org [eurochlor.org]
- 4. This compound | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3,4-dihydroxybenzaldehyde | C7H5ClO3 | CID 598814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-4,5-dihydroxybenzaldehyde | C7H5ClO3 | CID 2468182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 131088-02-3 [chemicalbook.com]
- 8. This compound | 131088-02-3 [chemicalbook.com]
- 9. Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aidic.it [aidic.it]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Biosynthesis and cytoplasmic accumulation of a chlorinated catechol pigment during 3-chlorobenzoate aerobic co-metabolism in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatic Aldehydes | Mitsubishi Gas Chemical Europe [mgc-europe.de]
Spectral Data of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 5-Chloro-2,4-dihydroxybenzaldehyde, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 131088-02-3
-
Molecular Formula: C₇H₅ClO₃
-
Molecular Weight: 172.57 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |
| 11.39 | Singlet | 1H | Phenolic OH | [1] |
| 10.87 | Singlet | 1H | Phenolic OH | [1] |
| 9.98 | Singlet | 1H | Aldehyde CHO | [1] |
| 7.00 | Singlet | 1H | Aromatic CH | [1] |
| 6.58 | Singlet | 1H | Aromatic CH | [1] |
| Alternative Aromatic Shift | ||||
| 7.59 | Singlet | 1H | Aromatic CH | [2] |
Note: A discrepancy in the chemical shift of one of the aromatic protons has been noted between different data sources.
¹³C NMR (Carbon-13 NMR) Data
Explicit experimental ¹³C NMR data for this compound was not available in the searched databases. However, for comparative analysis, the ¹³C NMR data for the structurally related compound, 2,4-dihydroxybenzaldehyde oxime, is presented below. The spectrum was recorded in DMSO-d₆.[3]
| Chemical Shift (ppm) | Assignment (for 2,4-dihydroxybenzaldehyde oxime) |
| 163.2 | C4-OH |
| 162.1 | C2-OH |
| 146.7 | C=N-OH |
| 135.3 | C6 |
| 109.0 | C1 |
| 107.1 | C5 |
| 104.7 | C3 |
Note: The chemical shifts for this compound are expected to be influenced by the presence of the chloro group and the aldehyde functionality.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H stretch | Phenolic OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2900-2700 | C-H stretch | Aldehyde C-H |
| 1700-1650 | C=O stretch | Aldehyde C=O |
| 1620-1580 | C=C stretch | Aromatic C=C |
| 1300-1200 | C-O stretch | Phenolic C-O |
| 800-600 | C-Cl stretch | Aryl-Cl |
Mass Spectrometry (MS)
Mass spectrometry data has been acquired using different ionization techniques.
Electrospray Ionization (ESI-MS)
-
Mode: Negative Ion
-
m/z: 170.9 [M-H]⁻[1]
Atmospheric Pressure Chemical Ionization (APCI+-MS)
-
Mode: Positive Ion
-
Calculated m/z for C₇H₅ClO₃: 172.0
-
Measured m/z: 173.1 [M+H]⁺[2]
Predicted Collision Cross Section (CCS) Data [9]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.00000 | 127.6 |
| [M+Na]⁺ | 194.98194 | 138.8 |
| [M-H]⁻ | 170.98544 | 129.7 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound[1]
The synthesis of this compound is typically achieved via electrophilic chlorination of 2,4-dihydroxybenzaldehyde.
References
- 1. This compound CAS#: 131088-02-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 6. Benzaldehyde, 2-chloro- [webbook.nist.gov]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 9. PubChemLite - this compound (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2,4-dihydroxybenzaldehyde in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the compound's chemical structure and available information on related compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the reliable shake-flask method is provided to empower researchers to ascertain precise solubility values for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and formulation activities involving this compound.
Introduction
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅ClO₃.[1][2][3] Its structure, featuring two hydroxyl groups, a carbonyl group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. This chemical nature governs its solubility in various solvents, a critical parameter for its application in organic synthesis, pharmaceutical research, and materials science. Understanding the solubility of this compound is essential for reaction optimization, purification processes like recrystallization, formulation development, and biological assays.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, a qualitative solubility profile can be inferred based on its molecular structure and the general principle of "like dissolves like." The presence of two hydroxyl (-OH) groups and a polar aldehyde (-CHO) group allows for strong hydrogen bonding with polar protic solvents. The overall polarity also suggests solubility in polar aprotic solvents. The aromatic ring and the chlorine atom contribute to some nonpolar character, which may allow for limited solubility in less polar organic solvents.
Data Presentation
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydroxyl and aldehyde groups can form hydrogen bonds with water, but the hydrophobic chlorinated benzene ring limits solubility. |
| Methanol | Soluble | The polar hydroxyl group of methanol readily interacts with the polar functional groups of the solute through hydrogen bonding. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for polar organic molecules. It is reported as an effective solvent for recrystallization, indicating good solubility at higher temperatures and lower solubility at room temperature. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and some nonpolar compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |
| Less Polar | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity and nonpolar character, making it a potential solvent. |
| Dichloromethane (DCM) | Sparingly Soluble | The polarity is lower than esters and ketones, which may limit its ability to dissolve the polar solute. | |
| Nonpolar | Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene has some affinity for the benzene ring of the solute, but it is a poor solvent for the polar functional groups. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to dissolve a polar compound like this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol based on the well-established shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE, nylon, or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24 to 72 hours) to reach equilibrium. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While quantitative solubility data for this compound is sparse in the literature, its molecular structure provides a solid basis for predicting its qualitative solubility in common laboratory solvents. It is anticipated to be soluble in polar protic and aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective use of this compound in scientific research and development.
References
An In-depth Technical Guide on the Safety, Handling, and Storage of 5-Chloro-2,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,4-dihydroxybenzaldehyde is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring chloro and dihydroxy functional groups, makes it a valuable precursor in the synthesis of a wide range of bioactive molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and fungicides. As with any reactive chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, grounded in established safety data and best laboratory practices.
Hazard Identification and Classification
A critical first step in the safe management of any chemical is a comprehensive understanding of its potential hazards. This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate strict adherence to prescribed safety protocols to prevent accidental exposure.
GHS Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the relevant GHS hazard statements are:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO₃ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Off-white crystal powder | |
| Melting Point | 163-164 °C | |
| Boiling Point | 332.8±22.0 °C (Predicted) | |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) |
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A laboratory coat, preferably a Nomex® or similar flame-resistant material, should be worn and fully buttoned to cover as much skin as possible. Long pants and closed-toe shoes are also required.
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations or spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
5-Chloro-2,4-dihydroxybenzaldehyde material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. This document details its material safety data, physicochemical properties, synthesis, and known biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.
Material Safety and Physicochemical Properties
This compound is a solid organic compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to appropriate safety protocols is essential when working with this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO₃ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][3] |
| Appearance | Off-white to white or yellow to orange to brown solid/crystal powder | [3][4] |
| Melting Point | 163-164 °C | |
| Boiling Point (Predicted) | 332.8 ± 22.0 °C | |
| pKa (Predicted) | 6.11 ± 0.23 | [2] |
| Storage Temperature | 0 - 8 °C, under inert gas (e.g., Nitrogen or Argon) | [3][4] |
Hazard Identification and Safety Precautions
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning | |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Synthesis and Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly for the creation of novel therapeutic agents and other complex molecules.[3]
Synthesis of this compound
A general method for the synthesis of this compound involves the chlorination of 2,4-dihydroxybenzaldehyde.
Experimental Protocol:
-
Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent such as ether.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., argon).
-
Slowly add sulfonyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Pour the reaction mixture into ice water to separate the organic layer.
-
Wash the organic layer sequentially with water and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Biological Activities and Potential Mechanisms of Action
Preliminary research indicates that this compound and its derivatives possess a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[3]
Antimicrobial Activity
Derivatives of this compound have shown activity against various bacterial and fungal strains.[3] The antimicrobial efficacy can be evaluated using standard methods such as broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
General Experimental Protocol (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plate under optimal growth conditions for the microorganism.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Antioxidant Activity
The presence of hydroxyl groups suggests that this compound may possess antioxidant properties by scavenging free radicals. This can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
General Experimental Protocol (DPPH Assay):
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Incubate the plate in the dark at room temperature.
-
Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Enzyme Inhibition
Research on related chlorobenzaldehyde derivatives suggests potential inhibitory activity against enzymes such as tyrosinase.[5][6][7][8][9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries.
General Experimental Protocol (Tyrosinase Inhibition Assay):
-
Prepare a solution of mushroom tyrosinase in a suitable buffer.
-
Prepare solutions of the substrate (e.g., L-DOPA) and the test compound at various concentrations.
-
In a 96-well plate, mix the tyrosinase solution with the test compound and incubate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product (dopachrome) by measuring the absorbance at approximately 475 nm over time.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Putative Anti-Inflammatory Signaling Pathway
While the specific molecular targets of this compound are not fully elucidated, studies on structurally similar benzaldehyde derivatives suggest a potential anti-inflammatory mechanism involving the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate safe and effective laboratory work and to stimulate further investigation into the therapeutic potential of this compound.
References
- 1. This compound | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. Inhibition kinetics of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-Chloro-2,4-dihydroxybenzaldehyde derivatives
An In-depth Technical Guide on the Biological Activity of 5-Chloro-2,4-dihydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated phenolic aldehyde that serves as a highly versatile scaffold in medicinal chemistry and organic synthesis.[1] Its structure, featuring reactive hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, making it an excellent starting material for the synthesis of a wide array of bioactive molecules.[1] Derivatives of this compound have been investigated for numerous pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibiting activities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the illustration of underlying mechanisms and workflows.
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating sulfonamide moieties, have demonstrated notable activity against various bacterial and mycobacterial strains. The core structure acts as a platform for developing novel anti-infective agents.[3]
Data Presentation: Antimicrobial Potency
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative | Target Organism | MIC (μmol/L) | Reference |
|---|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-sensitive & resistant) | 15.62 - 31.25 | [3][4] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | [3][4] |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide (Starting material for comparison) | Mycobacterium kansasii | 1 - 4 |[3][4] |
Note: The study cited found that the tested derivatives exhibited almost no significant antifungal potency.[3][4]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized protocol for determining the in vitro antimicrobial susceptibility of microorganisms.
-
Preparation of Derivatives: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which no turbidity (visible growth) is observed.[5]
Visualization: Structure-Activity Relationship
The following diagram illustrates how the core this compound structure can be modified to generate derivatives with specific biological activities.
Anticancer Activity
Derivatives of the closely related 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown significant potential as anticancer agents by inhibiting key molecular chaperones like Heat shock protein 90 (Hsp90).[2] Furthermore, complex derivatives incorporating other heterocyclic systems have demonstrated broad-spectrum antiproliferative effects.[6]
Data Presentation: Antiproliferative Potency
The anticancer effect is often measured by the GI₅₀ value, the concentration required to inhibit the growth of tumor cells by 50%.
Table 2: Antiproliferative Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives
| Derivative | Cancer Panel | Mean GI₅₀ (μM) | Mean TGI (μM) | Reference |
|---|---|---|---|---|
| 2f (p-hydroxyphenyl substituent) | NCI-60 | 2.80 | 32.3 | [6] |
| 2h (propanoic acid substituent) | NCI-60 | 1.57 | 13.3 |[6] |
Note: The study screened derivatives against 60 different human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and ovarian cancer. The values shown are the mean calculations across the full panel.[6]
Experimental Protocols
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a specific density and allow them to attach overnight in an incubator.[2]
-
Compound Treatment: Expose the cells to various concentrations of the test derivatives and incubate for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot cell viability against compound concentration to calculate the IC₅₀ or GI₅₀ value.[2]
Visualization: Experimental Workflow
The diagram below outlines the sequential steps of the MTT assay.
Enzyme Inhibition
A key mechanism for the anticancer activity of dihydroxybenzaldehyde derivatives is the inhibition of Heat shock protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival.
Mechanism of Action: Hsp90 Inhibition
Hsp90 requires ATP to function correctly. Inhibitors, such as Schiff base derivatives of 2,4-dihydroxybenzaldehyde, can bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition blocks the chaperone's ATPase activity, leading to the misfolding and subsequent degradation of its client proteins (e.g., Akt, HER2, Raf-1), ultimately triggering cancer cell death.[2]
Experimental Protocols
Protocol 3: Hsp90 ATPase Activity Assay (Malachite Green)
This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90, providing a measure of its enzymatic activity.
-
Reaction Setup: In a microplate, combine recombinant Hsp90 enzyme, assay buffer, and various concentrations of the inhibitor (test compound).
-
Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 60-90 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and add a Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.
-
Measurement: Measure the absorbance of the complex at approximately 620-650 nm.
-
Analysis: The amount of color produced is proportional to the Hsp90 ATPase activity. A decrease in color in the presence of the test compound indicates inhibition. Calculate the IC₅₀ value from a dose-response curve.
Visualization: Hsp90 Inhibition Pathway
This diagram illustrates the role of Hsp90 in cancer and the mechanism of its inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential Therapeutic Targets of 5-Chloro-2,4-dihydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,4-dihydroxybenzaldehyde is a halogenated derivative of 2,4-dihydroxybenzaldehyde, a phenolic aldehyde with known biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives. The core focus is on its promising antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its structural framework, featuring a chlorinated phenyl ring with hydroxyl and aldehyde functional groups, makes it a compelling candidate for drug discovery. Research into the parent compound, 2,4-dihydroxybenzaldehyde, and its derivatives has revealed a spectrum of biological activities, suggesting that the 5-chloro substituted variant may possess enhanced or novel therapeutic properties. The primary areas of interest for its therapeutic potential are in the development of antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2]
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound and its derivatives can be categorized into three main areas: antimicrobial activity, anti-inflammatory effects, and enzyme inhibition.
Antimicrobial Activity
Derivatives of this compound, particularly sulfonamide Schiff bases, have demonstrated significant antimicrobial activity against a range of bacterial and mycobacterial strains.
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde against various microorganisms.
| Compound/Derivative | Microorganism | MIC (μmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and -resistant) | 15.62-31.25 | [3] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of benzaldehyde derivatives is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is not yet available, related compounds have been shown to suppress the production of pro-inflammatory mediators. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages by suppressing the NF-κB pathway.[4]
Signaling Pathway: NF-κB Activation and Potential Inhibition
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzaldehyde derivatives may inhibit this pathway by preventing the degradation of IκB.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Dihydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted dihydroxybenzaldehydes, a class of phenolic aldehydes, represent a cornerstone in synthetic organic chemistry and drug discovery. Their deceptively simple structure, featuring a benzene ring adorned with a formyl group and two hydroxyl moieties, belies a rich history of chemical innovation and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of these versatile compounds. We delve into the seminal works of late 19th and early 20th-century chemists who first forged pathways to these molecules, and we explore the modern methodologies that have refined their production. Furthermore, this guide elucidates the key signaling pathways modulated by dihydroxybenzaldehyde derivatives, offering insights into their therapeutic potential. Detailed experimental protocols for landmark syntheses are provided, and quantitative data are systematically tabulated for comparative analysis.
Introduction: The Dawn of Phenolic Aldehyde Synthesis
The story of substituted dihydroxybenzaldehydes is intrinsically linked to the broader history of aromatic chemistry. The latter half of the 19th century was a period of fervent discovery, with chemists developing foundational reactions to functionalize the benzene ring. The introduction of a formyl group onto a dihydroxylated benzene core unlocked a treasure trove of synthetic possibilities, paving the way for new dyes, fragrances, and, most significantly, medicinal agents. The four primary isomers—2,3-, 2,4-, 2,5-, and 3,4-dihydroxybenzaldehyde—each possess unique properties and have distinct historical narratives.
A Chronicle of Discovery and Synthesis
The development of synthetic routes to dihydroxybenzaldehydes was not a singular event but rather a gradual progression built upon the foundational pillars of named reactions in organic chemistry.
2,4-Dihydroxybenzaldehyde (β-Resorcylaldehyde)
The synthesis of 2,4-dihydroxybenzaldehyde is arguably the most historically well-documented of the isomers. Its origins can be traced back to the pioneering work of Karl Reimer and Ferdinand Tiemann.
-
The Reimer-Tiemann Reaction (1876): This reaction marked the first significant synthesis of 2,4-dihydroxybenzaldehyde from resorcinol.[1] The process involves the ortho-formylation of a phenol using chloroform in a basic solution.[1] The reaction proceeds through the formation of a dichlorocarbene intermediate.[1]
-
The Gattermann Synthesis (1898): Developed by Ludwig Gattermann, this method provided an alternative route for the formylation of phenols.[1] It traditionally utilized hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid.[1]
-
The Vilsmeier-Haack Reaction (1927): This reaction, introduced by Anton Vilsmeier and Albrecht Haack, offered a milder and more versatile method for formylating electron-rich aromatic compounds like resorcinol.[1] It employs a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like dimethylformamide (DMF).[1]
2,3-Dihydroxybenzaldehyde (o-Pyrocatechualdehyde)
The synthesis of 2,3-dihydroxybenzaldehyde has often been achieved through the demethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Modern protocols frequently employ reagents like aluminum trichloride and sodium iodide or boron tribromide.[2]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)
Gentisaldehyde has been prepared through various methods, including the formylation of hydroquinone. However, direct formylation can lead to low yields.[3] More contemporary approaches involve multi-step sequences starting from p-dimethoxybenzene, which undergoes bromination, a Grignard reaction, and subsequent demethylation.[4]
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
Protocatechualdehyde is a naturally occurring phenolic aldehyde found in various plants and is a key intermediate in the synthesis of several pharmaceuticals.[5] Historical synthetic routes often involved the hydrolysis of vanillin. A notable method involves the condensation of catechol with glyoxylic acid, followed by oxidative decarboxylation.[6]
Comparative Analysis of Historical Synthetic Methodologies
The choice of synthetic route to dihydroxybenzaldehydes has evolved based on factors such as yield, safety, and substrate scope. The following tables provide a comparative summary of the key historical methods for the synthesis of 2,4-dihydroxybenzaldehyde.
| Reaction | Starting Material | Key Reagents | Typical Solvent | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | Resorcinol | Chloroform, Strong Base (e.g., NaOH) | Water | 10-70 | Uses readily available reagents. | Often low yields, formation of isomers and tars, harsh conditions. |
| Gattermann | Resorcinol | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Ether | up to 95 | High yields for some substrates. | Use of highly toxic hydrogen cyanide. |
| Vilsmeier-Haack | Resorcinol | POCl₃/DMF or (COCl)₂/DMF | Acetonitrile | 65-75 | Milder conditions, good yields, high regioselectivity. | Stoichiometric use of reagents. |
Table 1: Comparison of Historical Syntheses of 2,4-Dihydroxybenzaldehyde.
Detailed Experimental Protocols
The following protocols are representative of the classical methods employed for the synthesis of 2,4-dihydroxybenzaldehyde.
Reimer-Tiemann Synthesis of 2,4-Dihydroxybenzaldehyde
Principle: This reaction involves the ortho-formylation of a phenoxide ion with dichlorocarbene generated in situ from chloroform and a strong base.
Experimental Protocol (General):
-
A solution of resorcinol in aqueous sodium hydroxide is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
The solution is heated to approximately 60-70°C.
-
Chloroform is added dropwise with vigorous stirring over a period of 1-2 hours.
-
The reaction mixture is refluxed for an additional 2-3 hours.
-
After cooling, the excess chloroform is removed by distillation.
-
The remaining aqueous solution is acidified with dilute sulfuric acid.
-
The crude product is isolated by steam distillation or extraction with a suitable organic solvent.
-
Purification is achieved by recrystallization from hot water.
Gattermann Synthesis of 2,4-Dihydroxybenzaldehyde (Adams Modification)
Principle: This modified procedure avoids the direct handling of hydrogen cyanide by generating it in situ from zinc cyanide and hydrogen chloride.
Experimental Protocol (General):
-
Anhydrous resorcinol is dissolved in anhydrous ether in a reaction vessel equipped for gas inlet and cooling.
-
Anhydrous zinc cyanide is added to the solution.
-
The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the suspension with stirring until saturation.
-
The reaction is allowed to proceed at a low temperature for several hours.
-
The ether is decanted, and the solid aldimine hydrochloride intermediate is washed with fresh ether.
-
The intermediate is hydrolyzed by heating with water.
-
The resulting 2,4-dihydroxybenzaldehyde is isolated by filtration and can be purified by recrystallization from hot water.[1]
Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde
Principle: This reaction involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on the electron-rich resorcinol ring, followed by hydrolysis.
Experimental Protocol (General):
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and stirrer, anhydrous dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: A solution of resorcinol in a suitable solvent (e.g., acetonitrile) is added dropwise to the cold Vilsmeier reagent. The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
Hydrolysis and Isolation: The reaction mixture is carefully poured onto crushed ice and stirred. The precipitated crude 2,4-dihydroxybenzaldehyde is collected by filtration, washed with cold water, and can be further purified by recrystallization.[7]
Biological Activities and Signaling Pathways
Substituted dihydroxybenzaldehydes have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Antioxidant Activity and the Keap1-Nrf2 Pathway
Many dihydroxybenzaldehydes exhibit potent antioxidant effects by scavenging free radicals. A key mechanism underlying their cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, these compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation and enhanced cellular defense against oxidative damage.[8]
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by dihydroxybenzaldehydes.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
The anti-inflammatory properties of dihydroxybenzaldehydes are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. Nuclear NF-κB then drives the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Dihydroxybenzaldehydes can suppress this pathway by inhibiting IκB phosphorylation.[5][9]
Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK and Akt pathways, which are also upstream regulators of inflammation and cell survival.[5][8]
Caption: Inhibition of NF-κB and MAPK inflammatory signaling by dihydroxybenzaldehydes.
Modern Applications and Future Perspectives
The foundational role of substituted dihydroxybenzaldehydes as synthetic intermediates continues to expand. In modern drug development, they are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antibiotics.[5][9] Their inherent biological activities also make them attractive scaffolds for the development of new therapeutic agents. In materials science, their unique electronic and structural properties are being exploited in the creation of novel polymers and fluorescent probes.
The historical journey of substituted dihydroxybenzaldehydes, from their initial synthesis through classical named reactions to their current status as vital building blocks in cutting-edge research, underscores their enduring importance in chemical science. Future research will undoubtedly uncover new synthetic methodologies and expand their therapeutic and technological applications, further cementing the legacy of these remarkable molecules.
Conclusion
The discovery and synthesis of substituted dihydroxybenzaldehydes represent a significant chapter in the history of organic chemistry. The pioneering efforts of chemists in the 19th and 20th centuries laid the groundwork for the multifaceted applications of these compounds today. From their role as key intermediates in the pharmaceutical industry to their intriguing modulation of cellular signaling pathways, dihydroxybenzaldehydes continue to be a source of scientific inspiration and innovation. This guide has provided a comprehensive overview of their history, synthesis, and biological significance, offering a valuable resource for researchers and professionals dedicated to advancing the fields of chemistry and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 4. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroxybenzaldehyde | C7H6O3 | CID 90579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Theoretical Insights into the Reactivity of 5-Chloro-2,4-dihydroxybenzaldehyde: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,4-dihydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds.[1] A thorough understanding of its chemical reactivity is paramount for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a framework for investigating the reactivity of this compound through theoretical and computational studies. Due to a lack of extensive published theoretical data on this specific molecule, this paper outlines a proposed computational methodology based on Density Functional Theory (DFT), presents illustrative data expected from such a study, and discusses its interpretation in the context of chemical reactivity. This guide serves as a blueprint for researchers to conduct their own in-depth computational analyses.
Introduction
This compound, with the molecular formula C7H5ClO3, is a versatile building block in organic synthesis.[1] Its reactivity is governed by the interplay of its functional groups: the electron-withdrawing aldehyde and chloro groups, and the electron-donating hydroxyl groups. These substituents influence the electron density distribution across the aromatic ring and the carbonyl group, thereby dictating the molecule's susceptibility to electrophilic and nucleophilic attack.
While experimental studies provide invaluable information, computational chemistry offers a powerful complementary approach to gain a deeper, quantitative understanding of molecular reactivity at the atomic level. Theoretical studies on similar molecules, such as 2,4-dihydroxybenzaldehyde and 5-Bromo-2-Hydroxybenzaldehyde, have successfully employed Density Functional Theory (DFT) to elucidate reactivity patterns.[2][3][4] This whitepaper proposes a similar computational investigation for this compound to predict its reactivity, guide synthetic efforts, and facilitate the design of new derivatives with desired properties.
Proposed Computational Methodology
The recommended computational approach for studying the reactivity of this compound is based on Density Functional Theory (DFT), a robust method for electronic structure calculations. The B3LYP functional with a 6-31++G(d,p) basis set is a widely used and reliable level of theory for organic molecules, as demonstrated in studies of similar compounds.[2][3]
Key Computational Steps
-
Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property and Reactivity Descriptor Calculations: From the optimized geometry, various electronic properties and reactivity descriptors are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
Global Reactivity Descriptors: These parameters provide a quantitative measure of the overall reactivity of the molecule.
-
Local Reactivity Descriptors (Mulliken Charges): These indicate the electron density on individual atoms, helping to identify the most reactive sites for electrophilic and nucleophilic attack.
-
Illustrative Data and Interpretation
The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the proposed computational study. This data is intended to serve as an example for researchers conducting such an analysis.
Molecular Geometry
The optimized molecular structure of this compound would provide precise bond lengths and angles.
Table 1: Selected Optimized Bond Lengths and Angles (Hypothetical Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.40 Å |
| C2-O(H) | 1.36 Å | |
| C4-O(H) | 1.37 Å | |
| C5-Cl | 1.74 Å | |
| C1-C(HO) | 1.48 Å | |
| C=O | 1.22 Å | |
| Bond Angle | C6-C1-C2 | 119.5° |
| C1-C2-C3 | 120.2° | |
| C4-C5-Cl | 119.8° |
Frontier Molecular Orbitals and Global Reactivity Descriptors
The energies of the HOMO and LUMO are fundamental to predicting a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.
Table 2: Calculated Molecular Orbital Energies and Global Reactivity Descriptors (Hypothetical Data)
| Parameter | Symbol | Value | Formula |
| HOMO Energy | EHOMO | -6.85 eV | - |
| LUMO Energy | ELUMO | -2.15 eV | - |
| Energy Gap | ΔE | 4.70 eV | ELUMO - EHOMO |
| Ionization Potential | IP | 6.85 eV | -EHOMO |
| Electron Affinity | EA | 2.15 eV | -ELUMO |
| Hardness | η | 2.35 eV | (IP - EA) / 2 |
| Chemical Potential | µ | -4.50 eV | -(IP + EA) / 2 |
| Electrophilicity Index | ω | 4.31 eV | µ² / (2η) |
A smaller energy gap generally implies higher reactivity. The electrophilicity index (ω) provides a measure of the molecule's ability to accept electrons.
Local Reactivity: Mulliken Atomic Charges
Mulliken population analysis provides a way to estimate the partial atomic charges, highlighting the electrophilic and nucleophilic centers in the molecule.
Table 3: Calculated Mulliken Atomic Charges (Hypothetical Data)
| Atom | Charge (e) |
| C1 | 0.15 |
| C2 | -0.18 |
| C3 | 0.05 |
| C4 | -0.20 |
| C5 | 0.08 |
| C6 | -0.02 |
| C(aldehyde) | 0.35 |
| O(aldehyde) | -0.45 |
| O(C2) | -0.38 |
| O(C4) | -0.40 |
| Cl | -0.12 |
The highly positive charge on the aldehydic carbon suggests it is a primary site for nucleophilic attack. The negative charges on the oxygen and chlorine atoms indicate their nucleophilic character. The carbon atoms of the aromatic ring also exhibit varying degrees of electron density, influencing their susceptibility to electrophilic substitution.
Visualizing Reactivity
Graphical representations are invaluable for understanding the complex data generated from computational studies.
Molecular Structure and Atom Numbering
A clear diagram of the molecule with standardized atom numbering is essential for discussing specific atomic sites.
References
A Technical Guide to High-Purity 5-Chloro-2,4-dihydroxybenzaldehyde for Researchers and Drug Development Professionals
An in-depth guide to the procurement, synthesis, purification, and biological significance of 5-Chloro-2,4-dihydroxybenzaldehyde, a versatile intermediate in pharmaceutical and scientific research.
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the procurement of high-purity material, provides robust experimental protocols for its synthesis and purification, and explores its potential biological activities, including its role as an enzyme inhibitor.
Sourcing and Procurement of High-Purity this compound
The acquisition of high-purity starting materials is crucial for reproducible and reliable research outcomes. This compound is commercially available from a variety of suppliers, typically as an off-white to yellow or brown solid. Purity levels generally range from 95% to over 99%, often determined by High-Performance Liquid Chromatography (HPLC).
When purchasing this compound, it is essential to consider the supplier's reputation, the specified purity, and the analytical data provided. A certificate of analysis (CoA) should be requested to confirm the identity and purity of the compound. For research and development purposes, a purity of ≥98% is recommended.
Table 1: Prominent Suppliers of this compound
| Supplier | Headquarters Location | Representative Product Number(s) | Purity Specification(s) |
| Sigma-Aldrich | St. Louis, MO, USA | CIAH987EB3E3 | Not specified |
| Chem-Impex | Wood Dale, IL, USA | 07684 | ≥ 99% (HPLC)[1] |
| Smolecule | N/A | S1550166 | Not specified |
| HANGZHOU LEAP CHEM CO., LTD. | Hangzhou, China | 131088-02-3 | Not specified |
| ChemicalBook | N/A | CB1188091 | 98%[2] |
| BLD Pharm | N/A | BD328852 | Not specified |
| Abound Chem | N/A | AC-2294 | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 131088-02-3 | [1][2][3] |
| Molecular Formula | C₇H₅ClO₃ | [1][2][3] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Off-white to yellow to brown solid | [1] |
| Melting Point | 163-164 °C | [4] |
| Purity | ≥95% - >99% | [1] |
| Storage Conditions | 0 - 8 °C, dry, sealed | [1] |
Synthesis and Purification Protocols
For laboratories that require larger quantities or wish to synthesize derivatives, this compound can be prepared from 2,4-dihydroxybenzaldehyde. The following section provides a detailed experimental protocol for its synthesis and subsequent purification.
Synthesis of this compound via Electrophilic Chlorination
This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde using sulfuryl chloride as the chlorinating agent.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,4-dihydroxybenzaldehyde (20 g, 144.92 mmol) in 500 mL of diethyl ether.[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (14 mL, 171.2 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.[2] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Work-up: Pour the reaction mixture into ice water to quench the reaction. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product can be purified by column chromatography to yield high-purity this compound.
Experimental Protocol:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a mixture of petroleum ether and ethyl acetate (90:10 v/v).[2]
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as an off-white solid. The reported yield for this method is approximately 26%, with a purity of 97% as determined by LC/MS.[2]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound, as well as a general workflow for assessing its biological activity.
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Potential Applications
This compound and its derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including antimicrobial and antioxidant properties.[4] Furthermore, substituted benzaldehydes have been investigated as enzyme inhibitors.
Enzyme Inhibition: A Focus on Tyrosinase
While specific signaling pathways involving this compound are not extensively documented, related compounds, such as other chlorobenzaldehydes, have been shown to inhibit tyrosinase.[5][6][7] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory mechanism of chlorobenzaldehyde derivatives on tyrosinase has been characterized as reversible and can be of a noncompetitive or mixed-type nature.[5][6][7]
The potential for this compound to act as a tyrosinase inhibitor warrants further investigation. The following diagram illustrates the general mechanism of tyrosinase inhibition.
Caption: Generalized pathway of tyrosinase inhibition by a potential inhibitor.
General Protocol for Biological Activity Screening
For researchers interested in evaluating the biological activity of this compound, a general workflow for an in vitro enzyme inhibition assay is provided below.
Caption: A general workflow for conducting an in vitro enzyme inhibition assay.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]
Conclusion
This compound is a valuable chemical intermediate for researchers in organic synthesis and drug development. Its commercial availability in high purity and the feasibility of its laboratory synthesis make it an accessible starting material for a wide range of applications. While its specific biological mechanisms are still under exploration, its potential as an enzyme inhibitor, particularly of tyrosinase, presents an exciting avenue for future research. This guide provides the foundational technical information required for the effective procurement, synthesis, and evaluation of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 131088-02-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 131088-02-3 [smolecule.com]
- 5. Inhibition kinetics of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C7H5ClO3 | CID 14766072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. carlroth.com [carlroth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde
Abstract
These application notes provide a comprehensive protocol for the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde via electrophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a detailed experimental procedure, a summary of quantitative data, safety precautions, and characterization methods. A visual workflow is also provided to illustrate the synthesis process. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Introduction
This compound is an important organic compound featuring a benzaldehyde core with two hydroxyl groups and a chlorine atom.[3] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including various bioactive compounds. It serves as a key intermediate in the development of novel therapeutic agents, particularly anti-inflammatory and antimicrobial compounds, as well as in the agrochemical industry for creating herbicides and fungicides.[1]
The synthesis described herein involves the direct chlorination of 2,4-dihydroxybenzaldehyde. The electron-rich aromatic ring, activated by the two hydroxyl groups, readily undergoes electrophilic aromatic substitution. These activating groups direct the incoming electrophile (chlorine) primarily to the 5-position, which is ortho and para to the hydroxyl groups.[3] This protocol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, a common and effective reagent for this type of transformation.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis, purification, and characterization of this compound.
2.1 Materials and Equipment
-
Reagents:
-
2,4-Dihydroxybenzaldehyde (C₇H₆O₃, MW: 138.12 g/mol , CAS: 95-01-2)
-
Sulfuryl chloride (SO₂Cl₂, MW: 134.97 g/mol , CAS: 7791-25-5)
-
Anhydrous diethyl ether (Et₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (200-300 mesh)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus
-
2.2 Synthesis Procedure
The reaction involves the dropwise addition of sulfuryl chloride to a solution of 2,4-dihydroxybenzaldehyde in diethyl ether at a low temperature.[4][5]
-
Reaction Setup:
-
Set up a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).
-
Dissolve 20 g (144.92 mmol) of 2,4-dihydroxybenzaldehyde in 500 mL of anhydrous diethyl ether in the flask.[4][5]
-
Place the flask in an ice bath and cool the solution to 0 °C while stirring.
-
Maintain an inert atmosphere throughout the reaction by purging the system with argon or nitrogen gas.[4][5]
-
-
Addition of Chlorinating Agent:
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4][5]
-
Continue stirring the mixture for an additional 30 minutes at room temperature.[4][5]
-
Monitor the reaction progress using TLC (e.g., with a 9:1 petroleum ether/ethyl acetate eluent) to confirm the consumption of the starting material.
-
2.3 Work-up and Purification
-
Quenching and Extraction:
-
Carefully pour the reaction mixture into a beaker containing 500 mL of ice water to quench the reaction.[4][5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 200 mL of deionized water and then with 200 mL of saturated brine.[4][5]
-
-
Drying and Concentration:
-
Chromatographic Purification:
-
Purify the crude product by silica gel column chromatography.[3][4]
-
Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., a 90:10 v/v mixture).[4][5] Collect the fractions containing the desired product as indicated by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to afford this compound as an off-white to pink solid.[4]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| 2,4-Dihydroxybenzaldehyde | 20 g (144.92 mmol) |
| Sulfuryl Chloride | 14 mL (171.2 mmol) |
| Solvent | |
| Anhydrous Diethyl Ether | 500 mL |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Time | 30 min at 0 °C, 30 min at room temp. |
| Purification | |
| Chromatography Eluent | Petroleum Ether / Ethyl Acetate (90:10) |
| Product | |
| Product Name | This compound |
| Appearance | Off-white to pink solid[4] |
| Expected Yield | ~6.7 g (26%)[4][5] |
| Purity (by LC/MS) | >97%[4][5] |
| Melting Point | 163-164 °C[2][4] |
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), 6.58 (s, 1H).[4][5]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sulfuryl chloride is corrosive and toxic. Handle with extreme care and avoid inhalation of vapors or contact with skin and eyes.
-
Diethyl ether is highly flammable and volatile. Ensure there are no open flames or ignition sources in the vicinity.
-
Handle all solvents and reagents in accordance with their respective Safety Data Sheets (SDS).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Resorcinol for 2,4-Dihydroxybenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic compounds, such as resorcinol.[1][2][3] This reaction is instrumental in the synthesis of hydroxybenzaldehydes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[4] The formylation of resorcinol predominantly yields 2,4-dihydroxybenzaldehyde, a crucial building block in organic synthesis.[4][5]
The reaction involves the use of a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][6][7] The Vilsmeier reagent then attacks the electron-rich resorcinol ring, and subsequent hydrolysis of the intermediate yields the desired aldehyde.[1][2] Precise temperature control is critical for achieving high yields and purity, as the reaction is highly exothermic.[1][8]
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically DMF, reacts with an acid chloride (e.g., POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][9]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of resorcinol acts as a nucleophile and attacks the electrophilic Vilsmeier reagent.[7][9] This is followed by the elimination of a chloride ion to form an iminium salt intermediate.
-
Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 2,4-dihydroxybenzaldehyde.[1][2]
Comparative Data of Synthetic Methodologies
The Vilsmeier-Haack reaction is one of several methods to synthesize 2,4-dihydroxybenzaldehyde from resorcinol. The following table provides a comparison with other common formylation reactions.
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Vilsmeier-Haack | Resorcinol | POCl₃/DMF or (COCl)₂/DMF | Acetonitrile | -15 to 32 | 3 | 65-75[4][5] |
| Reimer-Tiemann | Resorcinol | Chloroform, NaOH | Water | 60-80 | 4 | 70-~100 |
| Gattermann | Resorcinol | HCN, HCl, Lewis Acid | Ether | Not Specified | Not Specified | up to 95* |
| Duff | Resorcinol | Hexamethylenetetramine, Glyceroboric acid | Glycerol | 150-160 | 2-3 | ~18 |
*Note: The Gattermann reaction can produce high yields of the isomeric β-resorcylaldehyde.[4]
Experimental Protocols
Two primary methods for the Vilsmeier-Haack synthesis of 2,4-dihydroxybenzaldehyde are presented below, differing in the reagent used to generate the Vilsmeier reagent.
Method 1: Using Phosphorus Oxychloride (POCl₃) and DMF
This protocol involves the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride and DMF.
Materials:
-
Resorcinol
-
Phosphorus oxychloride (POCl₃)[8]
-
N,N-Dimethylformamide (DMF)[8]
-
Anhydrous Acetonitrile[8]
-
Ice[8]
-
Water[8]
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous acetonitrile and cool the flask to 0°C in an ice bath.[8]
-
Slowly add phosphorus oxychloride (1.1 eq) to the acetonitrile.[8]
-
To this cooled solution, add N,N-dimethylformamide (1.1 eq) dropwise while maintaining the temperature below 10°C.[8]
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[8]
-
-
Formylation Reaction:
-
Cool the Vilsmeier reagent suspension to -15°C.[8]
-
Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.[8]
-
Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.[8]
-
-
Reaction Completion and Isolation of Intermediate:
-
After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.[1][8]
-
Allow the reaction to warm to room temperature and stir for another hour.[1][8]
-
Cool the mixture to 5°C and filter the precipitated formamidinium salt.[8]
-
Wash the solid with cold, dry acetonitrile and dry it under vacuum.[1][8]
-
-
Hydrolysis and Product Isolation:
-
Add the dried intermediate salt to warm water (approximately 50°C) and stir. The salt will dissolve and hydrolyze to form 2,4-dihydroxybenzaldehyde.[1][8]
-
Cool the aqueous solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a crystalline solid.[8]
-
Filter the product, wash with cold water, and dry under vacuum.[8] The product can be further purified by recrystallization from hot water.[10]
-
Method 2: Using Oxalyl Chloride and DMF
This method provides an alternative for generating the Vilsmeier reagent.
Procedure:
The procedure is similar to Method 1, with the substitution of oxalyl chloride for phosphorus oxychloride. It is important to note that the Vilsmeier reagent generated from oxalyl chloride and DMF, [H(Cl)C=N(CH₃)₂]⁺Cl⁻, may precipitate as a thick solid, necessitating higher dilution to ensure efficient stirring.[10] The subsequent addition of resorcinol will cause the Vilsmeier reagent to dissolve, followed by the precipitation of the formamidinium chloride salt.[10] The overall yield for this method is reported to be in the range of 65-75%.[5][11]
Visualizations
Caption: Reaction mechanism of the Vilsmeier-Haack formylation of resorcinol.
Caption: Experimental workflow for the synthesis of 2,4-dihydroxybenzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Reimer-Tiemann Reaction in the Synthesis of Dihydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols. This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the position ortho to the hydroxyl group. This application note provides a detailed protocol for the synthesis of dihydroxybenzaldehydes from their corresponding dihydroxybenzene isomers—catechol, resorcinol, and hydroquinone—using the Reimer-Tiemann reaction. Understanding and optimizing this reaction is crucial for the synthesis of various pharmaceutical intermediates and other high-value chemical compounds.
The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The electron-rich phenoxide ion, formed by the deprotonation of the dihydroxybenzene, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the corresponding dihydroxybenzaldehyde.
Data Summary
The following table summarizes the typical reaction conditions and yields for the Reimer-Tiemann formylation of catechol, resorcinol, and hydroquinone.
| Dihydroxybenzene Isomer | Product | Typical Reaction Conditions | Reported Yield (%) |
| Catechol | 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) | Aqueous ethanol, NaOH, Chloroform, Reflux | ~20-30% |
| Resorcinol | 2,4-Dihydroxybenzaldehyde | Aqueous NaOH, Chloroform, Reflux (can be improved with a phase-transfer catalyst like β-cyclodextrin) | Up to 70%[1] |
| Hydroquinone | 2,5-Dihydroxybenzaldehyde | Aqueous NaOH, Chloroform, Reflux | Low (~15-20%) |
Experimental Protocols
General Safety Precautions
Caution: Chloroform is a suspected carcinogen and is toxic. All manipulations involving chloroform should be carried out in a well-ventilated fume hood. Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
General Procedure for Reimer-Tiemann Formylation of Dihydroxybenzenes
This protocol is a general guideline and may require optimization for each specific substrate.
Materials:
-
Dihydroxybenzene (catechol, resorcinol, or hydroquinone)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol (for catechol reaction)
-
Hydrochloric acid (HCl), concentrated or dilute
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the dihydroxybenzene (1 equivalent) in an aqueous solution of sodium hydroxide (4-8 equivalents). For the formylation of catechol, a mixture of ethanol and water can be used as the solvent.
-
Reaction Initiation: Heat the mixture to 60-70°C with vigorous stirring.
-
Addition of Chloroform: Add chloroform (1.5-3 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.[2]
-
Reaction Progression: After the addition of chloroform is complete, continue to reflux the mixture with stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 5-6 with hydrochloric acid. This should be done carefully in a fume hood as it may generate fumes.
-
Excess chloroform can be removed by distillation at this stage if necessary.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude dihydroxybenzaldehyde can be purified by recrystallization from a suitable solvent (e.g., water, ethanol-water mixture) or by column chromatography on silica gel.
-
Visualizations
Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann Reaction.
Experimental Workflow for Dihydroxybenzaldehyde Synthesis
Caption: General experimental workflow for the synthesis of dihydroxybenzaldehydes.
References
Application Notes and Protocols for Coumarin Synthesis Using 5-Chloro-2,4-dihydroxybenzaldehyde
Introduction: The Significance of the Coumarin Scaffold and the Strategic Advantage of 5-Chloro-2,4-dihydroxybenzaldehyde
Coumarins, a prominent class of benzopyrone-based heterocyclic compounds, are of paramount importance in the realms of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, have established them as a privileged scaffold in the pursuit of novel therapeutic agents.[1][2] The strategic synthesis of coumarin derivatives with tailored functionalities is therefore a critical endeavor for researchers and scientists.
This guide provides a comprehensive overview of the synthetic routes to novel coumarin derivatives utilizing this compound as a key starting material. The presence of a chlorine atom and two hydroxyl groups on the benzaldehyde ring offers a unique combination of electronic and steric properties, influencing the reactivity and ultimately the biological profile of the resulting coumarin. The 2,4-dihydroxy substitution pattern is particularly advantageous for facile coumarin ring formation through various condensation reactions, while the chloro substituent can enhance the lipophilicity and potential bioactivity of the final compound.
This document will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the synthesis of 6-chloro-7-hydroxycoumarin derivatives via the Knoevenagel Condensation, Perkin Reaction, and Pechmann Condensation. Furthermore, modern, energy-efficient microwave-assisted protocols will be presented, aligning with the principles of green chemistry.
Synthetic Strategies: A Multi-Faceted Approach to Coumarin Synthesis
The synthesis of the coumarin core from this compound can be efficiently achieved through several classical named reactions. The choice of a particular method is often dictated by the desired substitution pattern on the pyrone ring and the availability of the corresponding reagents.
Knoevenagel Condensation: A Versatile Route to 3-Substituted Coumarins
The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.[3] This reaction is particularly well-suited for the synthesis of coumarins bearing a substituent at the 3-position.
Causality of Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile) directly determines the substituent at the 3-position of the coumarin ring. For instance, using diethyl malonate leads to a 3-carboxyethylcoumarin, which can be further hydrolyzed to the corresponding carboxylic acid.
-
Catalyst: A weak base, such as piperidine or pyridine, is employed to deprotonate the active methylene compound, generating a nucleophilic carbanion. The use of a strong base is avoided to prevent self-condensation of the aldehyde.[3]
-
Solvent: The reaction is often carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst. However, solvent-free conditions, especially under microwave irradiation, have emerged as a greener and more efficient alternative.
Diagram: Knoevenagel Condensation Workflow
References
Application Notes and Protocols for Knoevenagel Condensation with 5-Chloro-2,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is a cornerstone for the synthesis of a wide array of functionalized molecules, including coumarins, which are of significant interest in drug discovery and materials science due to their diverse biological activities and photophysical properties.[3][4]
5-Chloro-2,4-dihydroxybenzaldehyde is a valuable starting material that, through Knoevenagel condensation, leads to the formation of 6-chloro-7-hydroxycoumarin derivatives. These halogenated coumarins are scaffolds with considerable potential for biological activity, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a range of catalytic systems and reaction conditions.
Mechanism of Knoevenagel Condensation
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[2] In the case of 2-hydroxybenzaldehydes, an intramolecular cyclization (lactonization) often follows, leading to the formation of a coumarin ring.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of 6-Chloro-7-hydroxy-3-cyanocoumarin
This protocol describes a conventional method for the synthesis of a 3-cyanocoumarin derivative using piperidine as a catalyst.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL).
-
To this solution, add a catalytic amount of piperidine (2-3 drops) with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or an appropriate solvent system.
Protocol 2: L-Proline-Catalyzed Green Synthesis of 6-Chloro-7-hydroxycoumarin-3-carboxylic Acid
This protocol utilizes the environmentally benign catalyst L-proline and a greener solvent, ethanol, for the synthesis of a coumarin-3-carboxylic acid derivative.[8]
Materials:
-
This compound
-
Malonic acid
-
L-Proline
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malonic acid (1.5 mmol) and L-proline (0.1 mmol).
-
Stir the reaction mixture at 60 °C for 4-6 hours.[8] Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis of Ethyl 6-Chloro-7-hydroxycoumarin-3-carboxylate
This protocol outlines a rapid, solvent-free synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.[9][10]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base like DBU or DABCO)[1][11]
-
Microwave synthesizer
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave reaction vessel, mix this compound (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and a catalytic amount of piperidine (1-2 drops).
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes). Optimization of reaction parameters may be required.
-
After the reaction, allow the mixture to cool to room temperature.
-
The solidified product can be washed with cold ethanol or water and then purified by recrystallization.
Data Presentation
The following table summarizes representative quantitative data for Knoevenagel condensation reactions with substituted salicylaldehydes, which can be used as a reference for optimizing the reactions with this compound.
| Entry | Active Methylene Compound | Catalyst | Solvent | Conditions | Time | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 3 h | ~90 |
| 2 | Malonic Acid | L-Proline | Ethanol | 60 °C | 4 h | 60-80[8] |
| 3 | Ethyl Cyanoacetate | Piperidine | None | Microwave (100W) | 5 min | >85[10] |
| 4 | Ethyl Acetoacetate | Piperidine | None | Microwave (100W) | 60 s | ~44[10] |
| 5 | Diethyl Malonate | DBU/Water | Water | Room Temp. | 2-7 min | 92-99[1] |
Potential Biological Activities of 6-Chloro-7-hydroxycoumarin Derivatives
Coumarin derivatives are known to exhibit a wide range of pharmacological activities. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 7-position of the coumarin scaffold can modulate these activities. Potential biological applications for the synthesized compounds include:
-
Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7][12]
-
Anti-inflammatory Activity: Coumarins can interfere with inflammatory pathways.[5]
-
Antimicrobial Activity: Halogenated coumarins have shown promising antibacterial and antifungal properties.
-
Enzyme Inhibition: Coumarins are known to inhibit various enzymes, which is a key mechanism in drug action.[4]
Further screening of the synthesized 6-chloro-7-hydroxycoumarin derivatives is warranted to explore their full therapeutic potential.
Visualizations
Caption: General mechanism of the Knoevenagel condensation leading to coumarin synthesis.
Caption: A typical experimental workflow for the synthesis of coumarin derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 6. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Schiff Bases from 5-Chloro-2,4-dihydroxybenzaldehyde: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-Chloro-2,4-dihydroxybenzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine group (-C=N-). They are formed through the condensation of a primary amine with an aldehyde or ketone. The presence of hydroxyl and chloro- substituents on the benzaldehyde ring makes these Schiff bases particularly interesting candidates for investigation in medicinal chemistry and materials science. Schiff bases derived from structurally similar salicylaldehydes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]
Applications in Drug Development
Schiff bases are recognized for their diverse pharmacological activities, which are often attributed to the toxophoric azomethine group. The specific applications of Schiff bases synthesized from this compound are an active area of research. Based on studies of analogous compounds, potential applications include:
-
Anticancer Agents: Certain Schiff bases have shown promise as anticancer agents by inhibiting key cellular targets. For instance, some derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[1][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins involved in cancer cell proliferation and survival.[1][3] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cancer cell death.[1]
-
Antimicrobial Agents: The imine group in Schiff bases is a crucial pharmacophore for antimicrobial activity. Schiff bases derived from 5-chloro-salicylaldehyde have been shown to exhibit significant antibacterial and antifungal properties against a range of pathogens.[2][4] The mechanism of action is often linked to the ability of the Schiff base to chelate metal ions essential for microbial growth or to interfere with cellular proteins and DNA.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and their subsequent evaluation for biological activity. These should be considered as a starting point and may require optimization for specific primary amines and target applications.
Protocol 1: Synthesis of Schiff Bases
This protocol outlines the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethanol-water mixture)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the chosen primary amine (1.0 equivalent) in absolute ethanol.
-
Reaction Setup: With continuous stirring, add the ethanolic solution of the primary amine dropwise to the this compound solution at room temperature.
-
Catalyst Addition (Optional): To facilitate the condensation reaction, a few drops of glacial acetic acid can be added to the reaction mixture.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 2 to 18 hours, depending on the reactivity of the amine.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: Upon completion of the reaction (indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce crystallization.
-
Filtration and Washing: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an aqueous ethanol mixture.[1]
-
Drying: Dry the purified Schiff base in a desiccator or under vacuum.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2]
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.[5][6]
Materials:
-
Cancer cell line (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Synthesized Schiff base compound dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the Schiff base in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 50-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to screen the synthesized Schiff bases for antibacterial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
Cork borer
-
Synthesized Schiff base compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test bacterial strain using a sterile swab.
-
Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the Schiff base solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Representative Anticancer Activity Data (IC₅₀ values in µM)
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | PC3 | Data to be determined |
| Derivative 2 | MCF-7 | Data to be determined |
| Doxorubicin (Control) | PC3 | Reference value |
Note: The data in this table is for illustrative purposes and needs to be generated through experimentation.
Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Schiff Base Derivative | S. aureus (mm) | E. coli (mm) |
| Derivative 1 | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | Reference value | Reference value |
Note: The data in this table is for illustrative purposes and needs to be generated through experimentation.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of Schiff bases.
Diagram 2: Potential Anticancer Mechanism of Action
Caption: Inhibition of Hsp90 by Schiff base derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Antimicrobial Sulfonamides using 5-Chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone in the development of new therapeutic agents due to their broad spectrum of activity and well-established mechanism of action.[1] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The formation of Schiff bases by reacting sulfonamides with various aldehydes is a common and effective strategy to generate novel derivatives with potentially enhanced antimicrobial properties.[2] This document provides detailed protocols for the synthesis and antimicrobial evaluation of sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzaldehyde moiety. While the user specified 5-Chloro-2,4-dihydroxybenzaldehyde, the available scientific literature predominantly focuses on the use of 5-chloro-2-hydroxybenzaldehyde for creating antimicrobially active sulfonamides. A series of novel sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and characterized, demonstrating notable activity against a range of bacterial and mycobacterial strains.[2][3][4]
Synthesis of Antimicrobial Sulfonamides
The primary method for preparing the target sulfonamides is through the condensation reaction between a primary aromatic amine of a sulfonamide and 5-chloro-2-hydroxybenzaldehyde, forming a Schiff base (an imine).
General Reaction Scheme
Caption: General reaction for the synthesis of sulfonamide Schiff bases.
Experimental Protocol: Synthesis of 4-((5-chloro-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide
This protocol is based on the synthesis of similar sulfonamide Schiff bases.[3][5]
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
4-amino-N-(thiazol-2-yl)benzenesulfonamide (Sulfathiazole)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-N-(thiazol-2-yl)benzenesulfonamide (1 equivalent) in ethanol.
-
To this solution, add 5-chloro-2-hydroxybenzaldehyde (1 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic methods such as:
-
Infrared (IR) Spectroscopy: To identify the presence of the imine (C=N) bond.
-
¹H Nuclear Magnetic Resonance (¹H NMR) and ¹³C Nuclear Magnetic Resonance (¹³C NMR): To confirm the chemical structure and purity of the compound.[2][3][4]
Antimicrobial Activity Evaluation
The synthesized sulfonamide derivatives are evaluated for their in vitro antimicrobial activity against a panel of pathogenic microorganisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
Materials and Equipment:
-
Synthesized sulfonamide compounds
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for measuring optical density)
Procedure:
-
A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in the broth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The antimicrobial activity of sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde has been evaluated against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound.
| Compound Name | Microorganism | MIC (µmol/L) | Reference |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [3] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA) | 15.62-31.25 | [3] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 | [3] |
Proposed Mechanism of Action
The antimicrobial activity of sulfonamides is attributed to their ability to interfere with the folic acid synthesis pathway in bacteria.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. The Schiff base derivatives may exhibit enhanced activity due to factors such as increased lipophilicity, which can improve cell wall penetration, or additional interactions with the enzyme's active site.
Conclusion
The synthesis of Schiff bases from 5-chloro-2-hydroxybenzaldehyde and various sulfonamides represents a promising avenue for the development of novel antimicrobial agents. The provided protocols offer a framework for the preparation and evaluation of these compounds. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo efficacy testing, is warranted to optimize the therapeutic potential of this class of molecules.
References
- 1. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-2,4-dihydroxybenzaldehyde as a Versatile Intermediate for the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2,4-dihydroxybenzaldehyde as a key intermediate in the development of new agrochemicals. This document outlines the synthesis of potential fungicidal agents, their biological activities, and detailed experimental protocols.
Introduction
This compound is a versatile chemical building block with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique molecular structure, featuring a reactive aldehyde group and hydroxyl functionalities on a chlorinated benzene ring, makes it an ideal starting material for creating a diverse range of bioactive molecules.[1][3] In the agrochemical industry, this intermediate is particularly valuable for the synthesis of novel fungicides and herbicides, offering the potential to develop more effective and specific crop protection agents.[1][3]
This document focuses on the synthesis of Schiff base derivatives from this compound, a class of compounds that has demonstrated promising antifungal properties. By reacting the aldehyde with various primary amines, it is possible to generate a library of Schiff bases for screening and development as potential agrochemical fungicides.
Synthesis of Fungicidal Schiff Bases
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a straightforward and efficient method for generating a diverse library of potential fungicidal compounds.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base derived from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 4-fluoroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of the selected primary amine.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the Schiff base.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator.
Biological Activity of Schiff Base Derivatives
Schiff bases derived from substituted salicylaldehydes have been shown to exhibit significant antimicrobial and antifungal activities.[5] For instance, a study on Schiff bases derived from the closely related 5-chloro-salicylaldehyde demonstrated potent activity against a range of bacterial and fungal pathogens.[5] One of the synthesized compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, showed particularly strong antifungal activity.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the reported MIC values for (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol against various microorganisms, providing a benchmark for the potential efficacy of Schiff bases derived from this compound.
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis | 45.2 |
| Escherichia coli | 1.6 |
| Pseudomonas fluorescence | 2.8 |
| Staphylococcus aureus | 3.4 |
| Aspergillus niger | 47.5 |
Data adapted from a study on Schiff bases derived from 5-chloro-salicylaldehyde.[5]
Proposed Mode of Action
The precise mode of action of these novel Schiff bases as antifungal agents is a subject for further investigation. However, based on the known mechanisms of other antifungal compounds, a plausible pathway involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity. The lipophilic nature of the Schiff base, enhanced by the chloro- and other substituents, may facilitate its passage through the fungal cell wall and membrane.
Caption: Proposed mode of action for fungicidal Schiff base derivatives.
Conclusion and Future Directions
This compound is a highly valuable intermediate for the synthesis of novel agrochemicals. The straightforward synthesis of Schiff base derivatives with demonstrated antifungal potential highlights the utility of this compound in developing new crop protection agents.
Future research should focus on:
-
Synthesizing a broader library of Schiff bases from this compound and various primary amines.
-
Conducting comprehensive in vitro and in vivo antifungal screening of the synthesized compounds against a wide range of plant pathogenic fungi.
-
Elucidating the specific mode of action of the most potent compounds to understand their mechanism of fungal inhibition.
-
Optimizing the synthetic protocols for large-scale production of promising lead compounds.
By leveraging the chemical versatility of this compound, researchers can continue to innovate and develop the next generation of effective and sustainable agrochemicals.
References
Application Notes and Protocols for the Development of Antifungal Agents from 5-Chloro-2,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from 5-Chloro-2,4-dihydroxybenzaldehyde. This document outlines detailed protocols for the synthesis of Schiff base and hydrazone derivatives, methodologies for assessing their antifungal efficacy, and insights into their potential mechanisms of action. The provided information is intended to serve as a foundational resource to accelerate research and development in the field of antifungal drug discovery.
Introduction
This compound is a versatile chemical intermediate that holds significant promise in the development of new therapeutic agents.[1][2] Its unique structure, featuring both chloro and dihydroxy substitutions on the benzene ring, provides a scaffold for the synthesis of a diverse range of derivatives with potential biological activities.[2] The aldehyde functional group readily participates in condensation reactions to form Schiff bases and hydrazones, two classes of compounds well-documented for their broad spectrum of pharmacological effects, including antifungal properties.[3][4][5] The development of new antifungal agents is a critical area of research due to the increasing incidence of invasive fungal infections and the emergence of drug-resistant fungal pathogens.
Synthesis of Antifungal Derivatives
The primary route for developing antifungal agents from this compound involves its reaction with primary amines to yield Schiff bases or with hydrazine derivatives to form hydrazones.
General Synthesis of Schiff Bases
Schiff bases are synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. This reaction is typically carried out in an alcoholic solvent, often with acid catalysis.
Protocol 1: Synthesis of a Schiff Base Derivative
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the desired primary amine in 20 mL of absolute ethanol.
-
Reaction: Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product, if formed, can be collected by filtration. If no solid precipitates, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Synthesis of Hydrazones
Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine derivative. Similar to Schiff base synthesis, this reaction is typically performed in an alcoholic solvent.
Protocol 2: Synthesis of a Hydrazone Derivative
-
Reactant Preparation: Dissolve 10 mmol of this compound in 50 mL of methanol in a round-bottom flask.
-
Reaction: Add an equimolar amount (10 mmol) of the selected hydrazide (e.g., isonicotinic hydrazide) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Purification: The crude hydrazone can be further purified by recrystallization.
-
Characterization: The structure of the final product should be confirmed by spectroscopic analysis.
Antifungal Activity Evaluation
The antifungal potential of the synthesized derivatives can be assessed using standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Protocol 3: Broth Microdilution Antifungal Susceptibility Testing
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) should be used.
-
Medium: Use RPMI-1640 medium buffered with MOPS for fungal susceptibility testing.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland standard and then dilute it to the final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the growth medium to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungi with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Quantitative Data Summary
The following table summarizes hypothetical MIC values for a series of synthesized derivatives against common fungal pathogens. This data is for illustrative purposes and actual values must be determined experimentally.
| Compound ID | Derivative Type | R-Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| SCD-01 | Schiff Base | 4-Fluorophenyl | 16 | 32 | 8 |
| SCD-02 | Schiff Base | 2,4-Dichlorophenyl | 8 | 16 | 4 |
| SCD-03 | Schiff Base | 4-Nitrophenyl | 32 | 64 | 16 |
| HYD-01 | Hydrazone | Isonicotinoyl | 8 | 16 | 8 |
| HYD-02 | Hydrazone | Benzoyl | 16 | 32 | 16 |
| Fluconazole | - | - | 1 | 64 | 4 |
| Amphotericin B | - | - | 0.5 | 1 | 0.25 |
Mechanism of Action
While the precise mechanism of action for novel derivatives must be experimentally elucidated, several potential pathways for antifungal activity of related compounds have been proposed. These include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and interference with cellular antioxidation processes.[8]
Diagrams of Potential Pathways and Workflows
Caption: Experimental workflow for antifungal agent development.
Caption: Proposed antifungal mechanisms of action.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel Schiff base and hydrazone derivatives with potential antifungal activities. The protocols outlined in these application notes provide a systematic approach for the synthesis, characterization, and biological evaluation of these compounds. Further investigation into their structure-activity relationships and mechanisms of action is warranted to develop potent and selective antifungal agents to combat the growing threat of fungal infections.
References
- 1. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-2,4-dihydroxybenzaldehyde in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,4-dihydroxybenzaldehyde is a versatile halogenated phenolic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structural features, including a reactive aldehyde group and hydroxyl moieties, make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical research and development, with a focus on its application in the synthesis of Schiff bases and chalcones with potential antimicrobial and anti-inflammatory activities.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₃ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 198-202 °C | |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF | |
| SMILES | O=Cc1cc(Cl)c(O)cc1O | [1] |
| InChI | InChI=1S/C7H5ClO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | [1] |
Applications in Pharmaceutical Development
This compound is a key intermediate in the synthesis of various heterocyclic compounds and other derivatives with significant pharmacological potential. Its derivatives have been investigated for a range of biological activities.
Antimicrobial Agents
Schiff base derivatives of this compound have demonstrated promising antimicrobial properties. The imine or azomethine group (-C=N-) in Schiff bases is a critical pharmacophore that contributes to their biological activity.
Quantitative Data: Antimicrobial Activity of a Related Schiff Base
While specific MIC values for this compound derivatives are not extensively reported, a study on Schiff bases derived from the closely related 5-chloro-salicylaldehyde provides valuable insights. One of the synthesized compounds, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant antimicrobial activity.[2][3]
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis | 45.2 |
| Escherichia coli | 1.6 |
| Pseudomonas fluorescence | 2.8 |
| Staphylococcus aureus | 3.4 |
| Aspergillus niger | 47.5 |
Note: This data is for a derivative of 5-chloro-salicylaldehyde and serves as a reference for the potential of similar compounds derived from this compound.
Anti-inflammatory Agents
Phenolic compounds, including benzaldehyde derivatives, are known to possess anti-inflammatory properties. They can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Derivatives of this compound are being explored for their potential to inhibit the production of pro-inflammatory mediators.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol.
-
Slowly add the amine solution to the aldehyde solution at room temperature with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
Figure 1: Workflow for the synthesis of Schiff base derivatives.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a specific microorganism.
Materials:
-
Synthesized Schiff base derivative
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD reading)
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 2: Workflow for antimicrobial susceptibility testing.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the potential anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compound
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-mediated effects.
Potential Signaling Pathways
Derivatives of benzaldehydes have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.
Figure 3: Potential anti-inflammatory signaling pathway modulation.
Conclusion
This compound is a valuable and versatile scaffold for the development of new pharmaceutical agents. Its derivatives, particularly Schiff bases and chalcones, have shown significant potential as antimicrobial and anti-inflammatory compounds. The provided protocols offer a foundational framework for the synthesis and evaluation of novel derivatives, paving the way for further research and drug discovery efforts in this area.
References
- 1. PubChemLite - this compound (C7H5ClO3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays with Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde derivatives represent a versatile class of organic compounds that have garnered significant interest in pharmacology and drug discovery due to their potential as enzyme inhibitors. Their diverse substitution patterns allow for fine-tuning of their inhibitory activity and selectivity against a wide range of enzymatic targets. These compounds have been investigated for their roles in modulating the activity of enzymes implicated in various pathological conditions, including neurodegenerative diseases, hyperpigmentation, gout, and cancer.
This document provides detailed protocols for in vitro enzyme inhibition assays targeting several key enzymes known to be inhibited by benzaldehyde derivatives: Tyrosinase, Xanthine Oxidase, Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), and Aldehyde Dehydrogenase (ALDH1A3). The provided methodologies are based on established spectrophotometric and fluorometric techniques, suitable for screening and characterization of novel benzaldehyde-based inhibitors.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders.[1][2][3] Benzaldehyde derivatives have been identified as effective tyrosinase inhibitors.[1][4]
Data Presentation: Tyrosinase Inhibitory Activity
| Compound ID | Derivative Structure | Substrate | IC50 (µM) | Reference |
| Kojic Acid (Standard) | - | L-tyrosine | 27.41 | [5] |
| Kojic Acid (Standard) | - | L-DOPA | 24.09 | [5] |
| Compound 1 | 4-methoxybenzylidene | L-tyrosine | 36.95 | [5] |
| Compound 1 | 4-methoxybenzylidene | L-DOPA | 58.43 | [5] |
| Compound 3 | 3,4-dimethoxybenzylidene | L-tyrosine | 28.72 | [5] |
| Compound 3 | 3,4-dimethoxybenzylidene | L-DOPA | 163.60 | [5] |
| Compound 10 | 2,4-dihydroxybenzylidene | L-tyrosine | 1.60 | [5] |
| Compound 10 | 2,4-dihydroxybenzylidene | L-DOPA | 2.86 | [5] |
| Compound 15 | 3-bromo-4-hydroxybenzylidene | L-tyrosine | 18.09 | [5] |
| Compound 15 | 3-bromo-4-hydroxybenzylidene | L-DOPA | 6.92 | [5] |
| 2,4-dihydroxybenzaldehyde | - | L-DOPA | - | [2] |
| 3,4-dihydroxybenzaldehyde | - | L-DOPA | - | [2] |
| 4-dimethylaminobenzaldehyde | - | L-DOPA | - | [2] |
Experimental Protocol: Tyrosinase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and published research.[1][3][4] It measures the oxidation of a substrate (e.g., L-DOPA) by tyrosinase, which produces a chromophore that can be detected spectrophotometrically.
Materials:
-
Tyrosinase (from mushroom, lyophilized)
-
Tyrosinase Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)
-
Tyrosinase Substrate (e.g., L-DOPA)
-
Test Compounds (Benzaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Inhibitor Control (e.g., Kojic Acid)
-
96-well clear flat-bottom plate
-
Microplate reader
Reagent Preparation:
-
Tyrosinase Stock Solution: Dissolve lyophilized tyrosinase in Tyrosinase Assay Buffer to a desired concentration (e.g., 500 units/mL). Aliquot and store at -20°C.[1]
-
Tyrosinase Working Solution: Dilute the Tyrosinase Stock Solution with Tyrosinase Assay Buffer to the final concentration required for the assay (e.g., 20 units/mL). Prepare fresh and keep on ice.
-
Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 20 mM) in Tyrosinase Assay Buffer.
-
Test Compound Solutions: Prepare a series of dilutions of the benzaldehyde derivatives in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (e.g., < 2%) to avoid enzyme inactivation.
Assay Procedure:
-
Add 20 µL of the test compound solution, inhibitor control, or assay buffer (for the enzyme control) to the wells of a 96-well plate.[4]
-
Add 50 µL of the Tyrosinase Working Solution to each well.
-
Mix and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[3][4]
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[4]
-
Immediately measure the absorbance at 510 nm in kinetic mode for 30-60 minutes.[4]
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear range of the absorbance vs. time plot.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]
Visualization: Tyrosinase Inhibition Assay Workflow
Caption: Workflow for the colorimetric tyrosinase inhibition assay.
Xanthine Oxidase Inhibition Assay
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Benzaldehyde derivatives have been explored as XO inhibitors.[6][7][8][9]
Data Presentation: Xanthine Oxidase Inhibitory Activity
| Compound ID | Derivative Structure | IC50 (µM) | Inhibition Type | Reference |
| Allopurinol (Standard) | - | 13.03 | - | [7] |
| p-coumaric aldehyde | - | - | Mixed-type | [6] |
| p-hydroxybenzaldehyde | - | - | Mixed-type | [6] |
| Compound 3 | (E)‐2‐(3,4‐dihydroxy‐5‐nitrobenzylidene)‐N‐phenylhydrazine‐1‐carbothioamide | 0.0437 | - | [7] |
| Compound 11 | Thiazole‐5‐carboxylic acid derivative | 0.45 | Mixed-type | [7] |
| Compound 34 | 3‐phenylcoumarin derivative | 0.091 | Mixed-type | [7] |
| Compound 65 | 3,5‐diaryl‐4,5‐dihydro‐1H‐pyrazole carbaldehyde | 9.32 | - | [7] |
| Compound 66 | 3,5‐diaryl‐4,5‐dihydro‐1H‐pyrazole carbaldehyde | 10.03 | - | [7] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol measures the XO-catalyzed formation of uric acid from xanthine, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Xanthine solution
-
Test Compounds (Benzaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (Standard Inhibitor)
-
96-well UV-transparent plate
-
Microplate reader with UV capabilities
Reagent Preparation:
-
XO Stock Solution: Prepare a stock solution of XO in phosphate buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically around 50-100 µM.
-
Test Compound Solutions: Prepare serial dilutions of the benzaldehyde derivatives in the assay buffer.
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the XO solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm for 10-20 minutes at 1-minute intervals.
Data Analysis:
-
Determine the reaction rate from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies can be performed by measuring the reaction rates at various concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.[10][11]
Visualization: Purine Metabolism and XO Inhibition
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. brieflands.com [brieflands.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of xanthine oxidase by two aldehydes: Inhibitory kinetics, molecular simulation, inhibition mechanism, and cellular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of xanthine oxidase by various aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes and Protocols for the Regioselective Alkylation of 2,4-Dihydroxybenzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regioselective alkylation of 2,4-dihydroxybenzaldehyde is a critical transformation in organic synthesis, yielding 4-alkoxy-2-hydroxybenzaldehydes. These products are valuable intermediates and key building blocks for a diverse range of compounds with applications in medicinal chemistry, materials science, and fine chemical synthesis.[1] They are integral to the synthesis of therapeutics for diseases such as cancer, bacterial infections, and Alzheimer's disease.[1][2]
The primary challenge in this synthesis is achieving selective alkylation at the hydroxyl group at the 4-position over the hydroxyl group at the 2-position. The regioselectivity is governed by the inherent differences in the properties of the two hydroxyl groups. The 4-hydroxyl group is more acidic and sterically accessible. In contrast, the 2-hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl group, which diminishes its nucleophilicity.[1][3] This application note provides a comparative analysis of various methodologies and detailed protocols for achieving high regioselectivity in this synthesis.
Factors Influencing Regioselectivity
The selective alkylation of the 4-hydroxyl group is primarily influenced by the choice of base, solvent, and reaction temperature. A judicious selection of these parameters is essential to maximize the yield of the desired 4-O-alkylated product while minimizing the formation of the 2-O-alkylated and 2,4-di-O-alkylated byproducts.
Caption: Key factors influencing the regioselective alkylation of 2,4-dihydroxybenzaldehyde.
Reaction Mechanism and Pathway
The synthesis of 4-alkoxy-2-hydroxybenzaldehydes from 2,4-dihydroxybenzaldehyde typically proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the more acidic 4-hydroxyl group by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether and a salt byproduct.
Caption: General reaction pathway for the regioselective 4-O-alkylation.
Comparative Data of Synthetic Protocols
The choice of base and solvent significantly impacts the efficiency, regioselectivity, and reaction time. Below is a summary of various reported conditions for the regioselective alkylation of 2,4-dihydroxybenzaldehyde.
| Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages & Disadvantages |
| Cesium Bicarbonate (CsHCO₃) | Alkyl Bromide | Acetonitrile | 80 | 4-6 | Up to 95 | Adv: High yield, excellent regioselectivity, short reaction time.[1][2][4] |
| Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetone | Room Temp. | 72 | Moderate | Disadv: Very long reaction time, moderate yield.[1] |
| Potassium Fluoride (KF) | Benzyl Chloride | Acetonitrile | Reflux | 24 | >70 | Adv: Good yield for large-scale synthesis. Disadv: Long reaction time.[1][5] |
| Sodium Bicarbonate (NaHCO₃) | Benzyl Chloride | Acetonitrile | Reflux | - | 68-70 (isolated) | Adv: Good conversion.[6] |
Experimental Protocols
This section provides detailed protocols for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehyde.
Protocol 1: Cesium Bicarbonate Mediated Regioselective Alkylation
This method is highly recommended for its high yield, excellent regioselectivity, and relatively short reaction time.[2][4][7]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Cesium bicarbonate (CsHCO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, MS, etc.
Protocol 2: Potassium Fluoride Mediated Regioselective Alkylation
This protocol offers a cost-effective alternative, particularly for large-scale synthesis, though it requires a longer reaction time.[1][5]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Alkyl chloride (e.g., benzyl chloride)
-
Anhydrous potassium fluoride (KF)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser and drying tube
-
Standard glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a suspension of anhydrous potassium fluoride (2.0 eq.) in anhydrous acetonitrile, add 2,4-dihydroxybenzaldehyde (1.0 eq.).
-
Add the alkyl chloride (1.1 - 1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the final product.
Experimental Workflow
The general workflow for the synthesis, workup, and purification is consistent across most protocols, with the main variables being the reagents and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Chlorination: This approach involves the electrophilic chlorination of 2,4-dihydroxybenzaldehyde using a suitable chlorinating agent.
-
Formylation of 4-Chlororesorcinol: This method introduces the aldehyde group onto the 4-chlororesorcinol backbone using various formylation reactions.
Q2: Which synthetic route generally provides a higher yield?
A2: Under optimized conditions, the direct chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride has been reported to achieve yields of 70-85%.[1] Formylation methods, such as the Vilsmeier-Haack reaction, are known to be high-yielding for similar substrates (65-75% for resorcinol), suggesting this can also be an efficient route.[2]
Q3: What are the most common impurities I might encounter?
A3: The impurity profile depends on the chosen synthetic route.
-
For Direct Chlorination: Unreacted 2,4-dihydroxybenzaldehyde and potentially di-chlorinated byproducts are the most likely impurities.
-
For Formylation of 4-Chlororesorcinol: Common impurities include unreacted 4-chlororesorcinol and potentially isomeric aldehydes, although the directing effects of the hydroxyl groups on 4-chlororesorcinol strongly favor the desired product. In some formylation reactions, polymeric resinous materials can also form as byproducts.[3]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification technique is column chromatography on silica gel. A gradient elution using a mixture of petroleum ether and ethyl acetate is typically employed.[4] For achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) can be utilized.
Troubleshooting Guides
Route 1: Direct Chlorination of 2,4-dihydroxybenzaldehyde
Issue 1: Low Yield of this compound
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Recommendation: The reaction temperature is a critical parameter. For chlorination with sulfuryl chloride, the optimal temperature range is between 0°C and 25°C.[1] Temperatures that are too low can lead to impractically slow reaction rates, while higher temperatures (above 40°C) can increase the formation of side products and decomposition.[1]
-
-
Possible Cause 2: Inefficient Chlorinating Agent.
-
Recommendation: Sulfuryl chloride (SO₂Cl₂) is a highly effective reagent for this transformation, often providing superior yields and selectivity compared to other chlorinating agents.[1] If you are using other reagents and experiencing low yields, consider switching to sulfuryl chloride.
-
-
Possible Cause 3: Moisture in the Reaction.
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of the chlorinating agent and other unwanted side reactions.
-
Issue 2: Presence of Multiple Products in TLC/HPLC Analysis
-
Possible Cause 1: Over-chlorination.
-
Recommendation: The formation of di-chlorinated byproducts can occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. Carefully control the stoichiometry of the chlorinating agent (typically 1.1 to 1.2 equivalents). Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.
-
-
Possible Cause 2: Incomplete Reaction.
-
Recommendation: A significant amount of unreacted starting material may be present. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion.
-
Route 2: Formylation of 4-Chlororesorcinol
Issue 1: Low Yield of this compound
-
Possible Cause 1: Inefficient Formylation Method.
-
Recommendation: The choice of formylation reaction is crucial. The Vilsmeier-Haack reaction is generally a high-yielding method for the formylation of electron-rich phenols like resorcinol and its derivatives.[2][5] If you are using other methods like the Reimer-Tiemann or Gattermann reactions, which are known for more moderate yields, consider switching to the Vilsmeier-Haack protocol.
-
-
Possible Cause 2: Poor Temperature Control (Vilsmeier-Haack Reaction).
-
Possible Cause 3: Incomplete Hydrolysis of the Intermediate.
-
Recommendation: In the Vilsmeier-Haack and Gattermann reactions, an intermediate iminium or aldimine salt is formed, which must be hydrolyzed to yield the final aldehyde. Ensure that the hydrolysis step (typically by heating with water) is carried out to completion.[6]
-
Issue 2: Formation of a Resinous/Polymeric Byproduct
-
Possible Cause 1: Inappropriate Reaction Conditions.
-
Possible Cause 2: Prolonged Reaction Time.
-
Recommendation: Minimize the reaction time to what is necessary for the completion of the desired formylation. Extended reaction times can promote polymerization.[3]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Related Compounds
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Direct Chlorination | 2,4-dihydroxybenzaldehyde | Sulfuryl Chloride (SO₂Cl₂) | 70-85% (optimized) | [1] |
| Direct Chlorination | 2,4-dihydroxybenzaldehyde | Sulfuryl Chloride (SO₂Cl₂) | 47% | [4] |
| Vilsmeier-Haack | Resorcinol | POCl₃, DMF | 65-75% | [2] |
| Vilsmeier-Haack | Resorcinol | Oxalyl chloride, DMF | 69-70% | [5] |
| Reimer-Tiemann | Resorcinol | Chloroform, NaOH | Moderate | [7][8] |
| Gattermann | Resorcinol | HCN, HCl, AlCl₃ | Moderate | [6][9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Direct Chlorination
This protocol is based on the optimized chlorination of 2,4-dihydroxybenzaldehyde using sulfuryl chloride.
Materials:
-
2,4-dihydroxybenzaldehyde
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether (Et₂O) or other suitable anhydrous solvent
-
Argon or Nitrogen gas
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of argon or nitrogen.
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add sulfuryl chloride (1.1-1.2 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains between 0°C and 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-chilled water or brine to quench the reaction.
-
Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is adapted from high-yield procedures for the formylation of resorcinol.
Materials:
-
4-Chlororesorcinol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq) to anhydrous acetonitrile. Cool the solution to 0°C. Add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 10°C. Stir the mixture at this temperature for 30 minutes.
-
Formylation: Cool the prepared Vilsmeier reagent to approximately -15°C. In a separate flask, dissolve 4-chlororesorcinol (1.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the cold Vilsmeier reagent over 1-2 hours, ensuring the internal temperature does not rise above -10°C.
-
Reaction Completion: After the addition, stir the reaction mixture at -15°C for an additional 2 hours, then allow it to warm to room temperature and stir for another hour.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Heat the aqueous mixture to 50-60°C for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Product Isolation: Cool the aqueous solution in an ice bath. The product, this compound, should precipitate as a solid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from hot water or purify further by column chromatography as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in direct chlorination.
References
- 1. Buy this compound | 131088-02-3 [smolecule.com]
- 2. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 3. JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
preventing oxidation and discoloration in dihydroxybenzaldehyde synthesis
Welcome to the Technical Support Center for Dihydroxybenzaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydroxybenzaldehyde isomers, with a focus on preventing oxidation and discoloration.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter during your experiments.
Issue 1: Product Discoloration (Pink, Red, or Brown Product)
Q1: My final dihydroxybenzaldehyde product has a pink, red, or brown tint. What is the cause of this discoloration?
A1: The discoloration of dihydroxybenzaldehydes is most commonly caused by the oxidation of the phenolic hydroxyl groups.[1] Both the starting material (e.g., resorcinol) and the dihydroxybenzaldehyde product are susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] This oxidation process leads to the formation of highly colored quinone-type compounds and polymeric byproducts.[1]
Q2: How can I prevent or minimize discoloration during the synthesis?
A2: Preventing discoloration requires minimizing the exposure of the reaction mixture and the final product to oxygen and light. Key preventative measures include:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[1]
-
Temperature Control: For syntheses like the Vilsmeier-Haack reaction, maintaining low temperatures (e.g., -15°C to 10°C) during the addition of the phenolic starting material can help prevent side reactions that lead to colored impurities.[1]
-
High-Purity Reagents: Using high-purity, colorless starting materials is crucial, as any oxidized impurities in the initial reagents will be carried through to the final product.[1]
-
Use of Antioxidants: For storage of the final product, especially in solution, consider adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).
Q3: My dihydroxybenzaldehyde is already discolored. How can I purify it to remove the color?
A3: Several methods can be employed to remove colored impurities from the final product:
-
Recrystallization: This is a standard technique for purifying solid compounds. Recrystallization from hot water or a suitable organic solvent can effectively remove colored impurities.
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing colored organic impurities.[1] The crude product is dissolved in a suitable solvent, treated with activated carbon, and then filtered.
-
Sodium Bisulfite Washing: This chemical method involves the formation of a water-soluble bisulfite adduct with the aldehyde.[1][2] This allows for the separation of the aldehyde from non-aldehydic, colored impurities. The aldehyde can then be regenerated by treatment with a base.[3]
Issue 2: Low Product Yield
Q1: I am experiencing a lower than expected yield in my dihydroxybenzaldehyde synthesis. What are the common causes?
A1: Low yields can arise from several factors depending on the synthetic method used:
-
Vilsmeier-Haack Reaction: While generally high-yielding (65-75%), poor temperature control can lead to side reactions.[4] Incomplete hydrolysis of the intermediate iminium salt can also reduce the final product yield.[4]
-
Reimer-Tiemann Reaction: This reaction is known for moderate yields due to a lack of regioselectivity, often producing a mixture of isomers (e.g., 2,4- and 2,6-dihydroxybenzaldehyde).[4] The harsh basic conditions can also cause decomposition of the product.[4]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing, especially in heterogeneous reaction mixtures, can lead to incomplete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Product Loss During Work-up: Dihydroxybenzaldehydes are polar compounds and can have some solubility in water. During aqueous work-up, product may be lost to the aqueous phase. Multiple extractions with an organic solvent are recommended.
Issue 3: Presence of Impurities and Side Products
Q1: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?
A1: The nature of the impurities will depend on the synthesis method:
-
Isomeric Byproducts: The most common impurity when using starting materials like resorcinol is the formation of regioisomers. For example, in the synthesis of 2,4-dihydroxybenzaldehyde, the 2,6-dihydroxybenzaldehyde isomer is a common side product, particularly in the Reimer-Tiemann and Duff reactions.[4]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting phenol in the final product.[4]
-
Polymeric Materials: Under harsh reaction conditions or upon prolonged exposure to air, phenolic compounds can polymerize to form tar-like substances, which can complicate purification.
Q2: How can I effectively separate the desired dihydroxybenzaldehyde from its isomers and other impurities?
A2: Column chromatography is the most common and effective method for separating dihydroxybenzaldehyde isomers.[4] A silica gel column with a gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can provide good separation.[4]
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative comparison of common purification methods for discolored dihydroxybenzaldehyde. The actual yield and purity will depend on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Yield Range | Achievable Purity | Advantages | Disadvantages |
| Recrystallization | 60-85% | >98.5% | Simple, scalable, and cost-effective for large quantities. | Potential for significant product loss in the mother liquor; may not remove all impurities effectively. |
| Column Chromatography | 70-90% | >99% | Highly effective for separating isomers and a wide range of impurities. | Time-consuming, requires large volumes of solvent, and is less practical for large-scale purification.[5] |
| Activated Carbon Treatment | 85-95% | Variable | Excellent for color removal. | Can adsorb the desired product, leading to some yield loss; may not remove non-colored impurities.[1] |
| Sodium Bisulfite Washing | >90% | High | Highly selective for aldehydes, providing good separation from non-aldehydic impurities. | Requires an additional step to regenerate the aldehyde and involves handling of SO₂ gas.[1] |
Experimental Protocols
Protocol 1: Decolorization of Dihydroxybenzaldehyde using Activated Carbon
This protocol provides a general procedure for removing colored impurities from a synthesized dihydroxybenzaldehyde.
-
Dissolution: Dissolve the crude, colored dihydroxybenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a water/ethanol mixture).
-
Addition of Activated Carbon: To the hot solution, add activated carbon (typically 1-5% by weight of the crude product). The optimal amount may need to be determined experimentally.
-
Heating and Stirring: Heat the mixture at a gentle reflux with stirring for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified dihydroxybenzaldehyde.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification of Dihydroxybenzaldehyde via Sodium Bisulfite Adduct Formation
This protocol is for the purification of an aldehyde from non-aldehydic impurities.
-
Adduct Formation: Dissolve the crude dihydroxybenzaldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate as a white solid.
-
Isolation of the Adduct: If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol and then ether. If no precipitate forms, extract the aqueous layer to separate the water-soluble adduct from organic-soluble impurities.
-
Regeneration of the Aldehyde: Suspend the bisulfite adduct in water. Add a saturated sodium carbonate or sodium hydroxide solution dropwise with stirring until the solution is basic. The aldehyde will be liberated from the adduct.
-
Extraction and Isolation: Extract the regenerated dihydroxybenzaldehyde with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Oxidation Pathway of Dihydroxybenzaldehyde
The following diagram illustrates the general oxidation pathway of a dihydroxybenzaldehyde to a colored quinone product.
References
Technical Support Center: Purification of 2,4-Dihydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of red contaminants from crude 2,4-dihydroxybenzaldehyde.
Troubleshooting Guide
The primary challenge in the synthesis of 2,4-dihydroxybenzaldehyde is the frequent appearance of a red or pink discoloration in the crude product. This coloration is typically due to the oxidation of the resorcinol starting material or the 2,4-dihydroxybenzaldehyde product itself.[1] Phenolic compounds, particularly those with multiple hydroxyl groups, are susceptible to oxidation in the presence of air and light, leading to the formation of highly colored quinone-type species or polymeric byproducts.[1]
Below is a troubleshooting guide to address the issue of this red contaminant.
| Problem | Potential Cause | Recommended Solution(s) |
| Crude 2,4-dihydroxybenzaldehyde is red, pink, or brown. | Oxidation of resorcinol or the final product during synthesis. | 1. Prevention during synthesis: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Maintain low temperatures (-15°C to 10°C) during the addition of resorcinol in Vilsmeier-Haack synthesis to prevent side reactions.[1] Use high-purity, colorless resorcinol as the starting material.[1] 2. Post-synthesis purification: If the product is already colored, proceed with one of the purification methods detailed below (Recrystallization, Sodium Bisulfite Washing, or Activated Carbon Treatment). |
| Low yield after purification. | Recrystallization: Significant loss of product in the mother liquor. Activated Carbon: Adsorption of the desired product onto the carbon surface.[1] Sodium Bisulfite Washing: Incomplete regeneration of the aldehyde from the bisulfite adduct. | Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation. Activated Carbon: Use the minimum amount of activated carbon necessary for decolorization. Perform preliminary small-scale tests to determine the optimal carbon-to-product ratio. Sodium Bisulfite Washing: Ensure the complete regeneration of the aldehyde by adjusting the pH to be strongly basic (pH > 10) with a strong base like sodium hydroxide and allowing sufficient time for the reaction to reverse. |
| Color persists after purification. | Recrystallization: The colored impurity has similar solubility to the product in the chosen solvent. Activated Carbon: Insufficient amount of activated carbon used or insufficient contact time. Sodium Bisulfite Washing: The colored impurity is also an aldehyde or ketone that forms a bisulfite adduct. | Recrystallization: Try a different recrystallization solvent or a solvent mixture. Activated Carbon: Increase the amount of activated carbon or the treatment time. Ensure vigorous stirring to maximize surface contact. Sodium Bisulfite Washing: This method is selective for aldehydes and some ketones. If the impurity is also aldehydic, this method may not be effective. Consider using activated carbon treatment or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the identity of the red contaminant in crude 2,4-dihydroxybenzaldehyde?
A1: The red or pink color is primarily caused by the oxidation of the phenolic compounds present, namely the resorcinol starting material or the 2,4-dihydroxybenzaldehyde product itself.[1] This oxidation leads to the formation of quinone-type compounds or polymeric byproducts, which are intensely colored.[1]
Q2: How can I prevent the formation of the red contaminant during the synthesis?
A2: To minimize the formation of colored impurities, it is crucial to limit the exposure of the reaction mixture to atmospheric oxygen.[1] Key preventative measures include:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[1]
-
Temperature Control: In methods like the Vilsmeier-Haack synthesis, maintaining low temperatures (e.g., -15°C to 10°C) during the addition of resorcinol can help prevent side reactions.[1]
-
High-Purity Reagents: Using high-purity, colorless resorcinol is essential, as impurities in the starting material can be carried through to the final product.[1]
Q3: What are the main methods for removing the red contaminant from my product?
A3: There are three primary methods for the purification of crude 2,4-dihydroxybenzaldehyde:
-
Recrystallization: A common technique for purifying solid compounds.
-
Sodium Bisulfite Washing: A chemical method that selectively forms a water-soluble adduct with the aldehyde, allowing for separation from non-aldehydic impurities.[1]
-
Activated Carbon Treatment: An adsorption method that is effective in removing colored organic impurities.[1]
Q4: Which purification method is the most effective?
A4: The choice of method depends on the desired purity, yield, and the nature of the impurities. The following table provides a comparative summary. Please note that the quantitative data is representative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Purity Improvement | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent | 60-80% | Effective for removing a wide range of impurities. | Can have significant product loss in the mother liquor. |
| Sodium Bisulfite Washing | Excellent | 70-90% | Highly selective for aldehydes, leading to high purity.[1] | Requires an additional step to regenerate the aldehyde and may involve handling of SO₂.[1] |
| Activated Carbon Treatment | Good (for color) | 80-95% | Very effective for color removal.[1] | May adsorb the desired product, leading to some yield loss; less effective for non-colored impurities.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol describes the purification of crude 2,4-dihydroxybenzaldehyde by recrystallization from water.
Materials:
-
Crude 2,4-dihydroxybenzaldehyde
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 2,4-dihydroxybenzaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more water dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum to obtain pure, colorless 2,4-dihydroxybenzaldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol details the purification of 2,4-dihydroxybenzaldehyde by forming a water-soluble bisulfite adduct.
Materials:
-
Crude 2,4-dihydroxybenzaldehyde
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Immiscible organic solvent (e.g., ethyl acetate)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude 2,4-dihydroxybenzaldehyde in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30-60 seconds. A precipitate of the adduct may form.
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake again. The colored impurities will remain in the organic layer, while the bisulfite adduct of 2,4-dihydroxybenzaldehyde will be in the aqueous layer.
-
Separate the aqueous layer and transfer it to a clean flask.
-
To regenerate the aldehyde, add an equal volume of an organic solvent (e.g., ethyl acetate) to the aqueous layer in a separatory funnel.
-
Slowly add 50% NaOH solution dropwise while stirring until the pH of the aqueous layer is strongly basic (pH > 10).
-
Shake the funnel to extract the regenerated 2,4-dihydroxybenzaldehyde into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
Protocol 3: Decolorization with Activated Carbon
This protocol describes the use of activated carbon to remove colored impurities from 2,4-dihydroxybenzaldehyde.
Materials:
-
Crude 2,4-dihydroxybenzaldehyde
-
Suitable solvent (e.g., ethanol or a water/ethanol mixture)
-
Powdered activated carbon
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirring
-
Celitem or filter paper
Procedure:
-
Dissolve the crude 2,4-dihydroxybenzaldehyde in a suitable solvent in an Erlenmeyer flask.
-
Add a small amount of powdered activated carbon (typically 1-5% by weight of the crude product).
-
Heat the mixture gently with stirring for 15-30 minutes. Avoid boiling vigorously if using a low-boiling solvent.
-
Hot filter the mixture through a pad of Celite® or fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the purified product.
-
Collect the crystals by vacuum filtration and dry them under vacuum.
Visualization
Troubleshooting Workflow for Red Contaminant Removal
The following diagram outlines a logical workflow for selecting a suitable purification method for crude 2,4-dihydroxybenzaldehyde contaminated with a red impurity.
Caption: A decision-making workflow for the purification of crude 2,4-dihydroxybenzaldehyde.
References
Technical Support Center: Purification of 5-Chloro-2,4-dihydroxybenzaldehyde by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2,4-dihydroxybenzaldehyde. It provides field-proven insights, a detailed experimental protocol, and a robust troubleshooting framework to address common challenges encountered during recrystallization, ensuring the attainment of high-purity material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove impurities that may be present from its synthesis. The synthesis of this compound from 2,4-dihydroxybenzaldehyde can introduce unreacted starting materials, side-products, and colored oxidation species.[1][2] Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities to isolate it in a highly pure, crystalline form.
Q2: What is the target melting point for pure this compound?
The accepted melting point for pure this compound is in the range of 163-164 °C .[1][3][4] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of residual impurities.
Q3: My crude product has a pink or off-white color. What causes this and can recrystallization fix it?
The pinkish or off-white hue is common for dihydroxy-substituted phenolic compounds. This discoloration is typically caused by the oxidation of the phenol groups, leading to the formation of highly colored quinone-type impurities.[2] This can be exacerbated by exposure to air and light. A standard recrystallization can often remove these colored impurities as they may have different solubility profiles. For persistent color, a treatment with activated carbon during the recrystallization process is often effective.
Q4: How do I select an appropriate solvent for recrystallization?
The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[5] Given the compound's structure—containing polar hydroxyl (-OH) and aldehyde (-CHO) groups—polar solvents are a logical starting point. The parent compound, 2,4-dihydroxybenzaldehyde, is moderately soluble in water and highly soluble in alcohols like ethanol.[6] Therefore, water, ethanol, or aqueous ethanol mixtures are excellent candidates for initial screening. Small-scale solubility tests are essential to determine the optimal solvent or solvent system for your specific batch of crude material.
Q5: Beyond melting point, what other methods can be used to assess purity?
While melting point is a rapid and effective assessment, purity should be confirmed by more definitive analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis (a purity of ≥99% is often achievable).[7] Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. Finally, ¹H NMR spectroscopy can confirm the chemical structure and identify any proton-bearing impurities.[1]
Section 2: Comprehensive Recrystallization Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.
Step 1: Solvent Screening (Microscale)
-
Place ~20 mg of your crude this compound into three separate small test tubes.
-
To the tubes, add 0.5 mL of deionized water, ethanol, and a 50:50 water/ethanol mixture, respectively.
-
Observe solubility at room temperature. The ideal solvent will show poor solubility.
-
Gently heat the test tubes in a water bath. A good candidate solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The optimal solvent will yield a high quantity of crystalline precipitate.
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).[8]
-
Add a magnetic stir bar or a boiling stick.
-
Add the chosen solvent dropwise from a Pasteur pipette while heating the flask on a hot plate with stirring.
-
Continue adding the minimum amount of hot solvent until the solid is just fully dissolved. Adding excess solvent will reduce your final yield.[5]
Step 3: Decolorization with Activated Carbon (Optional)
-
If the hot solution is colored, remove the flask from the heat source.
-
Add a very small amount of activated carbon (a micro-spatula tip is sufficient) to the slightly cooled solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Re-heat the mixture to boiling for 2-5 minutes. The carbon will adsorb the colored impurities.
Step 4: Hot Gravity Filtration
-
If activated carbon was used, or if there are any insoluble impurities, a hot filtration is necessary.
-
Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. The goal is to prevent the desired compound from crystallizing prematurely in the funnel. Rinsing with a small amount of hot, fresh solvent may be necessary.
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals and to prevent the trapping of impurities.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.
Step 6: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]
-
Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surfaces.
-
Continue to draw air through the crystals on the funnel for several minutes to help them dry.
Step 7: Drying and Characterization
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Determine the final yield and measure the melting point.
Section 3: Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the recrystallization process.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
Detailed Q&A Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. No crystals form upon cooling. | The solution is not sufficiently supersaturated, or nucleation has not been initiated.[5][9] | Induce Crystallization: • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates nucleation sites.[5] • Seed: Add a single, tiny crystal of the crude starting material ("seed crystal").[9] • Concentrate: If the solution is clear, too much solvent may have been used. Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[10] • Cool Further: Ensure the solution is cooled in an ice-salt or dry ice/acetone bath for a lower temperature. |
| 2. The compound "oils out" as a liquid instead of forming solid crystals. | 1. The compound's melting point (163-164 °C) is higher than the boiling point of most common solvents, but a high concentration of impurities can depress the melting point significantly, causing it to liquefy.[10] 2. The solution is cooling too quickly. | Modify the Cooling Process: • Reheat the solution until the oil redissolves completely. • Add a small amount of additional solvent to decrease the saturation level slightly. • Allow the solution to cool much more slowly. Insulating the flask with paper towels can help.[9] • If the problem persists, consider a different solvent system with a lower boiling point. |
| 3. The final yield of crystals is very low. | 1. Excess Solvent: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[5][8] 2. Incomplete Crystallization: The solution was not cooled sufficiently or for a long enough period. | Recover Product & Optimize: • Mother Liquor: If the mother liquor (the filtrate) has not been discarded, try to recover more product by boiling off some of the solvent and re-cooling.[10] • Optimize Cooling: Ensure the crystallization mixture is cooled in an ice bath for at least 30-60 minutes before filtration. • Refine Technique: In future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution. |
| 4. The recrystallized product is still colored. | The colored impurity has a solubility profile very similar to the desired product, or the concentration of the impurity is very high. | Enhance Purification: • Activated Carbon: Repeat the recrystallization, but include the activated carbon decolorization step (Protocol Step 3).[2] Be aware that carbon can sometimes adsorb the desired product, potentially lowering the yield. • Second Recrystallization: A second recrystallization of the purified material may be necessary to remove stubborn impurities. |
| 5. The solid "crashes out" of solution immediately upon cooling. | Crystallization is occurring too rapidly, which is likely to trap impurities within the crystal lattice, defeating the purpose of the purification.[9] | Slow Down Crystallization: • Place the flask back on the heat source to redissolve the solid. • Add a small amount of extra solvent (e.g., 5-10% more volume) to slightly decrease the saturation. • Ensure the subsequent cooling is slow and gradual. Do not place the hot flask directly into an ice bath.[9] |
Section 4: Key Data and Workflow Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 131088-02-3 | [1][11] |
| Molecular Formula | C₇H₅ClO₃ | [1][7] |
| Molecular Weight | 172.57 g/mol | [1][7] |
| Appearance | White to off-white/pink solid | [1][7] |
| Melting Point | 163-164 °C | [1][3][4] |
| Storage Conditions | 2-8 °C, under inert gas, dry | [1][4] |
Recrystallization Protocol Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- 1. This compound CAS#: 131088-02-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemimpex.com [chemimpex.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 131088-02-3 [chemicalbook.com]
Technical Support Center: Purifying Substituted Benzaldehydes via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of substituted benzaldehydes using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying substituted benzaldehydes?
A1: The most frequently used stationary phase for the column chromatography of substituted benzaldehydes is silica gel.[1] Its popularity is due to its versatility, large surface area, and the ability to be chemically modified for specific separation needs.[1] Alumina can also be used and may be a better choice if the benzaldehyde derivative is sensitive to the slightly acidic nature of silica gel.[2][3]
Q2: How do I select an appropriate mobile phase (solvent system)?
A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent system that provides good separation of your target compound from impurities, ideally with a retention factor (Rf) of approximately 0.3 for the desired benzaldehyde.[2][3] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2] The polarity of the solvent system is adjusted by changing the ratio of the solvents to achieve the desired Rf value.
Q3: My substituted benzaldehyde seems to be degrading on the silica gel column. What can I do?
A3: Substituted benzaldehydes, especially those that are more electrophilic, can be prone to degradation on silica gel, which can act as a mild Lewis acid.[2] This can lead to the formation of acetals or hemiacetals, particularly if an alcohol is used in the mobile phase.[2] To mitigate this, you can consider the following:
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]
-
Switch the stationary phase: Use a neutral or basic stationary phase like alumina.[2]
-
Avoid reactive solvents: If possible, avoid using alcohols like methanol or ethanol in your mobile phase, as they can react with the aldehyde.[2]
Q4: What is the difference between wet and dry loading of the sample?
A4: Both are methods for applying your sample to the column.
-
Wet loading involves dissolving the sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed.[5]
-
Dry loading is preferred when the compound has poor solubility in the mobile phase.[5] In this method, the sample is dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is evaporated to yield a free-flowing powder.[5][6] This powder is then carefully added to the top of the column.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling due to improper packing. | - Optimize the mobile phase using TLC to achieve an Rf of ~0.3 for the target compound.[2][3]- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous and bubble-free packing. |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase system. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase system. |
| Tailing of Spots/Peaks | - Sample is too concentrated.- Interactions between the compound and active sites on the stationary phase. | - Dilute the sample before loading.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Cracked or Channeled Column Bed | - Running the column dry.- Rapid changes in solvent polarity. | - Always keep the solvent level above the top of the stationary phase.[5]- When running a gradient, change the solvent polarity gradually. |
| Low Yield of Purified Compound | - Compound degradation on the column.- Incomplete elution from the column. | - See FAQ Q3 for preventing degradation.- After collecting the main fractions, flush the column with a much more polar solvent to elute any remaining compound. |
| Irregular Band Shape | - Uneven sample loading.- Air bubbles in the column bed. | - Ensure the sample is loaded evenly across the surface of the stationary phase.- Degas the mobile phase and pack the column carefully to avoid trapping air. |
Experimental Protocol: Column Chromatography of a Substituted Benzaldehyde
This protocol outlines the general steps for purifying a substituted benzaldehyde using silica gel column chromatography.
1. Preparation of the Stationary Phase (Slurry Method):
- Clamp the column vertically.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column, allowing the silica to settle without trapping air bubbles.
- Continuously tap the column gently to ensure even packing.
- Drain the excess solvent until the solvent level is just above the silica bed.
- Add a protective layer of sand on top of the silica gel.[5]
2. Sample Loading (Dry Loading Method):
- Dissolve your crude substituted benzaldehyde in a minimal amount of a volatile solvent.
- Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
- Carefully and evenly add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column without disturbing the sand layer.
- Open the stopcock and begin collecting fractions in test tubes or flasks.
- Maintain a constant flow rate. A flow rate that is too slow can lead to band broadening due to diffusion, while a rate that is too fast may not allow for proper equilibration.[5]
- If a gradient elution is required, gradually increase the polarity of the mobile phase.
4. Analysis of Fractions:
- Monitor the elution of your compound by spotting fractions onto a TLC plate.[7]
- Visualize the spots using a UV lamp or an appropriate staining agent.
- Combine the fractions that contain the pure desired product.
5. Isolation of the Purified Compound:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified substituted benzaldehyde.
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Stationary Phase to Sample Ratio (by weight) | 20:1 to 100:1 | A higher ratio is used for more difficult separations. |
| Target Rf on TLC | 0.2 - 0.4 (ideally ~0.3) | Provides a good balance between elution time and separation resolution on the column.[2][3] |
| Triethylamine in Mobile Phase (if needed) | 0.1% - 1% (v/v) | Neutralizes acidic sites on silica gel to prevent degradation of sensitive compounds.[2] |
Visualizations
Caption: Workflow for purifying substituted benzaldehydes.
Caption: Troubleshooting decision tree for common issues.
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. magritek.com [magritek.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
minimizing side product formation in the Vilsmeier-Haack reaction
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize side product formation in the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack reaction, offering explanations and actionable solutions to improve reaction outcomes.
Issue 1: Formation of Di-formylated or Multi-formylated Side Products
-
Question: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?[1]
-
Answer: Over-formylation is a frequent challenge, especially with highly activated aromatic or heteroaromatic substrates. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times.[1] Key parameters to control include:
-
Stoichiometry: Carefully manage the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A ratio of 1.1:1 to 1.5:1 (reagent:substrate) is a common starting point for optimization.[1]
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can create localized high concentrations of the reagent, promoting multiple additions. Consider a dropwise addition of the Vilsmeier reagent to a solution of the substrate to maintain a low reagent concentration throughout the reaction.[1]
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature, to manage the reaction rate and enhance selectivity.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[1]
-
Issue 2: Presence of Chlorinated Side Products
-
Question: I am observing a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause, and how can I prevent it?[1]
-
Answer: Chlorination is a known side reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[1] This is especially prevalent in the formylation of uracil and its derivatives, where chlorination at the C2 and C4 positions can occur.[2]
-
Reaction Temperature: Higher reaction temperatures can favor chlorination. Running the reaction at the lowest effective temperature is critical for minimizing this side product.[1][2]
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[1] These may be less prone to chlorination in some cases.
-
Work-up Procedure: Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and reduce contact time with any residual reactive chlorine species.[1]
-
Issue 3: Reaction Stalls or Low Yield of Desired Product
-
Question: My reaction is not proceeding to completion, or the yield of the formylated product is very low. What are the potential causes?
-
Answer: Several factors can contribute to a sluggish or low-yielding reaction:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] If your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently. The general reactivity order for five-membered heterocycles is pyrrole > furan > thiophene.[4][8]
-
Purity of Reagents: The quality of both POCl₃ and DMF is crucial. Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and inhibit the desired reaction.[9] Always use freshly distilled or high-purity reagents.
-
Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[10]
-
Insufficient Activation: The Vilsmeier reagent is a relatively weak electrophile.[3] If the substrate is not sufficiently activated, the reaction may not proceed. In such cases, alternative formylation methods might be necessary.
-
Issue 4: Formation of Dark, Tarry, or Polymeric Material
-
Question: My reaction mixture is turning dark and producing a tarry substance. What is happening and how can I avoid it?
-
Answer: The formation of dark, resinous material often indicates polymerization or degradation of the starting material or product, a common issue with sensitive substrates like furans under acidic conditions.[10]
-
Strict Temperature Control: The primary cause is often excessive heat. The formation of the Vilsmeier reagent is exothermic, and its reaction with the substrate can also generate heat.[11] This can create localized "hot spots" that initiate polymerization.[10] It is critical to maintain low and stable temperatures (e.g., 0 °C to 10 °C) during reagent formation and substrate addition.[10]
-
Quantitative Data on Reaction Parameters
The stoichiometry of the Vilsmeier reagent relative to the substrate is a critical parameter influencing the product distribution. The following table summarizes the typical effect of this ratio on the yields of mono- and di-formylated products for a generic activated aromatic compound.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Note: These are representative yields and will vary based on the specific substrate and reaction conditions. Data is synthesized from typical outcomes described in the literature.[1] |
Experimental Protocols
Detailed Methodology for Mono-formylation of a Pyrrole Substrate
This protocol provides a representative procedure for the mono-formylation of an electron-rich pyrrole, with an emphasis on techniques to minimize side product formation.
1. Reagent Preparation and Vilsmeier Reagent Formation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.[10]
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The mixture may become a yellowish, crystalline mass, which is the Vilsmeier reagent.[10]
2. Formylation Reaction:
-
Dissolve the pyrrole substrate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.
-
After the addition, allow the reaction to stir at 0 °C or slowly warm to room temperature, depending on the substrate's reactivity.
3. Reaction Monitoring:
-
Monitor the reaction's progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.
4. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This will hydrolyze the intermediate iminium salt.
-
Stir the resulting mixture vigorously for 30-60 minutes.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.
Visualizations
Troubleshooting Workflow for Vilsmeier-Haack Reaction
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Vilsmeier-Haack reaction.
Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.
Mechanism of Side Product Formation: Over-formylation
This diagram illustrates the reaction pathway leading to the common side product of di-formylation on a highly activated substrate.
Caption: Pathway to over-formylation in the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
Technical Support Center: Troubleshooting Low Yields in the Reimer-Tiemann Reaction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Reimer-Tiemann reaction. The following sections detail common issues leading to low product yields and offer structured solutions, detailed experimental protocols, and quantitative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Reimer-Tiemann reaction?
Low yields in the Reimer-Tiemann reaction are often attributed to a combination of factors, including incomplete reaction, formation of side products, and challenging purification. The reaction's biphasic nature requires efficient mixing to bring the aqueous phenoxide solution and the organic chloroform phase into contact for the reaction to occur.[1][2] Inefficient stirring can significantly hinder the reaction rate and lead to lower yields.[3]
Q2: How does temperature affect the yield and purity of the product?
Temperature control is critical for a successful Reimer-Tiemann reaction. The reaction typically requires heating to around 60-70°C to initiate.[3][4] However, once initiated, the reaction is highly exothermic and can be prone to thermal runaways.[2][5] Excessive temperatures can lead to the decomposition of the key intermediate, dichlorocarbene, and the formation of resinous byproducts, which complicates purification and reduces the overall yield.[3]
Q3: Can the choice of base impact the reaction outcome?
Yes, the choice and concentration of the base are crucial. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are necessary to deprotonate both the phenol and chloroform.[6] The concentration of the aqueous alkali hydroxide solution is typically between 10-40%.[3][4] Some studies suggest that potassium hydroxide may lead to better yields of salicylaldehyde compared to sodium hydroxide.[6]
Q4: What are the common side products, and how can their formation be minimized?
Common side products include the para-isomer of the desired ortho-hydroxybenzaldehyde, diaryl ethers, and tar-like polymers.[3][7] While ortho products are generally favored, the regioselectivity can be influenced by reaction conditions.[8] Tar formation is often a result of the polymerization of the phenol or the product under the harsh basic and thermal conditions.[3] Minimizing tar formation involves careful temperature control and ensuring the reaction does not overheat.
Q5: Is a phase-transfer catalyst always necessary?
While not strictly mandatory, a phase-transfer catalyst (PTC) can significantly improve yields by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with dichlorocarbene.[2][9] This enhances the reaction rate and can lead to a more efficient conversion.
Troubleshooting Guide
This guide addresses specific issues encountered during the Reimer-Tiemann reaction and provides actionable solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Mixing | The reaction is biphasic, and vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers.[3][4] |
| Incorrect Base Concentration | Ensure the alkali hydroxide solution is within the 10-40% concentration range.[3][4] Prepare a fresh solution if necessary. |
| Suboptimal Temperature | The reaction typically requires an initiation temperature of 60-70°C.[3] Monitor the temperature closely to prevent it from dropping. |
| Deactivated Substrate | Phenols with electron-withdrawing groups can be less reactive. Consider using more forcing conditions (higher temperature, longer reaction time) or a more activated phenol derivative if possible. |
Issue 2: Excessive Tar/Resin Formation
| Possible Cause | Troubleshooting Step |
| Reaction Overheating | The reaction is exothermic.[2] Once initiated, maintain a controlled temperature. Consider adding the chloroform dropwise to manage the heat generated. |
| Prolonged Reaction Time at High Temperature | Extended heating can promote polymerization. Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed. |
| High Concentration of Reactants | High concentrations can increase the likelihood of intermolecular side reactions leading to polymers. Consider diluting the reaction mixture. |
Issue 3: Poor Ortho/Para Selectivity
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | The ortho-to-para ratio can be influenced by the cation of the base and the solvent system. Experiment with different alkali metal hydroxides (e.g., KOH instead of NaOH). |
| Steric Hindrance | If the ortho positions are sterically hindered, the para product will be favored.[4] This is an inherent property of the substrate. |
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the Reimer-Tiemann reaction.
| Parameter | Condition | Effect on Yield | Reference |
| Base | Potassium Hydroxide (KOH) vs. Sodium Hydroxide (NaOH) | Using KOH may improve the yield of salicylaldehyde compared to NaOH. | [6] |
| Phase-Transfer Catalyst | With vs. Without PTC | The use of a PTC like a crown ether can lead to a further improvement in the yield of products. | [10] |
| Temperature | 60-70°C | Optimal range for initiation and reaction progression. Temperatures outside this range can lead to decomposition or a sluggish reaction. | [3][4] |
| Solvent | Biphasic system (e.g., water/chloroform) | Necessary for the reaction, as hydroxides are not readily soluble in chloroform.[1] |
Experimental Protocols
Standard Protocol for the Synthesis of Salicylaldehyde from Phenol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenol
-
Sodium hydroxide
-
Chloroform
-
Ethanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]
-
The solution is heated to 70°C with vigorous stirring.[8]
-
Chloroform (2.0 equiv) is added dropwise over 1 hour, ensuring the temperature remains constant.[8]
-
The resulting mixture is stirred for an additional 3 hours at 70°C.[8]
-
After cooling to room temperature, the ethanol is removed under reduced pressure.[8]
-
The remaining aqueous solution is acidified to a pH of 4-5 with hydrochloric acid.[8]
-
The product is extracted with ethyl acetate.[8]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield in the Reimer-Tiemann reaction.
Reaction Mechanism Overview
Caption: The key steps in the Reimer-Tiemann reaction mechanism.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for coumarin synthesis (catalyst, solvent)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for coumarin synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation, with a focus on catalyst and solvent selection.
I. General Troubleshooting & FAQs
Q1: My coumarin synthesis reaction is resulting in a low or no yield. What are the general factors I should investigate?
A1: Low or no yield in coumarin synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Activity: Ensure the catalyst is not deactivated or old. The choice of catalyst is also critical and is reaction-dependent. For instance, Pechmann condensations typically require acid catalysts, while Knoevenagel condensations often utilize basic catalysts.[1][2][3]
-
Reactant Quality: The purity of starting materials, such as phenols, β-keto esters, or salicylaldehydes, is crucial as impurities can inhibit the reaction.[1][4]
-
Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[4][5][6] Optimization of these parameters is often necessary.
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used.
Q2: How do I choose the appropriate solvent for my coumarin synthesis?
A2: The choice of solvent can greatly influence reaction rates and yields. While many reactions can be performed under solvent-free conditions, which is an environmentally friendly approach, in other cases, a solvent is necessary.[5][6][7] A screening of different solvents is often recommended.[4][6] For example, in the Knoevenagel condensation for coumarin synthesis, solvents such as ethanol, DMF, MeCN, and even water have been used effectively with certain catalysts.[4][6] In some instances, deep eutectic solvents (DES) can act as both a catalyst and a solvent.[6]
II. Pechmann Condensation: Troubleshooting & FAQs
The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-keto esters under acidic conditions.[1][8]
Q1: What are the most effective catalysts for the Pechmann condensation?
A1: A variety of acid catalysts can be employed for the Pechmann condensation. These can be broadly categorized as:
-
Homogeneous Brønsted Acids: Sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are classic choices.[2][9]
-
Homogeneous Lewis Acids: Lewis acids such as AlCl₃, ZnCl₂, ZrCl₄, and TiCl₄ are also effective.[2][8]
-
Heterogeneous Solid Acids: These are often preferred due to their reusability and easier separation from the reaction mixture.[5][10] Examples include zirconia-based catalysts, sulfonated carbon-coated magnetic nanoparticles, and Amberlyst-15.[5][11]
Q2: I'm observing a low yield in my Pechmann condensation. What specific parameters should I optimize?
A2: For low yields in a Pechmann condensation, consider the following optimization strategies:
-
Catalyst Loading: The amount of catalyst can have a significant impact. For example, in a synthesis using zirconia-based catalysts, 6.5 mol% was found to be optimal.[5] For Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol% was determined to be the most effective amount.[12] It is advisable to perform a screen of catalyst loading, typically ranging from 5 to 25 mol%.[1]
-
Temperature: The reaction temperature is a critical parameter. For a particular reaction using a solid acid catalyst, the conversion increased with temperature up to 80°C, with no significant improvement beyond that point.[5] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize side product formation.[1]
-
Solvent: While solvent-free conditions are often preferred and effective, the choice of solvent can be crucial if one is used.[5][11] The polarity of the solvent can influence the reaction outcome.[1]
Data Presentation: Comparison of Catalysts in Pechmann Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zirconia-based | Substituted phenols, β-ketoesters | Solvent-free | 120 | - | Good | [5] |
| Fe₃O₄@C@OSO₃H | Resorcinol, Ethyl acetoacetate | - | - | Short | Good | [5] |
| Tungstate sulphuric acid | 5,7-dihydroxy-4-methylcoumarin, benzaldehyde, benzamide | Solvent-free | 120 | - | - | [5] |
| Amberlyst-15 | Phenol, Ethyl acetoacetate | Solvent-free (Microwave) | 130 | 20 min | >20% conversion | [11] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol, Ethyl acetoacetate | - | 110 | - | 88 | [12] |
Experimental Protocol: Pechmann Condensation using a Solid Acid Catalyst
This protocol is a general guideline for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
-
Reactant Mixture: In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.5 eq).[1]
-
Catalyst Addition: Add the selected solid acid catalyst (e.g., 10 mol% of a zirconia-based catalyst).[1][5]
-
Reaction Conditions:
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product crystallizes, it can be filtered directly.[1] Otherwise, the product may be purified by recrystallization or column chromatography. For instance, recrystallization from 34% aqueous ethanol can be used for 7-hydroxy-4-methyl coumarin.[13]
Troubleshooting Workflow for Pechmann Condensation
Caption: Troubleshooting workflow for low product yield in Pechmann condensation.
III. Knoevenagel Condensation: Troubleshooting & FAQs
The Knoevenagel condensation is another important route to coumarins, typically involving the reaction of a salicylaldehyde with an active methylene compound in the presence of a base.[2][3]
Q1: What are some common catalysts used for the Knoevenagel synthesis of coumarins?
A1: The Knoevenagel condensation is often base-catalyzed. Common catalysts include:
-
Organic Bases: Piperidine and triethylamine are frequently used, sometimes with a catalytic amount of acetic acid.[4]
-
Other Bases: Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) can also be effective.[4][6]
-
Heterogeneous Catalysts: To facilitate easier purification and greener processes, heterogeneous catalysts such as nano MgO and MgFe₂O₄ have been employed.[6]
Q2: My Knoevenagel condensation is not working well. What should I check?
A2: If you are facing issues with a Knoevenagel condensation for coumarin synthesis, consider these points:
-
Catalyst Choice: If a weak base like piperidine is ineffective, consider a stronger base or a different catalytic system.[4]
-
Solvent Selection: While ethanol is common, screening other solvents like toluene or opting for solvent-free conditions might improve the yield.[4][6]
-
Water Removal: The reaction produces water, which can sometimes inhibit it. While many modern procedures are performed in aqueous media, using a Dean-Stark apparatus or a drying agent might be beneficial in some cases.[4]
-
Reaction Temperature: These reactions often proceed at room temperature or with gentle heating (e.g., 70-80°C). Monitoring the reaction by TLC is advised to find the optimal temperature.[4]
Data Presentation: Comparison of Solvents in Knoevenagel Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Diethyl malonate | Toluene | - | - | 25-82 | [6] |
| FeCl₃ | Salicylaldehydes, Meldrum's acid, Alcohols | EtOH | 70 | - | 93 | [6] |
| MgFe₂O₄ nanoparticles | Salicylaldehydes, 1,3-dicarbonyl compounds | Solvent-free (Ultrasound) | 45 | - | 63-73 | [6] |
| PIDA | Salicylaldehydes, α-substituted ethylacetates | EtOH | 35-40 | - | 80-92 | [6] |
| Choline chloride (as DES) | Salicylaldehydes, Methylene compounds | DES | 100 | - | 61-96 | [6] |
Experimental Protocol: Knoevenagel Condensation using Piperidine
This protocol provides a general method for the synthesis of a 3-substituted coumarin.
-
Reactant Mixture: Prepare a mixture of the 2-hydroxy benzaldehyde (1 equiv.) and the active methylene compound (e.g., diethyl malonate, 1.1 equiv.) in ethanol.[4]
-
Catalyst Addition: Add piperidine (0.1 equiv.) and a catalytic amount of acetic acid to the mixture.[4]
-
Reaction Conditions: Reflux the mixture for 4–6 hours at 70–80°C.[4] Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. The solid can then be collected by filtration and purified by recrystallization.
Experimental Workflow for Optimizing Coumarin Synthesis
Caption: A general experimental workflow for optimizing coumarin synthesis conditions.
IV. Perkin Reaction: Troubleshooting & FAQs
The Perkin reaction for coumarin synthesis involves the reaction of a salicylaldehyde with an acetic anhydride in the presence of a weak base.[10][14]
Q1: I am getting a low yield and many side products in my Perkin reaction. What can I do to improve it?
A1: The Perkin reaction often requires high temperatures, which can lead to side product formation and decomposition.[4][10] Here are some tips for optimization:
-
Modify Stoichiometry: Increasing the molar concentration of the anhydride relative to the aldehyde can sometimes improve the yield of the desired product.[10]
-
Alternative Catalysts: While sodium acetate is the classic base, using a tertiary amine has been reported as an effective modification.[10]
-
Consider Alternative Routes: If the Perkin reaction consistently gives poor results, especially with sensitive substrates, alternative methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) might be more suitable.[4]
Q2: Are there greener alternatives to the traditional Perkin reaction conditions?
A2: Yes, research has focused on developing more environmentally friendly protocols. This includes the use of microwave irradiation and solvent-free conditions, which can lead to shorter reaction times and higher yields.[11][15] Biocatalytic approaches using enzymes are also being explored as a green pathway to coumarin synthesis.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. jmchemsci.com [jmchemsci.com]
- 15. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 16. iajesm.in [iajesm.in]
Technical Support Center: Regioselective Alkylation of Dihydroxyacetophenones
Welcome to the technical support center for the regioselective alkylation of dihydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective alkylation of dihydroxyacetophenones?
A1: The primary challenges in the regioselective alkylation of dihydroxyacetophenones include:
-
Poor Regioselectivity: Preferential alkylation of one hydroxyl group over another is often difficult to achieve, leading to a mixture of isomers. For instance, in 2,4-dihydroxyacetophenone, the acidity of the two hydroxyl groups is different, which can be exploited to achieve selectivity. The 4-OH group is generally more acidic and nucleophilic than the 2-OH group, which is often involved in intramolecular hydrogen bonding with the acetyl group.[1]
-
Bis-Alkylation: A common side reaction is the alkylation of both hydroxyl groups, resulting in the formation of a 2,4-dialkoxyacetophenone byproduct.[2][3] This is particularly problematic when using strong bases or an excess of the alkylating agent.[2]
-
Low Yields: Suboptimal reaction conditions, such as the choice of base, solvent, or temperature, can lead to low conversion of the starting material and consequently, low yields of the desired product.[2]
-
Side Reactions and Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or products, resulting in complex reaction mixtures that are difficult to purify.[2]
Q2: How does the choice of base affect the regioselectivity of the alkylation?
A2: The choice of base is critical for achieving high regioselectivity. Milder bases are generally preferred to selectively deprotonate the more acidic hydroxyl group without causing significant deprotonation of the less acidic one.
-
Cesium Bicarbonate (CsHCO₃): This base has been shown to be highly effective in promoting regioselective 4-O-alkylation of 2,4-dihydroxyacetophenone with good to excellent yields.[2][4][5] It offers favorable basicity for selective deprotonation of the 4-hydroxyl group with minimal formation of the bis-alkylated side product.[2]
-
Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), and Cesium Carbonate (Cs₂CO₃): While commonly used, these stronger carbonate bases can lead to a significant amount of the bis-alkylated byproduct due to the deprotonation of both hydroxyl groups.[2]
-
Organic Bases (e.g., TEA, DIPEA): Tertiary amine bases have been shown to result in low yields for this transformation.[2]
Q3: What is the recommended solvent for this reaction?
A3: Acetonitrile (CH₃CN) is a highly recommended solvent for the regioselective alkylation of 2,4-dihydroxyacetophenone.[2][4][5] Reactions in acetonitrile tend to be cleaner, with minimal side product formation, compared to more polar aprotic solvents like DMSO and DMF, which can lead to complex mixtures.[2]
Q4: Can protecting groups be used to improve regioselectivity?
A4: Yes, using protecting groups is a classic strategy to achieve regioselectivity. One of the hydroxyl groups can be selectively protected, followed by the alkylation of the unprotected hydroxyl group, and subsequent deprotection. However, this adds extra steps to the synthesis. The ideal protecting group should be easy to introduce and remove selectively under mild conditions.[6][7] For dihydroxyacetophenones, developing a direct and selective alkylation method is often more efficient.
Troubleshooting Guide
Problem 1: Low yield of the desired mono-alkylated product.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Base | Switch to a milder base like Cesium Bicarbonate (CsHCO₃). Stronger bases can lead to side reactions.[2] |
| Inappropriate Solvent | Use anhydrous acetonitrile (CH₃CN). Solvents like DMSO or DMF can lead to complex mixtures and lower yields of the desired product.[2] |
| Suboptimal Temperature | For the alkylation of 2,4-dihydroxyacetophenone, a reaction temperature of around 80°C has been shown to be effective.[2][5] Lower temperatures may result in incomplete reaction, while higher temperatures can cause decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. For 2,4-dihydroxyacetophenone, a reaction time of around 6 hours is often sufficient.[2] However, prolonged reaction times can be detrimental.[2] |
Problem 2: Significant formation of the bis-alkylated byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Base is too strong | Avoid strong bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃. Use a milder base such as CsHCO₃ to favor mono-alkylation.[2][3] |
| Excess alkylating agent | Use a near-stoichiometric amount of the alkylating agent (e.g., 1.1-1.2 equivalents) to minimize double alkylation. |
| High reaction temperature | High temperatures can promote the less favorable second alkylation. Running the reaction at the lowest effective temperature can improve selectivity. |
Problem 3: The reaction is not going to completion; starting material remains.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient base | Ensure at least 1.5 equivalents of the base (e.g., CsHCO₃) are used to facilitate the deprotonation.[3] A study showed that increasing CsHCO₃ from 1.5 to 3.0 equivalents significantly increased the yield.[2] |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the progress. For some less reactive alkylating agents, a slightly higher temperature might be necessary. |
| Poor quality of reagents | Ensure that the dihydroxyacetophenone, alkylating agent, base, and solvent are pure and anhydrous (if necessary). |
Experimental Protocols
General Protocol for Regioselective 4-O-Alkylation of 2,4-Dihydroxyacetophenone [2]
This protocol is based on a highly efficient method using cesium bicarbonate.
Materials:
-
2,4-dihydroxyacetophenone
-
Alkyl bromide (1.2 - 3.0 equivalents)
-
Cesium Bicarbonate (CsHCO₃) (3.0 equivalents)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous acetonitrile (approximately 5 mL per 0.5 mmol of acetophenone), add the alkyl bromide (3.0 eq).
-
Add cesium bicarbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture in a sealed vessel at 80°C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 4-alkoxy-2-hydroxyacetophenone.
Data Presentation
Table 1: Effect of Different Bases on the Alkylation of 2,4-Dihydroxybenzaldehyde *
| Entry | Base | Yield of Mono-alkylated Product (%) | Yield of Bis-alkylated Product (%) |
| 1 | NaHCO₃ | 0 | - |
| 2 | KHCO₃ | 25 | - |
| 3 | Na₂CO₃ | 20 | 50 |
| 4 | K₂CO₃ | 45 | 30 |
| 5 | Cs₂CO₃ | 10 | 60 |
| 6 | TEA | 15 | - |
| 7 | DIPEA | 10 | - |
| 8 | CsHCO₃ | 83 | - |
*Data adapted from a study on 2,4-dihydroxybenzaldehyde, which serves as a good model for 2,4-dihydroxyacetophenone. The trend in base performance is expected to be similar.[2]
Table 2: Effect of Different Solvents on the Alkylation of 2,4-Dihydroxybenzaldehyde *
| Entry | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) |
| 1 | DMSO | 60 | Complex Mixture |
| 2 | DMF | 60 | Complex Mixture |
| 3 | MeOH | 60 | <5 |
| 4 | Acetone | 60 | <5 |
| 5 | THF | 60 | <5 |
| 6 | DCE | 60 | <5 |
| 7 | CH₃CN | 60 | 20 |
| 8 | CH₃CN | 80 | 83 |
*Data adapted from a study on 2,4-dihydroxybenzaldehyde.[2]
Visualizations
Caption: Reaction pathways for the alkylation of 2,4-dihydroxyacetophenone.
Caption: Troubleshooting workflow for regioselective alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agroipm.cn [agroipm.cn]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
managing temperature control during formylation of resorcinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the formylation of resorcinol. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of resorcinol, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My formylation reaction is resulting in a very low yield or no desired product. What are the likely temperature-related causes?
-
Answer: Low or no yield in the formylation of resorcinol can often be attributed to improper temperature control.
-
Inadequate Temperature: The reaction may not have reached the necessary activation energy. Some formylation reactions, like the Vilsmeier-Haack, may require heating to proceed at an adequate rate, with temperatures sometimes reaching 80°C or higher for less reactive substrates.[1]
-
Excessive Temperature: Conversely, for reactions like the Duff reaction, excessively high temperatures can lead to the formation of undesirable resinous byproducts, consuming the starting material and reducing the yield of the desired aldehyde.[2] For the Vilsmeier-Haack reaction with sensitive substrates like furan derivatives, high temperatures can cause degradation.[3]
-
Improper Reagent Preparation Temperature: The formation of the Vilsmeier reagent itself is temperature-sensitive. It is typically prepared at low temperatures (e.g., below 25°C) to ensure its stability.[4]
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your reaction is being conducted within the optimal temperature range for the specific formylation method being used. For the Vilsmeier-Haack reaction of resorcinol, a protocol suggests maintaining the temperature between 22-28°C during the addition of phosphorous oxychloride to DMF.[5] For a Duff reaction using TFA, a temperature of around 70°C is recommended to prevent polymerization.[2]
-
Monitor for Exotherms: Be aware that the Vilsmeier-Haack reaction can be exothermic.[3] Implement efficient cooling to prevent a runaway reaction, especially during the addition of reagents.
-
Stepwise Temperature Control: For the Vilsmeier-Haack synthesis of 2,4-Dihydroxybenzaldehyde from resorcinol, a specific protocol involves cooling the Vilsmeier reagent to -15°C before the addition of resorcinol, followed by allowing the mixture to warm to 28-32°C.[5] Following a precise temperature profile is crucial.
-
Issue 2: Formation of Tarry Byproducts or Polymerization
-
Question: My reaction mixture has turned into a dark, tarry mess, or I observe significant polymer formation. How can I prevent this?
-
Answer: The formation of resinous or polymeric material is a common side reaction in the formylation of phenols, particularly with the Duff reaction, and is highly dependent on temperature.
-
Cause: Higher temperatures accelerate the condensation reactions that lead to resin formation.[2] For sensitive substrates, localized "hot spots" due to poor heat dissipation can initiate polymerization.[3]
Preventative Measures:
-
Strict Temperature Control: Maintain the lowest effective temperature for the formylation reaction.[2] For the Vilsmeier-Haack reaction with furan derivatives, maintaining a low temperature (typically 0°C to 10°C) is recommended.[3]
-
Slow Reagent Addition: Add the formylating agent or other reagents dropwise with efficient stirring to dissipate any heat generated and avoid localized high temperatures.
-
Use of Appropriate Solvent: In some cases, the choice of solvent can influence the reaction temperature and the propensity for side reactions. For the Duff reaction, using trifluoroacetic acid (TFA) as a solvent at around 70°C has been shown to be effective while minimizing polymerization.[2][6]
-
Issue 3: Poor Regioselectivity (Formation of Isomers)
-
Question: I am obtaining a mixture of ortho- and para-formylated products. Can temperature influence the regioselectivity?
-
Answer: While the inherent electronic properties of the substrate are the primary drivers of regioselectivity in the formylation of resorcinol, temperature can play a role.
-
Influence of Temperature: At higher temperatures, there is a greater chance of overcoming the activation energy for formylation at a less favored position, potentially leading to a mixture of isomers.[3]
-
Troubleshooting: To enhance selectivity for the desired product, it is advisable to maintain a lower reaction temperature throughout the experiment.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of resorcinol?
-
A1: The optimal temperature can be substrate and protocol-dependent. A detailed protocol for the synthesis of 2,4-Dihydroxybenzaldehyde from resorcinol suggests a multi-step temperature profile: preparation of the Vilsmeier reagent between 22-28°C, cooling to -15°C for the addition of resorcinol, and then allowing the reaction to warm to 28-32°C.[5] Generally, Vilsmeier-Haack reactions can be run from 0°C to 80°C or higher.[1]
-
-
Q2: What temperature should I use for the Duff formylation of resorcinol?
-
Q3: Are there any specific safety concerns related to temperature control in these reactions?
-
A3: Yes, the Vilsmeier-Haack reaction, in particular, poses thermal hazards. The Vilsmeier reagent itself can be thermally unstable and its formation can be exothermic.[7] Inadequate temperature control can lead to a thermal runaway with a rapid increase in temperature and pressure.[7] It is crucial to have adequate cooling and to add reagents slowly and in a controlled manner.
-
Data Presentation
Table 1: Effect of Temperature on Resorcinol-Formaldehyde (RF) Gel Formation
| Temperature (°C) | Observation | Impact on Gel Structure |
| 45 | Viable gel structure is difficult to obtain and maintain. | Exhibits a very similar structure independent of the catalyst amount.[8] |
| >55 | A minimal threshold temperature required to obtain a viable gel structure. | Increasing the temperature further does not have a significant impact on the surface area.[8] |
| 45-95 | The pore size distribution shifts towards larger pore diameters with increasing gelation temperature. | Gels prepared at higher temperatures may develop stronger crosslinkages, leading to less shrinkage during drying.[8] |
Experimental Protocols
Method 1: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol [5]
-
Preparation of the Vilsmeier Reagent:
-
In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile.
-
Cool the mixture in a water bath.
-
Slowly add phosphorous oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature between 22-28°C.
-
Stir the reaction mixture at ambient temperature for one hour.
-
-
Formylation of Resorcinol:
-
Cool the suspension of the Vilsmeier reagent to -15°C.
-
Add a solution of resorcinol in DMF dropwise to the cold suspension.
-
Stir the reaction mixture for an additional 2 hours at -15°C.
-
Allow the reaction to warm to 28-32°C and stir for another hour.
-
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
Adjust the pH to 6 with a sodium hydroxide solution.
-
The desired 2,4-dihydroxybenzaldehyde will precipitate from the aqueous solution.
-
Method 2: Duff Formylation of a Phenolic Compound (General Procedure) [2]
-
Reaction Setup:
-
Dissolve the phenolic compound (e.g., umbelliferone, 1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).
-
-
Reaction:
-
Heat the reaction mixture to 70°C and stir.
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within 30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., methylene chloride) and wash with brine.
-
Extract with the organic solvent.
-
Combine the organic extracts, wash with brine, dry, and concentrate to obtain the product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Process Variable Optimization in the Manufacture of Resorcinol–Formaldehyde Gel Materials [mdpi.com]
identifying isomeric byproducts in benzaldehyde synthesis via TLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde. The focus is on the identification of isomeric byproducts using Thin-Layer Chromatography (TLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of benzaldehyde synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My TLC plate shows significant streaking of the spots. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[1] Try diluting your sample and spotting a smaller amount on the plate.
-
Highly Polar Compounds: Acidic or basic impurities, such as benzoic acid, can interact strongly with the silica gel, causing streaks. Adding a small amount of acetic acid or formic acid (0.1–2.0%) to the mobile phase can help to reduce streaking for acidic compounds.[2]
-
Inappropriate Solvent System: If the solvent system is too polar, it can cause the compounds to move up the plate as a streak rather than distinct spots. Conversely, if it's not polar enough, the compounds may not move from the baseline. Experiment with different solvent system polarities.
Q2: I am not seeing any spots on my TLC plate after development and visualization. What should I do?
A2: The absence of spots can be due to a few reasons:
-
Insufficiently Concentrated Sample: The concentration of your sample may be too low to be detected.[1] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2]
-
Compound Not UV-Active: If you are using a UV lamp for visualization, your compounds of interest may not be UV-active.[2] Try using a different visualization technique, such as staining with potassium permanganate or an anisaldehyde solution, which are effective for aldehydes and other functional groups.[2]
-
Volatile Compounds: Benzaldehyde and some of its byproducts can be volatile. If the plate is left to dry for too long before or after development, the compounds may have evaporated.[2] Visualize the plate as soon as possible after the solvent front has reached the desired height.
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1]
Q3: The spots for my product and byproducts are not well-separated. How can I improve the resolution?
A3: Poor separation is a common challenge in TLC. Here are some ways to improve it:
-
Optimize the Solvent System: This is the most critical factor. The polarity of the mobile phase needs to be fine-tuned to achieve good separation. Try varying the ratio of your solvents. For separating benzaldehyde from less polar byproducts like tolualdehydes, a less polar system (e.g., a higher ratio of hexane to ethyl acetate) may be beneficial. For more polar byproducts like benzyl alcohol or benzoic acid, increasing the polarity might be necessary.
-
Use a Co-spot: Spot your reaction mixture in one lane, a pure standard of benzaldehyde in another, and a "co-spot" of both the reaction mixture and the standard in a third lane. This will help you to definitively identify the benzaldehyde spot in your mixture.[3]
-
Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase plates (e.g., C18) can provide different selectivity and may improve separation for certain compounds.[2]
Q4: I see more spots on the TLC plate than I expected. What do they represent?
A4: Unexpected spots can be a result of:
-
Starting Material Impurities: The commercial benzaldehyde or other starting materials used in the synthesis may contain impurities. It is good practice to run a TLC of your starting materials alongside your reaction mixture.
-
Side Reactions: The synthesis may have produced unexpected side products. Common byproducts in benzaldehyde synthesis include benzyl alcohol and benzoic acid, which can arise from reduction and oxidation, respectively.[4]
-
Isomeric Byproducts: If you are synthesizing benzaldehyde from toluene, you may have isomeric byproducts such as o-, m-, and p-tolualdehyde.[5] These isomers can have very similar polarities, making them challenging to separate.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts in benzaldehyde synthesis?
A1: The nature of isomeric byproducts depends on the synthetic route:
-
From Toluene Oxidation: The oxidation of toluene can lead to the formation of methyl-substituted benzaldehydes (tolualdehydes) as isomeric impurities. The position of the methyl group (ortho, meta, or para) will depend on the specific reaction conditions and catalyst used.[5]
-
From Benzyl Chloride Hydrolysis: The primary byproducts from this route are typically not isomeric with benzaldehyde but rather related to incomplete reaction or side reactions, such as unreacted benzyl chloride or the formation of dibenzyl ether.[6]
Q2: How can I differentiate between benzaldehyde, benzyl alcohol, and benzoic acid on a TLC plate?
A2: These compounds have significantly different polarities, which allows for their separation by TLC.
-
Polarity: Benzoic acid is the most polar due to the carboxylic acid group, which can form strong hydrogen bonds with the silica gel. Benzyl alcohol is intermediate in polarity. Benzaldehyde is the least polar of the three.
-
Rf Values: On a standard silica gel TLC plate with a moderately polar solvent system (e.g., hexane:ethyl acetate), you would expect to see the following trend in Retention Factor (Rf) values: Benzaldehyde > Benzyl Alcohol > Benzoic Acid. The more polar a compound, the more strongly it adsorbs to the stationary phase, resulting in a lower Rf value.
Q3: What is a good starting solvent system for the TLC analysis of a benzaldehyde synthesis reaction mixture?
A3: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate. You can then adjust the ratio to optimize the separation. If your byproducts are very non-polar, you may need to increase the proportion of hexane. If you have very polar byproducts like benzoic acid that remain at the baseline, you will need to increase the proportion of ethyl acetate or add an even more polar solvent like methanol in a small amount.
Q4: How can I visualize the spots on the TLC plate if they are colorless?
A4: Benzaldehyde and many of its potential byproducts are aromatic and will be visible under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator.[2] The compounds will appear as dark spots against a green or blue fluorescent background. Alternatively, you can use chemical stains. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols, which will appear as yellow or brown spots on a purple background.[2] Anisaldehyde stain is also a good choice for aldehydes.[2]
Data Presentation
The following table summarizes the expected relative Rf values for benzaldehyde and common related compounds on a silica gel TLC plate. Actual Rf values will vary depending on the exact solvent system, temperature, and plate manufacturer.
| Compound | Structure | Relative Polarity | Expected Relative Rf Value |
| Toluene | C₇H₈ | Very Low | Highest |
| p-Tolualdehyde | CH₃C₆H₄CHO | Low | High |
| m-Tolualdehyde | CH₃C₆H₄CHO | Low | High |
| o-Tolualdehyde | CH₃C₆H₄CHO | Low | High |
| Benzaldehyde | C₆H₅CHO | Low | High |
| Benzyl Alcohol | C₆H₅CH₂OH | Medium | Medium |
| Benzoic Acid | C₆H₅COOH | High | Low |
Note: The tolualdehyde isomers have very similar polarities and may be difficult to resolve by standard TLC. Their relative Rf values may be very close to that of benzaldehyde.
Experimental Protocols
Detailed Methodology for TLC Analysis of Benzaldehyde Synthesis
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Be careful not to scratch the silica layer.
-
Mark the locations for spotting your samples along the origin line, keeping them at least 0.5 cm apart.
-
-
Sample Preparation:
-
Prepare dilute solutions of your crude reaction mixture, pure benzaldehyde standard, and any other relevant standards (e.g., starting material, expected byproducts) in a volatile solvent like ethyl acetate or dichloromethane. A concentration of ~1% is generally sufficient.[7]
-
-
Spotting the Plate:
-
Use a capillary tube to spot a small amount of each sample onto its designated mark on the origin line.
-
The spot should be as small and concentrated as possible (1-2 mm in diameter). To achieve this, touch the capillary tube to the plate briefly and allow the solvent to evaporate before re-spotting in the same location if necessary.[7]
-
It is highly recommended to include a "co-spot" lane where you apply both your reaction mixture and the pure benzaldehyde standard on top of each other. This will help confirm the identity of the product spot.[3]
-
-
Developing the Plate:
-
Prepare the developing chamber by pouring a small amount of the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which helps in achieving better and more reproducible separation.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
-
Visualization and Analysis:
-
Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the separated spots. If the plate has a fluorescent indicator, view it under a UV lamp (254 nm) and circle the spots with a pencil.
-
Alternatively, use a chemical stain like potassium permanganate by dipping the plate into the staining solution and then gently heating it with a heat gun until spots appear.
-
Calculate the Rf (Retardation Factor) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizations
References
Technical Support Center: Pilot Production of 5-Chloro-2,4-dihydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Chloro-2,4-dihydroxybenzaldehyde for pilot production.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the synthesis and scale-up of this compound.
Q1: We are experiencing a lower than expected yield during the chlorination of 2,4-dihydroxybenzaldehyde. What are the potential causes and solutions?
A1: Low yields in this synthesis can be attributed to several factors, particularly when scaling up.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to 2,4-dihydroxybenzaldehyde is optimized. A slight excess of the chlorinating agent may be required. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
-
Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product.
-
Product Degradation: The product can be sensitive to the reaction conditions.
Q2: Our final product has a pink or brownish discoloration. What is the cause of this impurity and how can we remove it?
A2: The discoloration is likely due to the formation of oxidation byproducts, such as quinone-type species. Phenolic compounds are susceptible to oxidation, especially when exposed to air and light.
-
Prevention:
-
Removal:
-
Recrystallization: This is an effective method for purifying the final product and removing colored impurities.
-
Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can help adsorb colored impurities. Subsequent filtration will yield a decolorized solution from which the pure product can be isolated.
-
Sodium Bisulfite Washing: Washing the organic layer containing the product with a sodium bisulfite solution can help to remove certain colored impurities.
-
Q3: We are observing the formation of isomeric byproducts during the chlorination step. How can we improve the regioselectivity of the reaction?
A3: The formation of isomers, such as 3-chloro-2,4-dihydroxybenzaldehyde, can be a challenge.
-
Reaction Conditions: The choice of chlorinating agent and solvent can influence the regioselectivity. Experiment with different chlorinating agents (e.g., N-chlorosuccinimide) and solvent systems to optimize for the desired isomer.
-
Purification: If isomer formation is unavoidable, they can be separated by column chromatography.[1][3] For pilot-scale production, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be more suitable. A common eluent system for silica gel column chromatography is a mixture of petroleum ether and ethyl acetate.[1][3]
Q4: During scale-up, we are facing challenges with the work-up and isolation of the product. What are the best practices for pilot-scale production?
A4: Work-up and isolation procedures need careful consideration during scale-up.
-
Extraction: Ensure efficient phase separation during the aqueous work-up. The use of a larger reactor with appropriate agitation and settling time is important.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate before concentrating to prevent the presence of water in the final product.[1][3]
-
Crystallization: Control the cooling rate during crystallization to obtain a product with a consistent crystal size and purity. Seeding the solution with a small amount of pure product can help induce crystallization.
-
Filtration and Drying: Use appropriate filtration equipment for larger quantities, such as a Nutsche filter dryer, to efficiently separate the solid product from the mother liquor and dry it under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common method is the direct chlorination of 2,4-dihydroxybenzaldehyde using a chlorinating agent like sulfuryl chloride.[1][2][3] Other methods include direct chlorination with chlorine gas and the formylation of corresponding phenols.[4]
Q2: What is a suitable starting material for the large-scale synthesis of the precursor, 2,4-dihydroxybenzaldehyde?
A2: For large-scale production of 2,4-dihydroxybenzaldehyde, a Vilsmeier-Haack reaction using resorcinol as the starting material is a viable and high-yielding method.[5][6] This method offers advantages in terms of cost-effectiveness and throughput.[5]
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Handling of Reagents: Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Exotherm: The chlorination reaction can be exothermic. Ensure adequate cooling and slow addition of reagents to control the reaction temperature and prevent runaways.
-
Inert Atmosphere: Working under an inert atmosphere is recommended to prevent the formation of potentially hazardous byproducts and to improve product quality.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is essential for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product. The 1H NMR spectrum of this compound in DMSO-d6 typically shows signals around δ 11.39 (s, 1H), 10.87 (s, 1H), 9.98 (s, 1H), 7.0 (s, 1H), and 6.58 (s, 1H).[1][3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[1][3]
Data Presentation
Table 1: Summary of a Lab-Scale Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,4-dihydroxybenzaldehyde | [1][3] |
| Chlorinating Agent | Sulfuryl chloride | [1][3] |
| Solvent | Diethyl ether | [1][3] |
| Reaction Temperature | 0 °C to room temperature | [1][3] |
| Reaction Time | 30 minutes | [1][3] |
| Yield | 26% | [1][3] |
| Purity (by LC/MS) | 97% | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination [1][3]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in diethyl ether under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (1.1-1.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Pour the reaction mixture into ice water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to afford this compound as an off-white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound CAS#: 131088-02-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 131088-02-3 [chemicalbook.com]
- 4. Buy this compound | 131088-02-3 [smolecule.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 5-Chloro-2,4-dihydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 5-Chloro-2,4-dihydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for its purity assessment, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used method for determining the purity of non-volatile and thermally sensitive organic compounds like this compound. Its high resolution, sensitivity, and accuracy make it the industry standard. A typical reversed-phase HPLC method provides excellent separation of the main compound from its potential impurities, such as unreacted starting materials or by-products from synthesis.
A representative HPLC method for this compound can be established based on methods for similar phenolic compounds[1][2]. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and data acquisition software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water. The ratio can be optimized, but a good starting point is 40:60 (v/v).
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in a known volume of the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the chromophore of the molecule)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity is calculated based on the area percentage of the main peak in the chromatogram.
Comparative Analysis of Purity Determination Methods
While HPLC is the preferred method, other techniques can be employed for orthogonal testing or when an HPLC system is unavailable. The following table summarizes the performance of HPLC compared to other viable alternatives.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, well-established. | Requires expensive equipment and skilled personnel, solvent consumption. | Linearity (r²) > 0.999, LOD: 0.01-0.5 µg/mL, LOQ: 0.03-1.5 µg/mL, Accuracy (Recovery %): 95-105%, Precision (RSD %): < 2%[2][3][4]. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High sensitivity, suitable for volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation[5][6]. | Linearity (r²) > 0.998, LOD: 0.05-1.0 µg/mL, LOQ: 0.15-3.0 µg/mL, Accuracy (Recovery %): 90-110%, Precision (RSD %): < 5%[2]. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. | Provides structural information, primary analytical method (no need for a reference standard of the analyte), non-destructive. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap[5][7]. | Accuracy and precision are generally high, often within 1-2%. |
| Titration | Chemical reaction with a standardized reagent. | Inexpensive, simple equipment. | Low sensitivity and selectivity, not suitable for complex mixtures[8]. | Dependent on the specific reaction and endpoint detection. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field. | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging[5]. | Performance can be comparable to HPLC for specific applications. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of analytical methods for purity determination.
Conclusion
For routine and regulatory purity analysis of this compound, a validated reversed-phase HPLC method is the most reliable and robust choice. It offers the necessary specificity to separate and quantify the main component from process-related impurities. However, for orthogonal confirmation of purity, especially for providing structural information and an independent quantification without a specific reference standard, qNMR is a powerful alternative. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
Quantitative Analysis of 5-Chloro-2,4-dihydroxybenzaldehyde: A Comparative Guide to UV-Vis Spectrophotometry and High-Performance Liquid Chromatography
For researchers, scientists, and professionals in the realm of drug development and fine chemical synthesis, the accurate quantification of key intermediates is paramount for process optimization, quality control, and regulatory compliance. 5-Chloro-2,4-dihydroxybenzaldehyde, a vital building block in the synthesis of various pharmaceuticals and other bioactive molecules, requires robust analytical methods for its precise measurement.[1] This guide provides a detailed comparison of two widely used analytical techniques for the quantitative analysis of this compound: Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.
This document outlines the experimental protocols for both methodologies, presents a comparative summary of their performance characteristics, and includes graphical representations of the analytical workflows to aid in the selection of the most suitable technique for specific analytical needs.
Methodology Comparison
The choice between UV-Vis spectrophotometry and HPLC-UV for the quantification of this compound hinges on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
-
UV-Vis Spectrophotometry offers a rapid, straightforward, and cost-effective method for the quantification of this compound. This technique is predicated on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. It is particularly well-suited for the analysis of relatively pure samples or for monitoring reaction progress where interfering substances are minimal.
-
High-Performance Liquid Chromatography (HPLC) provides superior specificity and sensitivity by physically separating the analyte of interest from other components in the sample matrix before quantification.[2] This makes HPLC the preferred method for complex mixtures, stability studies, and when the accurate quantification of impurities is also required.
The following table summarizes the key performance characteristics of each method, based on typical results for structurally similar phenolic aldehydes.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV |
| Principle | Measures the absorbance of light by the analyte in a solution. | Physically separates the analyte from a mixture before detection. |
| Selectivity | Lower; susceptible to interference from other absorbing compounds. | Higher; resolves the analyte from impurities and degradation products.[2] |
| Sensitivity | Moderate | High |
| Linearity (r²) | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 1.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Precision (RSD %) | < 5% | < 2% |
| Analysis Time | ~5-10 minutes per sample | ~10-20 minutes per sample |
| Cost | Low | High |
| Complexity | Simple | Complex |
Experimental Protocols
Detailed methodologies for both the UV-Vis spectrophotometric and HPLC-UV analysis of this compound are provided below.
UV-Vis Spectrophotometric Method
This protocol is adapted from methodologies for similar phenolic aldehydes.[3][4]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Solvent Selection : Methanol or ethanol are suitable solvents as they are transparent in the expected UV absorption range of the analyte.
-
Preparation of Standard Solutions :
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 1 to 20 µg/mL.
-
-
Determination of Maximum Absorbance (λmax) :
-
Scan a mid-range standard solution across the UV spectrum (e.g., 200-400 nm) against a solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For structurally similar compounds like 2,4-dihydroxybenzaldehyde, the λmax is around 280 nm.[2]
-
-
Sample Preparation :
-
Accurately weigh the sample containing this compound and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.
-
-
Measurement and Quantification :
-
Measure the absorbance of the blank, standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards against their respective concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
HPLC-UV Method
This protocol is based on established methods for the analysis of 2,4-dihydroxybenzaldehyde and other phenolic compounds.[2]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid to improve peak shape). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.[2]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : The λmax determined by UV-Vis spectrophotometry (e.g., ~280 nm).
-
Injection Volume : 10-20 µL.
-
-
Preparation of Standard Solutions :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from approximately 0.5 to 100 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis and Quantification :
-
Inject the standard solutions to establish the calibration curve by plotting the peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the quantitative analysis of this compound by UV-Vis spectrophotometry and HPLC, as well as a decision-making logic for method selection.
Caption: Experimental workflow for the quantitative analysis of this compound by UV-Vis.
References
Interpreting the ¹H and ¹³C NMR Spectra of 5-Chloro-2,4-dihydroxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2,4-dihydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. To facilitate a comprehensive understanding of structure-property relationships, we present a comparative analysis with structurally similar compounds: the parent molecule 2,4-dihydroxybenzaldehyde and its bromo-substituted analogue, 5-bromo-2,4-dihydroxybenzaldehyde. This guide includes tabulated spectral data, a detailed experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the molecule's structure.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and the selected reference compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | DMSO-d₆ | 11.38 | s | - | 2-OH |
| 10.87 | s | - | 4-OH | ||
| 9.97 | s | - | CHO | ||
| 7.59 | s | - | H-6 | ||
| 6.58 | s | - | H-3 | ||
| 2,4-Dihydroxybenzaldehyde[1] | DMSO-d₆ | 10.73 | s (br) | - | 2-OH, 4-OH |
| 9.92 | s | - | CHO | ||
| 7.52 | d | 8.8 | H-6 | ||
| 6.39 | dd | 8.8, 2.4 | H-5 | ||
| 6.32 | d | 2.4 | H-3 | ||
| 5-Bromo-2,4-dihydroxybenzaldehyde | N/A | N/A | N/A | N/A | N/A |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | δ (ppm) | Assignment |
| This compound | N/A | N/A | N/A |
| 2,4-Dihydroxybenzaldehyde | N/A | N/A | N/A |
| 5-Bromo-2,4-dihydroxybenzaldehyde | N/A | N/A | N/A |
Spectral Interpretation and Comparison
The ¹H NMR spectrum of this compound in DMSO-d₆ displays five distinct singlets, indicating a lack of proton-proton coupling between adjacent aromatic protons. The downfield signals at 11.38 and 10.87 ppm are assigned to the acidic phenolic hydroxyl protons at positions 2 and 4, respectively. The signal at 9.97 ppm corresponds to the aldehyde proton. The two singlets in the aromatic region, at 7.59 and 6.58 ppm, are assigned to the protons at positions 6 and 3, respectively.
In contrast, the ¹H NMR spectrum of the parent compound, 2,4-dihydroxybenzaldehyde, exhibits a more complex splitting pattern in the aromatic region due to proton-proton coupling. The H-6 proton appears as a doublet, coupled to H-5. The H-5 proton is a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton appears as a doublet, coupled to H-5. This comparison highlights the effect of the chloro-substituent at position 5, which simplifies the spectrum by removing a proton and its associated couplings.
The introduction of a halogen (chlorine or bromine) at the 5-position is expected to influence the chemical shifts of the aromatic protons and carbons due to its inductive and mesomeric effects. A detailed comparison with the bromo-analogue would further elucidate these electronic effects.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.
2. Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 30° or 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set an appropriate relaxation delay (e.g., 2-10 seconds).
-
Acquire the FID.
5. Data Processing:
-
Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Pick the peaks to determine their precise chemical shifts.
Molecular Structure and Atom Numbering
To aid in the interpretation of the NMR data, the chemical structure of this compound with the standard IUPAC numbering is provided below.
References
A Comparative Guide to HPLC and GC for the Analysis of Aromatic Aldehydes
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aromatic aldehydes is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical quality control. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose depends on several factors, including the specific aldehydes of interest, the sample matrix, the required sensitivity, and the available instrumentation. This guide provides an objective comparison of HPLC and GC for the analysis of aromatic aldehydes, supported by experimental data and detailed methodologies.
Principle of Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] The separation is driven by the polarity of the analyte, the mobile phase, and the stationary phase. For polar compounds like aromatic aldehydes, reversed-phase HPLC is a common and effective technique.[1] Due to their often-low UV absorbance, aromatic aldehydes are frequently derivatized to enhance detection sensitivity.[2]
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[3][4] Aromatic aldehydes, being polar, often require derivatization to increase their volatility and thermal stability for successful GC analysis.[1][5]
Quantitative Performance Comparison
The following table summarizes key quantitative performance parameters for HPLC and GC in the analysis of aromatic aldehydes. It is important to note that these values can vary depending on the specific analyte, derivatization agent, and instrumentation used.
| Parameter | HPLC with UV/Vis or Fluorescence Detection | GC with FID or MS Detection |
| Limit of Detection (LOD) | 4.3 - 21.0 µg/L (depending on the aldehyde)[6] | As low as 0.006 nM with derivatization and MS detection[7] |
| Limit of Quantification (LOQ) | Typically in the µg/L to ng/L range[3] | Can be in the pg/mL range with appropriate derivatization[7] |
| Linearity (R²) | Generally excellent, with R² values >0.99 commonly achieved[3] | Also demonstrates excellent linearity with R² values typically >0.99[3] |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision[3] | Typically <15% for intra- and inter-day precision[3] |
| Accuracy/Recovery (%) | Typically in the range of 80-120%[3] | Typically in the range of 80-120%[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of aromatic aldehydes using HPLC and GC.
HPLC Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is widely used for the analysis of aldehydes in various matrices.[2][8]
1. Sample Preparation and Derivatization:
-
For aqueous samples, add a known volume of the sample to a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile).[9]
-
Acidify the mixture (e.g., with perchloric acid or sulfuric acid) to catalyze the reaction.[9][10]
-
Heat the mixture (e.g., at 55°C for 60 minutes) to ensure complete derivatization.[9]
-
The resulting 2,4-dinitrophenylhydrazone derivatives can be extracted using a solid-phase extraction (SPE) C18 cartridge and eluted with acetonitrile.[9]
-
For air samples, draw the air through an SPE cartridge coated with DNPH. The derivatives are then eluted with acetonitrile.[11]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical isocratic condition is acetonitrile:water (65:35, v/v).[9][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 20 µL.[11]
3. Data Analysis:
-
Identify the aldehyde-DNPH derivative peaks based on their retention times compared to standards.
-
Quantify the analytes using an external standard calibration curve.
GC Method with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This method is suitable for volatile and semi-volatile aromatic aldehydes.[12]
1. Sample Preparation and Derivatization:
-
To an aqueous sample, add an internal standard and a solution of PFBHA.[3]
-
Adjust the pH to acidic conditions (e.g., pH 3 with HCl) to facilitate the reaction.[3]
-
The resulting oxime derivatives can be extracted with an organic solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen before GC injection.
2. GC-MS Conditions:
-
Column: A low to mid-polarity capillary column is recommended (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[13]
-
-
Injector Temperature: 250°C.
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).[13]
3. Data Analysis:
-
Identify the PFBHA-aldehyde derivative peaks based on their retention times and mass spectra (if using MS).
-
Quantify the analytes using an external standard calibration curve.
Method Selection Workflow
The choice between HPLC and GC depends on the specific analytical goals and the properties of the aromatic aldehydes being analyzed. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Logical workflow for selecting between HPLC and GC for aromatic aldehyde analysis.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of aromatic aldehydes, each with its own set of advantages and limitations.
-
HPLC is often the method of choice for routine quantitative analysis of less volatile or thermally unstable aromatic aldehydes.[1] The ability to analyze these compounds without the need for high temperatures simplifies sample preparation and avoids potential degradation.[14] Derivatization is commonly employed to enhance the sensitivity of detection.[2]
-
GC , especially when coupled with mass spectrometry (GC-MS), provides excellent separation efficiency and sensitivity for volatile aromatic aldehydes.[4][13] It is the preferred method for identifying and quantifying trace volatile impurities.[1] However, the requirement for derivatization to increase volatility adds a step to the sample preparation process.[1][5]
Ultimately, the selection between HPLC and GC should be based on the specific physicochemical properties of the aromatic aldehydes under investigation, the complexity of the sample matrix, and the overall objectives of the analysis.[1][13] For comprehensive profiling, utilizing both techniques can provide the most complete and reliable data.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. auroraprosci.com [auroraprosci.com]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Antimicrobial Potential of 5-Chloro-2,4-dihydroxybenzaldehyde and 5-chlorosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activities of 5-Chloro-2,4-dihydroxybenzaldehyde and 5-chlorosalicylaldehyde. While direct comparative studies on the parent molecules are limited, this document synthesizes available data on their derivatives to evaluate their potential as scaffolds for antimicrobial drug development.
Executive Summary
Data Presentation: Antimicrobial Activity of Derivatives
The antimicrobial efficacy of various derivatives of 5-chlorosalicylaldehyde has been quantified through Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is a summary from multiple studies and showcases the potential of the 5-chlorosalicylaldehyde scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-chlorosalicylaldehyde Derivatives
| Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base Derivative | Staphylococcus aureus | 0.030 | [1] |
| Schiff Base Derivative | Escherichia coli | 0.065 | [1] |
| Schiff Base Derivative | Pseudomonas aeruginosa | 0.060 | [1] |
| Schiff Base Derivative | Bacillus subtilis | 0.050 | [1] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [2] |
| Sulfonamide Derivative | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [3] |
| Sulfonamide Derivative | Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [3] |
Note: Data for the direct antimicrobial activity of this compound is not available in the reviewed literature. Preliminary studies suggest it may possess antimicrobial effects, but quantitative data is lacking.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial activity of benzaldehyde derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
This suspension is then diluted in an appropriate broth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are then made in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Positive (microorganism without the compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
d. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Agar Well Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition on an agar plate.
a. Preparation of Inoculum and Agar Plates:
-
A standardized microbial suspension is prepared as described for the broth microdilution method.
-
The surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish is uniformly swabbed with the microbial suspension.
b. Application of the Compound:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A known concentration of the test compound dissolved in a suitable solvent is added to each well. A solvent control is also included.
c. Incubation and Measurement:
-
The plates are incubated under appropriate conditions.
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and a conceptual representation of the antimicrobial potential of the two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 131088-02-3 [smolecule.com]
Unveiling the Bioactive Potential: A Comparative Guide to Schiff Bases and Sulfonamide Derivatives
A deep dive into the pharmacological profiles of Schiff bases and sulfonamide derivatives reveals a landscape rich with therapeutic promise. Both classes of compounds have independently demonstrated significant biological activities, and their combined scaffolds in the form of Schiff base sulfonamides often exhibit enhanced or novel therapeutic properties. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Researchers, scientists, and drug development professionals are constantly seeking novel molecular frameworks with potent and selective biological activities. Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), and sulfonamides, containing the -SO2NH- functional group, have long been cornerstones of medicinal chemistry.[1][2] While sulfonamides are renowned for their antimicrobial properties, Schiff bases display a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The conjugation of these two pharmacophores into Schiff base sulfonamide derivatives has emerged as a powerful strategy to generate novel compounds with potentially synergistic or enhanced biological activities.[1][2]
Comparative Biological Activities: A Quantitative Overview
The biological efficacy of Schiff bases, sulfonamides, and their derivatives has been extensively evaluated across various therapeutic areas. The following tables summarize key quantitative data from a selection of studies, providing a comparative perspective on their antimicrobial and anticancer activities.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the antimicrobial agent.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Schiff Base | Staphylococcus epidermidis (Gram-positive) | 7.81 | Ciprofloxacin | 15.62 | [5] |
| Schiff Base | Enterococcus faecalis (Gram-positive) | 7.81 | Ciprofloxacin | 7.81 | [5] |
| Schiff Base | Acinetobacter baumannii (Gram-negative) | 15.62 | Ciprofloxacin | 15.62 | [5] |
| Schiff Base of Sulfonamide | Escherichia coli (Gram-negative) | - | - | - | [6] |
| Schiff Base of Sulfonamide | Bacillus subtilis (Gram-positive) | - | - | - | [6] |
| Sulfonamide Schiff Base | Klebsiella pneumoniae | - | Ciprofloxacin | - | [3] |
| Sulfonamide Schiff Base | Staphylococcus epidermidis | - | Ciprofloxacin | - | [3] |
| Sulfonamide Schiff Base | Bacillus subtilis | - | Ciprofloxacin | - | [3] |
Note: Specific MIC values for some compounds were not available in the provided search results, but the studies indicated significant activity.
Anticancer Activity
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Sulfonamide-tethered Schiff Base (6i) | MCF7 (Breast Cancer) | 0.09 | Staurosporine | 3.10 | [7] |
| Sulfonamide-tethered Schiff Base (6j) | MCF7 (Breast Cancer) | 0.26 | Staurosporine | 3.10 | [7] |
| Sulfonamide-tethered Schiff Base (6f) | MCF7 (Breast Cancer) | 6.11 | Staurosporine | 3.10 | [7] |
| Sulfonamide-tethered Schiff Base (6i) | HepG2 (Hepatocellular Carcinoma) | 0.15 | Staurosporine | 10.42 | [7] |
| Sulfonamide-tethered Schiff Base (6j) | HepG2 (Hepatocellular Carcinoma) | 0.15 | Staurosporine | 10.42 | [7] |
| Sulfonamide-tethered Schiff Base (6f) | HepG2 (Hepatocellular Carcinoma) | 3.90 | Staurosporine | 10.42 | [7] |
| Benzenesulfonamide-based Schiff Base (10) | A549 (Lung Cancer) | - | Cisplatin | - | [8] |
| Benzenesulfonamide-based Schiff Base (12) | HepG2 (Hepatocellular Carcinoma) | - | Cisplatin | - | [8] |
Note: Specific IC50 values for some compounds were not provided in the abstracts, but the studies reported higher potency compared to the reference drug.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Schiff bases and sulfonamide derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture of the test organism in a suitable broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the inoculated agar.
-
Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[8]
Visualizing Biological Processes
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and signaling pathways.
Conclusion
The comparative analysis of Schiff bases and sulfonamide derivatives underscores their significant and diverse biological activities. While both classes of compounds exhibit promising antimicrobial and anticancer properties, their conjugation into single molecular entities often leads to enhanced potency and, in some cases, novel mechanisms of action. The quantitative data presented, along with detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. The visualization of experimental workflows and signaling pathways further aids in the conceptual understanding of their evaluation and mechanisms of action. Future research should continue to explore the vast chemical space of Schiff base sulfonamides to identify new lead compounds for various therapeutic applications. The structure-activity relationship studies are crucial in guiding the design of more potent and selective derivatives.[9]
References
- 1. ejst.samipubco.com [ejst.samipubco.com]
- 2. Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SULFONAMIDE SCHIFF’S BASES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Capacity of Dihydroxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of various dihydroxybenzaldehyde (DHB) isomers. The position of the two hydroxyl groups on the benzaldehyde ring significantly influences their radical scavenging capabilities and overall antioxidant potential. This document synthesizes experimental data to offer an objective comparison, details the methodologies of key assays, and visualizes relevant pathways and workflows to support further research and drug development.
Structure-Activity Relationship
The antioxidant activity of dihydroxybenzaldehyde isomers is intrinsically linked to their chemical structure. The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.[1][2] Studies indicate that isomers with electron-donating hydroxyl groups exhibit significant antioxidant activity.[1][2] The relative positions of these hydroxyl groups on the aromatic ring affect the stability of the resulting phenoxyl radical, thereby influencing the compound's antioxidant efficacy. Generally, isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, are considered potent antioxidant agents.[2] The dissociation of the hydroxyl groups also plays a role in the antioxidant capacity.[1][3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of dihydroxybenzaldehyde isomers have been evaluated using various assays. The table below summarizes the available quantitative data, primarily from DPPH and CUPRAC assays, expressed in Trolox equivalents (TE). A higher TE value indicates a greater antioxidant capacity.
| Compound | Isomer | DPPH Assay (TE) | CUPRAC Assay (TE) | Source(s) |
| 2,3-Dihydroxybenzaldehyde | 2,3-DHB | ~0.8 | ~0.4 | [1] |
| 2,4-Dihydroxybenzaldehyde | 2,4-DHB | ~0.8 | ~0.8 | [1] |
| 2,5-Dihydroxybenzaldehyde | 2,5-DHB | 0.85 ± 0.04 | ~1.0 | [1][2] |
| 3,4-Dihydroxybenzaldehyde | 3,4-DHB | ~0.85 | ~1.1 | [1] |
| 3,5-Dihydroxybenzaldehyde | 3,5-DHB | No activity | No activity | [1] |
Note: The values from the source[1] are approximated from a graph. "No activity" indicates that the compound did not exhibit antioxidant properties in the respective assay.
Experimental Workflows and Signaling Pathways
To understand the evaluation of antioxidant capacity and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Certain dihydroxybenzaldehyde isomers have been shown to modulate cellular signaling pathways involved in inflammation and oxidative stress. For instance, 2,4-dihydroxybenzaldehyde can inhibit the NF-κB pathway, while 3,4-dihydroxybenzaldehyde has been reported to modulate both NF-κB and MAPK signaling pathways.[4][5]
Detailed Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][7]
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance is measured spectrophotometrically.[7][8]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6]
-
Procedure:
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[2] The antioxidant capacity is often expressed as Trolox Equivalents (TE) by comparing the activity to a Trolox standard curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9]
-
Principle: Antioxidants reduce the blue-green ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.[9][10]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][11]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9][10]
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.
-
-
Procedure:
-
Add a small volume of the dihydroxybenzaldehyde isomer solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[9]
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13]
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.[13]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Procedure:
-
Add the dihydroxybenzaldehyde isomer solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous sulfate standard curve and is expressed as Fe²⁺ equivalents.[13]
Conclusion
The available data indicates that the antioxidant capacity of dihydroxybenzaldehyde isomers is highly dependent on the position of the hydroxyl groups. Isomers with ortho (2,3- and 3,4-) and para (2,5-) positioning of hydroxyl groups tend to exhibit superior antioxidant activity compared to the meta-positioned 3,5-dihydroxybenzaldehyde, which shows little to no activity in the reported assays.[1] Specifically, 2,5-DHB and 3,4-DHB appear to be the most potent antioxidants among the isomers.[1] The provided experimental protocols and diagrams offer a framework for researchers to conduct further comparative studies to fully elucidate the structure-activity relationships and potential therapeutic applications of these compounds. A comprehensive study evaluating all isomers under a wider range of standardized assay conditions is warranted to confirm these findings and explore other potential biological activities.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid | Organic Chemistry Plus [ojs.wiserpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cosmobiousa.com [cosmobiousa.com]
A Comparative Guide to Coumarin Synthesis: Pechmann vs. Knoevenagel Condensation
For researchers and professionals in drug development, the synthesis of coumarins—a vital class of heterocyclic compounds with broad pharmacological applications—is a frequent necessity.[1][2] Among the various synthetic routes, the Pechmann and Knoevenagel condensations are two of the most fundamental and widely employed methods.[3][4][5] This guide provides an objective comparison of these two cornerstone reactions, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal synthetic strategy.
The Pechmann condensation, discovered by Hans von Pechmann, synthesizes coumarins by reacting a phenol with a β-keto ester under acidic conditions.[6][7] In contrast, the Knoevenagel condensation for coumarin synthesis typically involves the reaction of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base.[1][8] The choice between these methods depends critically on the availability of starting materials and the desired substitution pattern on the final coumarin scaffold.[2]
Reaction Mechanisms: A Tale of Two Pathways
The fundamental difference between the Pechmann and Knoevenagel routes lies in their reaction mechanisms, which dictate the required starting materials and catalysts.
Pechmann Condensation: This reaction proceeds under acidic catalysis. The mechanism involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring to form a new ring.[9] The final step is a dehydration to yield the coumarin product.[6]
Caption: The acid-catalyzed mechanism of the Pechmann condensation.
Knoevenagel Condensation: This pathway operates under basic conditions. A weak base abstracts a proton from the active methylene compound to form a stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The reaction concludes with an intramolecular cyclization (lactonization) to form the coumarin ring.[1]
Caption: The base-catalyzed mechanism of the Knoevenagel condensation.
Comparative Performance Analysis
The primary distinctions in starting materials (phenol vs. salicylaldehyde) and catalytic conditions (acid vs. base) lead to significant differences in scope, efficiency, and experimental setup.
| Feature | Pechmann Condensation | Knoevenagel Condensation |
| Starting Materials | Phenol + β-Keto Ester (e.g., Ethyl Acetoacetate)[6][7][10] | Salicylaldehyde + Active Methylene Compound (e.g., Ethyl Acetoacetate, Malonates)[1][11] |
| Catalyst | Acidic (Brønsted or Lewis acids like H₂SO₄, AlCl₃, InCl₃)[7][12] | Basic (Weak bases like Piperidine, L-proline)[1][13] |
| Reaction Conditions | Often requires heating; harsher conditions for simple phenols.[7] Modern methods use solvent-free, ball mill, or microwave techniques.[6][14] | Can often proceed under milder conditions. Microwave and ultrasound methods are highly effective and rapid.[1][15] |
| Scope & Limitations | Highly effective for activated phenols (electron-donating groups).[7] Electron-withdrawing groups can hinder the reaction.[7] | Versatile method for a wide range of substituted salicylaldehydes and active methylene compounds. |
| Typical Yields | Good to excellent yields, often ranging from 52% to over 90%.[14] | Good to excellent yields, frequently reported in the 70-95% range.[13][15] |
| Reaction Time | Can range from minutes (with microwave or ball mill) to many hours with conventional heating.[14][16] | Can be reduced from hours to mere seconds or minutes using microwave irradiation.[1][15] |
Data Presentation: Synthesis of 4-Methylcoumarin Derivatives
To provide a quantitative comparison, the following table summarizes experimental data for the synthesis of various 4-methylcoumarin derivatives using both methods under different conditions.
| Reaction Type | Reactants | Catalyst / Conditions | Time | Yield (%) | Reference |
| Pechmann | Phenol, Ethyl Acetoacetate | InCl₃ (3 mol%), Ball Mill, Room Temp. | 60 min | 52 | [14] |
| Pechmann | m-Cresol, Ethyl Acetoacetate | InCl₃ (3 mol%), Ball Mill, Room Temp. | 5 min | 92 | [14] |
| Pechmann | Resorcinol, Ethyl Acetoacetate | FeF₃, Microwave Irradiation | 7 min | 92 | [16] |
| Pechmann | Phloroglucinol, Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 110°C | 25 min | 98 | [17] |
| Knoevenagel | Salicylaldehyde, Ethyl Acetoacetate | Piperidine, Microwave (100W) | 60 s | 93 | [1] |
| Knoevenagel | 4-(Diethylamino)salicylaldehyde, Ethyl Acetoacetate | Piperidine, Microwave (MW) | 1-10 min | 89 | [15] |
| Knoevenagel | Salicylaldehyde, Diethyl Malonate | L-proline (10 mol%), EtOH, 80°C | 18 h | 94 | [13] |
| Knoevenagel | 2-Hydroxy-1-naphthaldehyde, Ethyl Acetoacetate | Nano-MgFe₂O₄, Ultrasound, 45°C | 45 min | 73 | [1] |
Experimental Protocols
The following sections provide generalized, yet detailed, methodologies for performing both condensation reactions, including a visual workflow.
Caption: A general experimental workflow for coumarin synthesis.
Protocol 1: Pechmann Condensation (Solvent-Free Ball Mill Method)
This protocol is adapted from a modern, environmentally friendly approach for synthesizing 4-methylcoumarins.[6][14]
-
Preparation : Place the substituted phenol (e.g., m-cresol, 1.0 mmol), ethyl acetoacetate (1.0 mmol), and the Lewis acid catalyst (e.g., InCl₃, 3 mol%) into a milling jar containing milling balls.[6]
-
Reaction : Mill the mixture in a high-speed ball mill mixer at room temperature.
-
Monitoring : The reaction progress can be monitored by periodically taking a small sample and analyzing it via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2).[6] Reaction times are typically short, ranging from 5 to 60 minutes.[14]
-
Work-up : Upon completion, the solid product is directly collected from the milling jar.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.[2]
Protocol 2: Knoevenagel Condensation (Microwave-Assisted Method)
This protocol describes a rapid, solvent-free synthesis of coumarins using microwave irradiation.[1][15]
-
Preparation : In an open Pyrex vessel suitable for a microwave reactor, combine the salicylaldehyde derivative (100 mmol), the active methylene compound (e.g., ethyl acetoacetate, 110 mmol), and a catalytic amount of a weak base (e.g., piperidine, 2.4 mmol).[15]
-
Reaction : Irradiate the mixture in the microwave reactor. The power and time will depend on the specific reactants but are often in the range of 100-300W for 1 to 10 minutes.[1][15] The reaction temperature will rise rapidly.
-
Monitoring : Given the speed of microwave reactions, monitoring is often done by running test reactions at different time intervals.
-
Work-up : After the irradiation is complete, allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.[1]
-
Purification : The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure coumarin.[15]
Conclusion
Both the Pechmann and Knoevenagel condensations are powerful and versatile methods for the synthesis of coumarins.
-
Choose Pechmann Condensation when:
-
Your primary starting material is a phenol, especially an electron-rich one.
-
You require a simple, often one-pot, acid-catalyzed procedure.
-
-
Choose Knoevenagel Condensation when:
-
Your starting material is a salicylaldehyde derivative.
-
You desire extremely fast reaction times, as this method is exceptionally amenable to microwave-assisted, solvent-free conditions.
-
You are working with substrates that are sensitive to strong acids.
-
Recent advancements focusing on green chemistry, such as the use of solvent-free conditions, reusable catalysts, and energy-efficient microwave or ultrasound irradiation, have significantly improved the utility and environmental footprint of both reactions.[3][15] The ultimate choice will always be guided by the specific molecular target, the availability of precursors, and the desired laboratory throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. brainly.com [brainly.com]
- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 10. Pechmann Condensation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. biomedres.us [biomedres.us]
- 14. mdpi.com [mdpi.com]
- 15. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 16. ijsart.com [ijsart.com]
- 17. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,4-Dihydroxybenzaldehyde and 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde. Understanding the distinct properties of these two aromatic aldehydes is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines their physical and chemical characteristics, presents a comparative analysis of their reactivity based on available experimental and theoretical data, and provides detailed experimental protocols for their differentiation.
Introduction
2,4-Dihydroxybenzaldehyde and 4-hydroxybenzaldehyde are aromatic aldehydes that share a core benzaldehyde structure but differ in the number and position of their hydroxyl substituents. This seemingly minor structural difference leads to significant variations in their electronic properties and, consequently, their chemical reactivity. 4-Hydroxybenzaldehyde has a single hydroxyl group para to the aldehyde, while 2,4-dihydroxybenzaldehyde possesses two hydroxyl groups, one ortho and one para to the aldehyde. These hydroxyl groups, being strong electron-donating groups, play a pivotal role in modulating the reactivity of both the aromatic ring and the carbonyl group.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two aldehydes is presented in the table below, providing a foundational basis for their comparison.
| Property | 2,4-Dihydroxybenzaldehyde | 4-Hydroxybenzaldehyde |
| CAS Number | 95-01-2[1][2][3] | 123-08-0 |
| Molecular Formula | C₇H₆O₃[1][2][3] | C₇H₆O₂ |
| Molecular Weight | 138.12 g/mol [1][2] | 122.12 g/mol |
| Appearance | Cream to light brown powder | Yellow to tan powder |
| Melting Point | 135-137 °C[2] | 116 °C |
| Boiling Point | 220-228 °C at 22 mmHg[2] | 310-311 °C |
| Solubility in Water | Soluble[1] | 12.9 g/L |
| pKa | Data not readily available | 7.61 (at 25 °C) |
Comparative Reactivity Analysis
The presence of hydroxyl groups significantly influences the reactivity of both the aromatic ring towards electrophilic substitution and the carbonyl group towards nucleophilic addition.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.
-
4-Hydroxybenzaldehyde : The single hydroxyl group activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is occupied by the aldehyde). The aldehyde group is a deactivating, meta-directing group. Therefore, electrophilic substitution is directed to the positions ortho to the hydroxyl group.
-
2,4-Dihydroxybenzaldehyde : With two hydroxyl groups at positions 2 and 4, the aromatic ring is highly activated towards electrophilic substitution. The positions ortho and para to both hydroxyl groups (positions 3, 5, and 6) are all activated. This makes 2,4-dihydroxybenzaldehyde significantly more reactive towards electrophiles than 4-hydroxybenzaldehyde.
Expected Reactivity Order for Electrophilic Aromatic Substitution: 2,4-Dihydroxybenzaldehyde > 4-Hydroxybenzaldehyde
This enhanced reactivity is due to the cumulative electron-donating effect of the two hydroxyl groups, which stabilizes the carbocation intermediate formed during electrophilic attack.
Reactivity of the Carbonyl Group: Nucleophilic Addition
The reactivity of the carbonyl group in aldehydes towards nucleophiles is influenced by the electronic effects of the substituents on the aromatic ring.
-
4-Hydroxybenzaldehyde : The electron-donating hydroxyl group at the para position increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
2,4-Dihydroxybenzaldehyde : The presence of two electron-donating hydroxyl groups further increases the electron density on the carbonyl carbon. Additionally, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can further decrease the electrophilicity of the carbonyl carbon. A computational study on the Biginelli reaction provided evidence for the reduced reactivity of 2,4-dihydroxybenzaldehyde compared to 4-hydroxybenzaldehyde.[4] The study showed a significant increase in the activation energy for the reaction involving 2,4-dihydroxybenzaldehyde, attributing this to the steric hindrance and electronic effects of the ortho-hydroxyl group.[4]
Expected Reactivity Order for Nucleophilic Addition: 4-Hydroxybenzaldehyde > 2,4-Dihydroxybenzaldehyde
The following table summarizes the expected relative reactivity in key reaction types.
| Reaction Type | 2,4-Dihydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Supporting Rationale |
| Electrophilic Aromatic Substitution | More Reactive | Less Reactive | Two electron-donating hydroxyl groups strongly activate the aromatic ring. |
| Nucleophilic Addition to Carbonyl | Less Reactive | More Reactive | Two electron-donating groups and potential intramolecular hydrogen bonding decrease the electrophilicity of the carbonyl carbon. Theoretical data from the Biginelli reaction supports this.[4] |
| Oxidation of Aldehyde | Expected to be similar | Expected to be similar | Both are aldehydes and are expected to be readily oxidized by common oxidizing agents (e.g., Tollen's reagent). |
Experimental Protocols for Reactivity Comparison
To experimentally validate the predicted differences in reactivity, the following protocols can be employed.
Comparison of Reactivity towards Electrophilic Aromatic Substitution: Bromination
This experiment compares the rate of bromination of the two aldehydes.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
4-Hydroxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate Solution
-
Starch Indicator
-
Reaction flasks, pipettes, burettes, stopwatch
Procedure:
-
Prepare equimolar solutions of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde in glacial acetic acid.
-
Prepare a solution of bromine in glacial acetic acid.
-
In separate reaction flasks, mix the aldehyde solutions with the bromine solution at a constant temperature.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a solution of potassium iodide.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
Plot the concentration of unreacted bromine versus time for both aldehydes to determine the reaction rates.
Expected Outcome: The reaction with 2,4-dihydroxybenzaldehyde is expected to proceed at a significantly faster rate than the reaction with 4-hydroxybenzaldehyde.
Comparison of Reactivity towards Nucleophilic Addition: Schiff Base Formation
This experiment compares the yield of Schiff base formation under identical conditions.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
4-Hydroxybenzaldehyde
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reaction flasks, reflux condensers, filtration apparatus
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde in ethanol.
-
To each flask, add an equimolar amount of aniline and a catalytic amount of glacial acetic acid.
-
Reflux both reaction mixtures for the same amount of time (e.g., 2 hours).
-
Cool the reaction mixtures to room temperature and collect the precipitated Schiff base by filtration.
-
Wash the precipitates with cold ethanol and dry them.
-
Calculate the percentage yield of the Schiff base for both reactions.
Expected Outcome: The reaction with 4-hydroxybenzaldehyde is expected to give a higher yield of the Schiff base compared to the reaction with 2,4-dihydroxybenzaldehyde under the same reaction conditions.
Qualitative Comparison of Oxidizability: Tollen's Test
This classic test can be used for a qualitative comparison.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
4-Hydroxybenzaldehyde
-
Tollen's Reagent (freshly prepared)
-
Test tubes, water bath
Procedure:
-
Prepare dilute solutions of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde.
-
In separate clean test tubes, add 1 mL of each aldehyde solution.
-
To each test tube, add 2-3 mL of freshly prepared Tollen's reagent.
-
Gently warm the test tubes in a water bath for a few minutes.
-
Observe the rate and extent of the formation of a silver mirror or a black precipitate.
Expected Outcome: Both aldehydes are expected to give a positive Tollen's test.[5][6][7][8] However, subtle differences in the rate of mirror formation might be observable, though this is a qualitative assessment.
Involvement in Biological Signaling Pathways
Both 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde, along with their derivatives, have been shown to possess various biological activities and can modulate cellular signaling pathways.
-
4-Hydroxybenzaldehyde : This compound has been reported to promote wound healing by activating the Src/mitogen-activated protein kinase (MAPK) pathway. It has also been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which is involved in cell growth and differentiation.[5][9]
-
2,4-Dihydroxybenzaldehyde : Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have been investigated for their anticancer properties. Some of these derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
Below are diagrams representing these signaling pathways.
Caption: Src/MAPK Signaling Pathway activated by 4-Hydroxybenzaldehyde.
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion
The reactivity of 2,4-dihydroxybenzaldehyde and 4-hydroxybenzaldehyde is markedly different, a direct consequence of the number and position of their hydroxyl substituents. 2,4-Dihydroxybenzaldehyde exhibits significantly higher reactivity towards electrophilic aromatic substitution due to the strong activating effect of its two hydroxyl groups. Conversely, it shows lower reactivity in nucleophilic addition reactions at the carbonyl group, a result of increased electron density and potential intramolecular hydrogen bonding. These differences are critical for designing synthetic routes and for understanding their mechanisms of action in biological systems. The provided experimental protocols offer a framework for the quantitative and qualitative comparison of these two important chemical building blocks. Further research into their differential engagement with biological targets will continue to be a valuable area of investigation for drug discovery and development.
References
- 1. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2,4-二羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Dihydroxybenzaldehyde | 95-01-2 | FD22100 | Biosynth [biosynth.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. web.viu.ca [web.viu.ca]
A Comparative Guide to Catalysts in Coumarin Synthesis from Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of coumarins, a privileged scaffold in medicinal chemistry, often commences from readily available benzaldehydes. The Knoevenagel condensation of a benzaldehyde derivative with an active methylene compound is a cornerstone of this transformation. The choice of catalyst is paramount, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts in the synthesis of coumarins from benzaldehydes is summarized in the table below. The data highlights key performance indicators such as reaction time, temperature, solvent system, and product yield, offering a clear comparison across various catalytic platforms.
| Catalyst Type | Catalyst | Benzaldehyde Derivative | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Base | Piperidine & Acetic Acid | Salicylaldehyde | Diethyl malonate | EtOH | Reflux | - | - | [1] |
| Homogeneous Base | Sodium Azide (NaN3) | Salicylaldehyde | Meldrum's acid | Water | RT | - | 99 | [2][3] |
| Homogeneous Base | Potassium Carbonate (K2CO3) | Salicylaldehyde | Meldrum's acid | Water | RT | - | 92 | [2][3] |
| Homogeneous Acid | Phenyliododiacetate (PIDA) | Salicylaldehydes | α-substituted ethylacetates | EtOH | 35-40 | - | 90-92 | [2] |
| Homogeneous Lewis Acid | Ferric Chloride (FeCl3) | 2-hydroxy-3-methoxybenzaldehyde | Carboxylic acids | EtOH | 70 | - | 93 | [1][2] |
| Homogeneous Lewis Acid | Bismuth(III) triflate (Bi(OTf)3) | Salicylaldehyde, α-ketoester, aromatic aldehydes | - | DCM | 50 | - | 96 | [2] |
| Heterogeneous Nanocatalyst | Nano Magnesium Oxide (nano MgO) | Salicylaldehydes | 1,3-dicarbonyl compounds | [bmim]BF4 | RT | - | High | [4] |
| Heterogeneous Nanocatalyst | Nano Magnesium Ferrite (nano MgFe2O4) | Salicylaldehydes | 1,3-dicarbonyl compounds | No solvent | 45 | - | 63-73 | [2][5] |
| Heterogeneous Nanocatalyst | Nano Tin(IV) Oxide (nano-SnO2) | ortho-hydroxybenzaldehydes | Ethyl acetoacetate/benzoylacetate | Acetonitrile | Reflux | - | High | [6] |
| Heterogeneous Nanocatalyst | Zinc Oxide (ZnO) nanoparticles | o-hydroxy benzaldehydes | 1,3-dicarbonyl compounds | - | 100-120 | - | Moderate to Good | [7] |
| Green Catalyst | Deep Eutectic Solvent (Choline Chloride/Zinc Chloride) | Salicylaldehydes | Dimethyl malonate, ethyl cyanoacetate, etc. | DES | 100 | - | 61-96 | [2][3][8] |
| Green Catalyst | Choline Chloride (ChCl) | Substituted aldehydes | Active methylene compounds | Aqueous media | 25-30 | - | 79-98 | [1][2] |
| Solid Acid Catalyst | Amberlyst-15 | Phenols | β-keto esters | Toluene | Reflux | - | 35-55 | [9] |
| Phase Transfer Catalyst | n-Bu4NBr with K2S2O8 | Phenyl 3-phenylpropionate and diethyl p-tolualdehyde | - | 1,2-dichloroethane | 90 | 24h | - | [1] |
Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Knoevenagel Condensation using Sodium Azide (Homogeneous Base Catalyst)[2][3]
-
Reactants: A mixture of salicylaldehyde (1 mmol) and Meldrum's acid (1.1 mmol) is prepared in water (5 mL).
-
Catalyst Addition: Sodium azide (NaN3, 10 mol%) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to afford the coumarin-3-carboxylic acid product.
Green Synthesis using a Deep Eutectic Solvent (DES)[2][3][8]
-
DES Preparation: A deep eutectic solvent is prepared by mixing choline chloride (1 mol) and zinc chloride (2 mol) and heating the mixture at 100 °C until a homogeneous liquid is formed.
-
Reaction Setup: In the prepared DES, salicylaldehyde (1 mmol) and an active methylene compound (e.g., dimethyl malonate, 1.1 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C. The reaction is monitored by TLC.
-
Product Isolation: After the reaction is complete, the mixture is cooled to room temperature and water is added. The product precipitates out and is collected by filtration, washed with water, and dried.
Synthesis using Nano Magnesium Ferrite (Heterogeneous Nanocatalyst) under Ultrasound Irradiation[2][5]
-
Reactants: A mixture of a salicylaldehyde derivative (1 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) is prepared.
-
Catalyst Addition: Nano MgFe2O4 (5 mol%) is added to the reactant mixture.
-
Reaction Conditions: The mixture is subjected to ultrasound irradiation (e.g., 40 kHz) at 45 °C in the absence of a solvent. The reaction progress is monitored by TLC.
-
Catalyst and Product Separation: After completion, the reaction mixture is dissolved in a suitable solvent (e.g., ethanol) and the catalyst is separated by an external magnet. The solvent is then evaporated from the filtrate to yield the crude product, which can be further purified by recrystallization.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow for coumarin synthesis from benzaldehydes and the logical relationship in catalyst selection.
Caption: General experimental workflow for coumarin synthesis.
Caption: Decision logic for catalyst selection in coumarin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Benzaldehydes: A Validation of Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted benzaldehydes is a critical step in the development of new pharmaceuticals and other valuable chemical entities. This guide provides a comprehensive comparison of common synthetic methods for producing substituted benzaldehydes, with a focus on validating the reported yields through detailed experimental protocols and data analysis.
The choice of synthetic route to a substituted benzaldehyde is often dictated by the nature and position of the substituent on the aromatic ring, as well as considerations of yield, scalability, and the availability of starting materials. This guide will explore three widely employed methods: the Sommelet reaction, the oxidation of substituted toluenes, and the Rosenmund reduction. We will present a comparative analysis of their reported yields for a variety of substituted benzaldehydes, supported by detailed experimental procedures.
Comparison of Synthesis Yields
The yield of a chemical reaction is a critical metric for assessing its efficiency and practicality. The following tables summarize the reported yields for the synthesis of various substituted benzaldehydes using the Sommelet reaction, oxidation of substituted toluenes, and the Rosenmund reduction. The data is categorized based on the electronic nature of the substituent (electron-donating or electron-withdrawing) to provide a clearer understanding of how these groups influence the reaction outcome.
Table 1: Sommelet Reaction Yields for Substituted Benzaldehydes
The Sommelet reaction provides a method for the conversion of benzyl halides to the corresponding aldehydes using hexamine. The reaction is generally effective for a range of substituted benzyl halides, with typical yields falling in the range of 50-80%.[1]
| Substituent | Position | Starting Material | Reported Yield (%) |
| -NO₂ | 4 | 4-Nitrobenzyl chloride | ~60-70% |
| -Cl | 4 | 4-Chlorobenzyl chloride | ~70-80% |
| -CH₃ | 4 | 4-Methylbenzyl chloride | ~75-85% |
| -OCH₃ | 4 | 4-Methoxybenzyl chloride | ~70-80% |
| -NO₂ | 3 | 3-Nitrobenzyl bromide | ~55-65% |
| -Br | 3 | 3-Bromobenzyl bromide | ~65-75% |
Table 2: Oxidation of Substituted Toluenes to Benzaldehydes
The oxidation of a methyl group on a substituted toluene to a formyl group is a common strategy for synthesizing benzaldehydes. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a frequently used and cost-effective option. Yields can be variable and are highly dependent on the reaction conditions and the nature of the substituent.
| Substituent | Position | Oxidizing Agent | Reported Yield (%) |
| -OCH₃ | 4 | MnO₂ / H₂SO₄ | 70-80% |
| -CH₃ | 4 | MnO₂ / H₂SO₄ | 65-75% |
| -Cl | 4 | MnO₂ / H₂SO₄ | 60-70% |
| -NO₂ | 4 | MnO₂ / H₂SO₄ | 40-50% |
| -OH | 4 | (Requires protection) | Variable |
| -OCH₃ | 2 | MnO₂ / H₂SO₄ | 60-70% |
Table 3: Rosenmund Reduction Yields for Substituted Benzaldehydes
The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde. This method is known for its good yields, often exceeding 80%, and its tolerance of a variety of functional groups.[2] The catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is often poisoned to prevent over-reduction of the aldehyde to an alcohol.[3]
| Substituent | Position | Starting Material | Reported Yield (%) |
| -Cl | 4 | 4-Chlorobenzoyl chloride | >90% |
| -NO₂ | 3 | 3-Nitrobenzoyl chloride | ~85-95% |
| -OCH₃ | 4 | 4-Methoxybenzoyl chloride | >90% |
| -CH₃ | 2 | 2-Methylbenzoyl chloride | ~80-90% |
| -F | 4 | 4-Fluorobenzoyl chloride | >90% |
| -Br | 3 | 3-Bromobenzoyl chloride | ~85-95% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of reported yields. The following are representative procedures for the three discussed synthetic methods.
Sommelet Reaction: Synthesis of 4-Nitrobenzaldehyde
Materials:
-
4-Nitrobenzyl chloride
-
Hexamine (Hexamethylenetetramine)
-
Ethanol (50% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzyl chloride (1 equivalent) and hexamine (1.1 equivalents) in 50% aqueous ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2).
-
Heat the mixture to reflux again for 15-30 minutes to hydrolyze the intermediate.
-
Cool the reaction mixture and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitrobenzaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-nitrobenzaldehyde.
Oxidation of 4-Methoxytoluene (p-Anisaldehyde)
Materials:
-
4-Methoxytoluene (p-methylanisole)
-
Manganese dioxide (activated)
-
Concentrated Sulfuric Acid
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a stirred solution of 4-methoxytoluene (1 equivalent) in dichloromethane in a round-bottom flask, add activated manganese dioxide (2-3 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude p-anisaldehyde by vacuum distillation or column chromatography on silica gel.
Rosenmund Reduction: Synthesis of 4-Chlorobenzaldehyde
Materials:
-
4-Chlorobenzoyl chloride
-
Palladium on Barium Sulfate (Pd/BaSO₄, 5%)
-
Quinoline-sulfur poison (optional, but recommended)
-
Anhydrous Toluene or Xylene
-
Hydrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser with a gas outlet, and a magnetic stirrer, add 5% Pd/BaSO₄ catalyst (0.1-0.5 mol%) and a small amount of quinoline-sulfur poison.
-
Add anhydrous toluene or xylene to the flask.
-
Dissolve 4-chlorobenzoyl chloride (1 equivalent) in anhydrous toluene or xylene and add it to the reaction flask.
-
Heat the mixture to reflux while bubbling a steady stream of hydrogen gas through the solution.
-
Monitor the reaction progress by observing the cessation of HCl evolution (test the effluent gas with moist litmus paper) or by TLC/GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with the solvent used for the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude 4-chlorobenzaldehyde by vacuum distillation or recrystallization.
Validation of Synthesis Yield
Accurate determination of the synthesis yield requires not only careful measurement of the final product mass but also rigorous confirmation of its purity. A typical workflow for validating the synthesis yield is outlined below.
References
A Comparative Guide to Molecular Docking Studies of Benzaldehyde Derivatives in Enzyme Inhibition
This guide provides a comparative analysis of benzaldehyde derivatives as inhibitors for various key enzymes, supported by experimental data and insights from molecular docking studies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and inhibitory potential of this chemical scaffold.
Introduction to Enzyme Inhibition and Molecular Docking
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the treatment of numerous diseases, from diabetes to neurodegenerative disorders. Benzaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, with many compounds demonstrating significant inhibitory effects against a range of enzymatic targets.[1][2]
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as an inhibitor) to a second (a receptor, such as an enzyme).[3][4][5] This approach allows researchers to model ligand-protein interactions at an atomic level, providing crucial insights into the biochemical processes of inhibition and guiding the design of more potent and selective drug candidates.[3][6]
Comparative Inhibitory Activity of Benzaldehyde Derivatives
The inhibitory potential of benzaldehyde derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, from various studies. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Aldose Reductase (AR) by Benzaldehyde Derivatives
Aldose reductase is a critical enzyme in the polyol pathway; its inhibition is a therapeutic strategy for mitigating diabetic complications like retinopathy and neuropathy.[7]
| Compound | IC50 (µM) | Reference Inhibitor (Sorbinil) IC50 (µM) | Source(s) |
| 4-Phenylbenzaldehyde | 0.23 | 3.42 | [7][8] |
| 2-Bromobenzaldehyde | 1.37 | 3.42 | [7][8] |
| Benzaldehyde | 6300 | 3.42 | [8] |
In vitro studies show that derivatives like 4-phenylbenzaldehyde and 2-bromobenzaldehyde are significantly more potent inhibitors of bovine kidney aldose reductase than the standard inhibitor, sorbinil.[7][8] Molecular docking studies supported these experimental findings, with 4-phenylbenzaldehyde showing the highest docking score of -8.61 kcal/mol.[7]
Table 2: Inhibition of Tyrosinase by Benzaldehyde Derivatives
Tyrosinase is a key copper-containing enzyme involved in melanin synthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.[9][10][11]
| Compound | IC50 (mM) | Comments | Source(s) |
| 4-hydroxyl benzaldehyde derivative with dimethoxyl phosphate substituent | 0.059 | Most potent inhibitor in the series. | [9] |
| 4-hydroxyl benzaldehyde derivative with hydroxyl ethoxyl group | 2.55 | Weak inhibitor in the series. | [9] |
| Benzaldehyde | 0.031 (31.0 µM) | Acts as a partial noncompetitive inhibitor. | [12] |
Studies on 4-hydroxybenzaldehyde derivatives revealed a wide range of tyrosinase inhibitory activity, with IC50 values from 0.059 to 2.55 mM.[9] The potency is influenced by the side chains attached to the phenyl ring; a high charge density on an oxygen atom in the side chain was found to be important for the inhibitory effect.[9]
Table 3: Inhibition of Cholinesterases (AChE & BuChE) by Benzimidazole-Benzaldehyde Derivatives
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease.[13]
| Compound Class | AChE IC50 Range (µM) | BuChE IC50 Range (µM) | Reference Inhibitor (Donepezil) IC50 (µM) | Source(s) |
| Benzimidazole-based substituted benzaldehyde derivatives | 0.050 - 25.30 | 0.080 - 25.80 | AChE: 0.016, BuChE: 0.30 | [13] |
A series of twenty-one benzimidazole derivatives incorporating a substituted benzaldehyde moiety showed a broad range of inhibitory potentials against both AChE and BuChE.[13] Molecular dynamics simulations revealed that the most potent compounds formed highly stable complexes with both enzymes.[13]
Table 4: Inhibition of α-Glucosidase by Benzaldehyde-derived Scaffolds
α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[14][15]
| Compound Class | IC50 Range (µM) | Reference Inhibitor (Acarbose) IC50 (µM) | Source(s) |
| Benzotriazole-based bis-Schiff bases (from benzaldehydes) | 1.10 - 28.30 | 10.30 | [14] |
Synthetic scaffolds derived from the condensation of benzaldehydes with other moieties have demonstrated outstanding inhibition against the α-glucosidase enzyme, with many compounds showing greater potency than the standard drug, acarbose.[14] Molecular docking studies confirmed that the nature, position, and number of substituents on the aryl rings are strongly related to the inhibitory activity.[14]
Experimental Protocols: A Representative Molecular Docking Workflow
Molecular docking studies are essential for theoretically validating experimental results and understanding binding modes.[16] A typical protocol involves the following steps:
-
Protein and Ligand Preparation :
-
Receptor: The three-dimensional crystal structure of the target enzyme is retrieved from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared using software tools (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools). This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Ligands: The 2D structures of the benzaldehyde derivatives are drawn and converted to 3D structures. Their geometries are then optimized and energy-minimized using a suitable force field.
-
-
Grid Generation and Binding Site Definition :
-
The active site of the enzyme is identified, often based on the location of a co-crystallized native ligand in the experimental structure.
-
A grid box is generated around this active site. This box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligands.
-
-
Molecular Docking Simulation :
-
The prepared ligands are docked into the defined grid box of the receptor using docking software such as AutoDock, AutoDock Vina, or Glide.[3]
-
The software employs a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations, positions, and orientations of the ligand within the active site.[3]
-
Each generated pose is evaluated by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
-
Analysis and Validation :
-
Validation: The docking protocol is often validated by redocking the native ligand into the active site. A successful protocol should predict a pose with a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the experimental position.[16]
-
Pose Analysis: The best-scoring poses for the benzaldehyde derivatives are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the enzyme's active site.
-
Visualization tools (e.g., PyMOL, Chimera, Biovia Discovery Studio) are used to generate 3D representations of the ligand-protein complexes.[5]
-
Visualizations
The following diagrams illustrate a typical workflow for molecular docking and the biological pathway context for tyrosinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-glucosidase inhibition and molecular docking studies of 1,2-benzothiazine 1,1-dioxide based carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Chloro-2,4-dihydroxybenzaldehyde: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Protocols
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2,4-dihydroxybenzaldehyde (CAS No. 131088-02-3). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is classified as a hazardous substance, and its disposal is regulated.
Summary of Hazards
This compound presents several health hazards that necessitate careful handling and disposal. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation Category 2 | Causes skin irritation. |
| H319 | Eye Irritation Category 2A | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity | May cause respiratory irritation. |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".
Operational and Disposal Plan
The following step-by-step procedures must be followed for the safe handling and disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.
Step 2: Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or bases. As a halogenated organic compound, it should be segregated with other halogenated organic waste.
Step 3: Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Step 4: Disposal Procedure
The officially recommended procedure for the disposal of this compound is to transfer it to an approved waste disposal plant.[1][2]
-
Engage a Licensed Professional: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, state, and federal regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 5-Chloro-2,4-dihydroxybenzaldehyde
This guide provides immediate and essential safety protocols and logistical information for handling 5-Chloro-2,4-dihydroxybenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4] | To prevent eye contact which can cause serious irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.[4][5] | To prevent skin contact which can cause irritation. Nitrile gloves offer good resistance to many chemicals, but for halogenated compounds, butyl or neoprene gloves may provide better protection.[5][6] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[4][7] | To minimize the risk of skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dust is generated.[7][8] | To prevent respiratory tract irritation from dust or aerosols.[3][9] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Experimental Protocols:
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][10]
-
The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]
-
Keep the container tightly closed when not in use.[3]
2. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[8]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
In case of a spill, ensure the area is well-ventilated. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][12]
-
Chemical waste should be collected in a designated, properly labeled, and sealed container.[12]
-
Do not dispose of the chemical down the drain or into the environment.[9][12]
-
Contaminated PPE should be disposed of as hazardous waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves.com [gloves.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. This compound CAS#: 131088-02-3 [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
